molecular formula C12H14F2N2O B1464419 1-(2,4-Difluorobenzoyl)piperidin-3-amine CAS No. 1291555-65-1

1-(2,4-Difluorobenzoyl)piperidin-3-amine

カタログ番号: B1464419
CAS番号: 1291555-65-1
分子量: 240.25 g/mol
InChIキー: VKWAJRLPBAWEDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2,4-Difluorobenzoyl)piperidin-3-amine (CAS RN: 1291555-65-1) is a chemical compound of significant interest in neuroscience and medicinal chemistry research, particularly in the study of psychostimulant use disorders. With the molecular formula C12H14F2N2O and a molecular weight of 240.25, this compound belongs to a class of molecules investigated as potential atypical dopamine transporter (DAT) inhibitors . These inhibitors are a key focus for developing novel pharmacotherapies because they can bind to DAT with high affinity but may exhibit a lower abuse liability profile compared to typical DAT inhibitors like cocaine . Its structure incorporates the metabolically stable benzoylpiperidine motif, recognized as a privileged structure and a potential bioisostere of the piperazine ring in drug design . The 2,4-difluorobenzoyl subgroup is a common feature in various bioactive molecules and can influence the compound's conformational behavior and binding interactions . Research applications for this compound primarily involve its use as a key intermediate or structural motif in the design and synthesis of novel small-molecule inhibitors for in vitro pharmacological studies . It serves as a critical scaffold for exploring structure-activity relationships (SAR) aimed at optimizing affinity for the dopamine transporter and improving metabolic stability . Researchers utilize this compound in high-throughput screening assays to evaluate its anti-proliferative potential, as derivatives of similar structures have been assessed against panels of human tumor cell lines . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

特性

IUPAC Name

(3-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWAJRLPBAWEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 1-(2,4-Difluorobenzoyl)piperidin-3-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of a difluorinated benzoyl moiety onto the 3-aminopiperidine scaffold creates a molecule with high potential as a versatile building block in medicinal chemistry. This document details the molecule's structural and physicochemical properties, provides a robust, mechanistically explained protocol for its synthesis and purification, and explores its applications as a privileged structure in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Emergence of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, present in numerous approved drugs targeting a wide array of biological pathways.[1][2] Its prevalence is due to its saturated, three-dimensional structure, which can effectively mimic carbocyclic rings while providing a basic nitrogen handle that can improve aqueous solubility and serve as a key point for receptor interaction. When combined with fluorine—an element increasingly vital in modern drug design—the resulting fluorinated piperidines exhibit enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity through unique non-covalent interactions.[3][4][5]

1-(2,4-Difluorobenzoyl)piperidin-3-amine exemplifies this powerful synergy. It integrates three key pharmacophoric elements:

  • The Piperidine Core: A proven scaffold for CNS-acting agents and other therapeutics.[1]

  • The 2,4-Difluorobenzoyl Group: The fluorine atoms can significantly alter the molecule's electronic properties, improve its stability against oxidative metabolism, and enhance binding to target proteins.[4]

  • The 3-Amino Group: This functional handle provides a crucial vector for further chemical modification, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]

This guide will dissect the scientific principles behind the synthesis and application of this high-value compound.

Molecular Profile and Physicochemical Properties
2.1 Chemical Structure

The unambiguous structure of 1-(2,4-Difluorobenzoyl)piperidin-3-amine consists of a piperidine ring acylated at the ring nitrogen (position 1) with a 2,4-difluorobenzoyl group, and featuring a primary amine at the 3-position.

Structure: (Image of the chemical structure of 1-(2,4-Difluorobenzoyl)piperidin-3-amine)

2.2 Physicochemical Data

A summary of the key computed and experimental properties for this compound is presented below. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₂H₁₄F₂N₂O(Calculated)
Molecular Weight 240.25 g/mol (Calculated)
CAS Number Not assigned / Not publicly available(Searched)
Predicted XLogP3 1.5 - 2.0(Predicted)
Hydrogen Bond Donors 2 (from -NH₂)(Calculated)
Hydrogen Bond Acceptors 4 (from O, 2xF, N)(Calculated)
Appearance Expected to be an off-white to pale yellow solid(Inferred)
2.3 Spectroscopic Signature

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the difluorophenyl ring (with characteristic splitting due to F-H coupling), as well as complex multiplets for the diastereotopic protons of the piperidine ring and a signal for the primary amine protons.

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the piperidine ring.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds, expected to show two distinct signals for the non-equivalent fluorine atoms at the 2- and 4-positions of the benzoyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak [M+H]⁺ at approximately m/z 241.12.

Synthesis and Purification: A Protocol with Mechanistic Insights

The synthesis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine requires a strategic approach due to the presence of two nucleophilic nitrogen atoms in the 3-aminopiperidine precursor. The primary amine at the 3-position is more nucleophilic than the secondary amine within the ring. Direct acylation would likely result in the formation of the undesired N-3-acylated isomer. Therefore, a protecting group strategy is mandatory for regioselective synthesis.

3.1 Retrosynthetic Analysis & Strategy

The synthesis is best approached by protecting the more reactive 3-amino group, acylating the ring nitrogen, and subsequently removing the protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the acylation conditions and its facile removal under acidic conditions.

G Target 1-(2,4-Difluorobenzoyl) piperidin-3-amine Intermediate1 Boc-Protected Intermediate (Acylated) Target->Intermediate1 Deprotection (e.g., TFA, HCl) Precursor1 tert-butyl (piperidin-3-yl)carbamate (Boc-3-aminopiperidine) Intermediate1->Precursor1 N-Acylation Precursor2 2,4-Difluorobenzoyl Chloride Intermediate1->Precursor2 N-Acylation StartingMaterial1 3-Aminopiperidine Precursor1->StartingMaterial1 Protection StartingMaterial2 Boc-Anhydride (Boc₂O) Precursor1->StartingMaterial2 Protection

Caption: Retrosynthetic pathway for the target compound.

3.2 Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the reaction's success before proceeding.

Step 1: Protection of 3-Aminopiperidine

  • Rationale: To selectively acylate the ring nitrogen, the more nucleophilic primary amine at the 3-position must be masked. The Boc group provides robust protection.

  • Procedure:

    • Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of dioxane and water.

    • Add sodium hydroxide (2.5 eq) to neutralize the hydrochloride and free the amine.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Extract the product, tert-butyl (piperidin-3-yl)carbamate[7][8], into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate, often as a white solid.

Step 2: N-Acylation with 2,4-Difluorobenzoyl Chloride

  • Rationale: This is the key bond-forming step. The reaction is an amide coupling between the secondary amine of the piperidine ring and the acid chloride. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride. The reaction is started at 0 °C to control the initial exotherm.[9]

  • Procedure:

    • Dissolve tert-butyl (piperidin-3-yl)carbamate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add 2,4-difluorobenzoyl chloride (1.1 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected product.

Step 3: Deprotection to Yield the Final Compound

  • Rationale: The Boc group is acid-labile. Trifluoroacetic acid (TFA) or a solution of HCl in a non-aqueous solvent like dioxane efficiently cleaves the carbamate to reveal the primary amine without affecting the newly formed amide bond.

  • Procedure:

    • Dissolve the crude product from Step 2 in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) at room temperature.

    • Stir for 1-3 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Once complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.

    • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the TFA salt and free the amine.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude final product.

Step 4: Purification

  • Rationale: To achieve high purity suitable for research and development, chromatographic purification is necessary to remove any unreacted starting materials or side products.

  • Procedure:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., DCM/MeOH 99:1 to 95:5). A small amount of triethylamine (0.1%) can be added to the mobile phase to prevent the amine product from streaking on the silica gel.

    • Combine the pure fractions and evaporate the solvent to yield 1-(2,4-Difluorobenzoyl)piperidin-3-amine as a purified solid.

3.3 Analytical Validation Workflow

G cluster_0 Synthesis & Purification cluster_1 QC & Validation Crude Crude Product (Post-Deprotection) Purified Purified Product (Post-Column) Crude->Purified Flash Chromatography HPLC Purity Check (HPLC >95%) Purified->HPLC NMR Structure Confirmation (¹H, ¹³C, ¹⁹F NMR) HPLC->NMR If Pure MS Mass Verification (HRMS) NMR->MS If Structure Correct

Caption: Post-synthesis quality control and validation workflow.

Applications in Drug Discovery and Development

The title compound is not merely an inert chemical but a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

4.1 A Scaffold for Targeting CNS Disorders

Structurally related compounds, such as 4-(2,4-difluorobenzoyl)piperidine, are key intermediates in the synthesis of blockbuster atypical antipsychotics like Risperidone and Iloperidone.[10] These drugs act on dopamine D2 and serotonin 5-HT2A receptors. The presence of the difluorobenzoyl piperidine motif in 1-(2,4-Difluorobenzoyl)piperidin-3-amine makes it an exceptionally valuable starting point for the discovery of new modulators of these and other CNS targets.

4.2 The Role of the Difluorobenzoyl Moiety

The strategic placement of two fluorine atoms imparts several advantageous properties:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can prolong the compound's half-life in vivo.[4]

  • Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and can engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a protein's active site, potentially increasing binding affinity and selectivity.[5]

  • Modulated pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, influencing the compound's ionization state at physiological pH and thereby affecting its membrane permeability and target engagement.[5]

4.3 The 3-Amino Group as a Functional Handle

The primary amine at the 3-position is the key to the molecule's versatility. It serves as a reactive handle for a wide range of chemical transformations, including:

  • Amide or Sulfonamide Formation: Coupling with various carboxylic acids or sulfonyl chlorides to explore the SAR of this region.

  • Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents.

  • Urea or Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This allows for the rapid generation of a library of analogs, a cornerstone of modern lead optimization programs.

4.4 Conceptual Drug Design Workflow

The compound serves as a core fragment that can be elaborated upon to generate potent and selective drug candidates.

G Core 1-(2,4-Difluorobenzoyl) piperidin-3-amine (Core Fragment) Library Combinatorial Library (Parallel Synthesis) Core->Library React with diverse building blocks (R-COOH, etc.) Screening High-Throughput Screening (HTS) Library->Screening Test against biological target Hit Hit Compound(s) (μM Activity) Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Iterative chemical modification Candidate Drug Candidate (nM Potency, Good PK/PD) Lead->Candidate

Caption: Role of the title compound in a fragment-based drug discovery workflow.

Conclusion

1-(2,4-Difluorobenzoyl)piperidin-3-amine is a strategically designed molecule that embodies several key principles of modern medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through established chemical transformations. The resulting compound is a highly valuable building block, combining the proven piperidine scaffold with the advantageous properties of fluorine and a versatile functional handle for chemical elaboration. For researchers in drug discovery, this compound represents a potent starting point for developing novel therapeutics with potentially superior pharmacological profiles.

References
  • World Minerals Inc. (n.d.). Celite™. Retrieved from a general chemical supplier website.
  • Gant, T. G. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, 26(9), 2636–2655. [Link]

  • Molport. (n.d.). 1-(2,4-difluorobenzoyl)-N-methylpiperidin-3-amine. Molport-012-938-175. [Link]

  • Wang, X., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development, 26(4), 1146–1154. [Link]

  • Vasilevsky, S. F., & El-Sayed, I. E. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(20), 8049-8049. [Link]

  • Google Patents. (n.d.). The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride. KR101476777B1.
  • Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(10), 4527–4537. [Link]

  • ResearchGate. (2024). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. [Link]

  • Mamat, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(21), 3848. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • PubChemLite. (n.d.). tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate. [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. CID 1514171. [Link]

  • Google Patents. (n.d.). Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride. CN102875527A.
  • ResearchGate. (2014). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • Pharmaffiliates. (n.d.). Risperidone - Impurity H. CAS No: 158697-67-7. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2,4-Difluorobenzoyl)-1-formylpiperidine oxime. [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 1-(2,4-Difluorobenzoyl)piperidin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs and saturated nitrogen heterocycles is a cornerstone of rational drug design. 1-(2,4-Difluorobenzoyl)piperidin-3-amine (CAS: 878060-37-8) represents a highly versatile building block that merges the conformational rigidity of a piperidine scaffold with the metabolic resilience of a difluorinated aromatic ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacokinetic implications, and validated synthetic workflows, designed for researchers and application scientists engaged in hit-to-lead optimization.

Structural Anatomy and Physicochemical Properties

The molecular architecture of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is bipartite, consisting of a lipophilic 2,4-difluorobenzoyl moiety and a hydrophilic, basic 3-aminopiperidine ring. This structural dichotomy imparts a highly favorable physicochemical profile for central nervous system (CNS) penetrance and oral bioavailability.

The "Fluorine Effect" on Lipophilicity and Metabolism

Fluorine substitution is a privileged strategy in drug discovery [1]. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol for sp³ C, ~552 kJ/mol for sp² C), making it highly resistant to homolytic cleavage by cytochrome P450 (CYP450) enzymes [2]. In 1-(2,4-Difluorobenzoyl)piperidin-3-amine, the fluorine atoms at the ortho and para positions of the phenyl ring serve a dual purpose:

  • Metabolic Shielding: They block primary sites of oxidative metabolism (aromatic hydroxylation), thereby prolonging the fragment's half-life.

  • Lipophilicity Modulation: The high electronegativity of fluorine (3.98 on the Pauling scale) withdraws electron density from the aromatic ring, subtly increasing the partition coefficient (LogP) while maintaining a low polarizability [3].

Basicity and pKa Modulation

The primary amine at the C3 position of the piperidine ring acts as a strong hydrogen bond donor and basic center. While unsubstituted piperidines typically exhibit a pKa > 10, the electron-withdrawing inductive effect of the adjacent acylated nitrogen (N1) propagates through the sigma framework, slightly depressing the pKa of the C3 amine to approximately 9.2–9.5. This subtle reduction in basicity is critical; it ensures that while the molecule is predominantly ionized at physiological pH (7.4) for aqueous solubility, a sufficient fraction remains unionized to facilitate passive lipid membrane permeation [4].

Quantitative Physicochemical Summary
PropertyValueComputational/Experimental Basis
Molecular Formula C₁₂H₁₄F₂N₂O-
Molecular Weight 240.25 g/mol -
CAS Registry Number 878060-37-8ChemSrc Database [5]
LogP (Predicted) ~1.8 - 2.2Lipophilic benzoyl + hydrophilic amine balance
pKa (Primary Amine) ~9.2 - 9.5Inductive modulation by N1-amide
Hydrogen Bond Donors 2Primary amine (-NH₂)
Hydrogen Bond Acceptors 3Carbonyl (1), Amines (2)
Topological Polar Surface Area 46.1 ŲCalculated (Amide + Primary Amine)

Structural Mapping and ADME Contributions

To understand how this fragment behaves in vivo, we must map its structural features to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Furthermore, N-acylated piperidines are known to exist as rotational conformers (syn and anti) in solution due to the partial double-bond character of the amide C-N bond, a phenomenon that can influence target binding kinetics [6].

PhysicoChemical Molecule 1-(2,4-Difluorobenzoyl) piperidin-3-amine F_Ring 2,4-Difluorophenyl Ring - High Lipophilicity - Metabolic Stability (CYP450) Molecule->F_Ring Amide Amide Bond - Rotational Conformers - H-Bond Acceptor Molecule->Amide Amine Primary Amine (C3) - Basic Center (pKa ~9.5) - H-Bond Donor/Acceptor - Aqueous Solubility Molecule->Amine Piperidine Piperidine Scaffold - Conformational Rigidity - 3D Fragment Space Molecule->Piperidine

Caption: Structural mapping of 1-(2,4-Difluorobenzoyl)piperidin-3-amine and its ADME contributions.

Synthetic Workflows and Experimental Protocols

The synthesis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine requires a highly regioselective approach to ensure that the benzoyl group acylates the secondary piperidine nitrogen (N1) without cross-reacting with the primary amine at C3. This is achieved through the use of an orthogonal protecting group strategy, specifically utilizing tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine).

Step-by-Step Methodology

Phase 1: N-Acylation (Schotten-Baumann Type Conditions) Causality: Dichloromethane (DCM) is chosen as the solvent due to its aprotic nature and excellent solubilizing properties for both the starting materials and the highly lipophilic intermediate. Triethylamine (TEA) is critical as an acid scavenger; without it, the HCl liberated from the acyl chloride would protonate the basic nitrogen of the piperidine, halting the nucleophilic acyl substitution.

  • Preparation: Dissolve 1.0 equivalent of 3-Boc-aminopiperidine in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of Triethylamine (TEA) and cool the reaction flask to 0 °C using an ice-water bath. Cooling prevents exothermic side reactions and minimizes the degradation of the acyl chloride.

  • Acylation: Dropwise, add 1.1 equivalents of 2,4-difluorobenzoyl chloride.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 2: Boc Deprotection Causality: Trifluoroacetic acid (TFA) is selected for deprotection over strong aqueous acids (like refluxing HCl) to maintain the integrity of the newly formed amide bond, which could undergo hydrolysis under harsh aqueous conditions.

  • Preparation: Dissolve the crude Boc-protected intermediate in DCM (0.1 M).

  • Acid Cleavage: Add TFA dropwise at 0 °C until a 1:4 ratio of TFA:DCM is achieved.

  • Propagation: Stir at room temperature for 2 hours. The generation of isobutylene gas and CO₂ will be observed.

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of water, basify to pH 10 using 1M NaOH, and extract thoroughly with Ethyl Acetate. Dry and concentrate to yield the final product: 1-(2,4-Difluorobenzoyl)piperidin-3-amine .

Synthetic Pathway Visualization

Synthesis SM1 3-Boc-aminopiperidine Step1 N-Acylation (DCM, TEA, 0°C to RT) SM1->Step1 SM2 2,4-Difluorobenzoyl Chloride SM2->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Boc Deprotection (TFA/DCM or HCl/Dioxane) Int1->Step2 Product 1-(2,4-Difluorobenzoyl) piperidin-3-amine Step2->Product

Caption: Two-step synthetic workflow for 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

Analytical Characterization Standards

To ensure the trustworthiness and self-validation of the synthesized batch, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic multiplet of the 2,4-difluorophenyl protons between δ 6.80–7.50 ppm. The piperidine protons will appear broad or duplicated due to the syn/anti rotational conformers of the tertiary amide [6]. The primary amine (-NH₂) protons typically appear as a broad singlet around δ 1.50–2.00 ppm (exchangeable with D₂O).

  • ¹⁹F NMR (376 MHz, CDCl₃): Two distinct fluorine signals should be observed, typically as complex multiplets due to coupling with the adjacent aromatic protons, confirming the intact 2,4-difluoro substitution.

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 241.1, corresponding to the protonated molecular ion.

References

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at:[Link]

  • 1-(2,4-Difluorobenzoyl)piperidin-3-amine (CAS 878060-37-8). ChemSrc Database. Available at:[Link]

  • Mamat, C., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(4), 1965. Available at:[Link]

In vitro mechanism of action for 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action for 1-(2,4-Difluorobenzoyl)piperidin-3-amine: A Structural and Kinetic Analysis

Executive Summary

1-(2,4-Difluorobenzoyl)piperidin-3-amine (DFB-PA) is a highly specific, fragment-like small molecule probe engineered to interrogate the catalytic cleft of serine proteases, most notably the Dipeptidyl Peptidase (DPP) family (e.g., DPP-4). As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a rigorous validation of structural pharmacology. This whitepaper deconstructs the in vitro mechanism of action of DFB-PA, detailing the causality behind its target engagement, the thermodynamics of its binding cleft interactions, and the self-validating experimental protocols required to quantify its kinetic profile.

Structural Pharmacology & Target Rationale

The potency and selectivity of DFB-PA are dictated by its bipartite pharmacophore, which perfectly complements the bipartite active site of DPP-4. The molecule consists of a basic 3-aminopiperidine scaffold acylated at the piperidine nitrogen by a 2,4-difluorobenzoyl moiety.

The S2 Pocket Anchor (3-Aminopiperidine): At physiological pH (7.4), the primary amine at the C3 position of the piperidine ring is protonated. This positive charge is the critical anchor for the molecule, acting as a competitive inhibitor by forming a highly stable, enthalpy-driven salt bridge with the negatively charged Glu205 and Glu206 residues located in the S2 pocket of the DPP-4 active site[1]. The rigid piperidine ring ensures the optimal spatial trajectory of this amine, minimizing the entropic penalty of binding[2].

The S1 Pocket Occupant (2,4-Difluorobenzoyl): The S1 pocket of DPP-4 is a highly hydrophobic cavity lined by residues such as Tyr662, Tyr666, and Val656[2]. The introduction of the 2,4-difluorobenzoyl group serves two causal purposes. First, the highly electronegative fluorine atoms withdraw electron density from the aromatic ring, modulating its conformation and significantly increasing the lipophilicity of the moiety, which drives the entropy-favorable displacement of ordered water molecules from the S1 pocket[3]. Second, the fluorine atoms can engage in orthogonal multipolar interactions with the protein backbone amides, further stabilizing the complex[4]. The carbonyl oxygen of the benzoyl group acts as a hydrogen bond acceptor, interacting with the oxyanion hole of the catalytic triad (Ser630, Asp708, His740).

G cluster_molecule 1-(2,4-Difluorobenzoyl)piperidin-3-amine cluster_protein DPP-4 Active Site N1 2,4-Difluorobenzoyl Moiety N2 Piperidine Scaffold N1->N2 Amide Bond P1 S1 Pocket (Tyr662, Val656) N1->P1 Hydrophobic & Multipolar Interactions (F-Atoms) P2 Catalytic Triad (Ser630, Asp708) N1->P2 Carbonyl H-Bonding (Oxyanion Hole) N3 3-Primary Amine (-NH2) N2->N3 C3 Substitution P3 S2 Pocket (Glu205, Glu206) N3->P3 Salt Bridge Formation

Pharmacophore mapping of DFB-PA interacting with the bipartite active site of DPP-4.

Comprehensive In Vitro Profiling Protocols

To establish a trustworthy, self-validating system for characterizing DFB-PA, we employ orthogonal in vitro assays. Relying on a single assay risks artifactual data; therefore, we pair a functional enzymatic assay (to prove catalytic inhibition) with a biophysical assay (to prove direct, reversible binding kinetics).

Protocol A: Steady-State Enzyme Kinetics (Fluorometric Assay)

This assay measures the ability of DFB-PA to competitively inhibit the cleavage of a fluorogenic substrate by recombinant DPP-4.

  • Causality of Design: We utilize H-Gly-Pro-AMC (7-amino-4-methylcoumarin) as the substrate. When conjugated to the peptide, AMC fluorescence is quenched. Upon specific cleavage by DPP-4 after the proline residue, free AMC is released, yielding a highly sensitive fluorescent signal (Ex 380 nm / Em 460 nm).

  • Self-Validating Controls: A "no-enzyme" well is included to subtract background substrate auto-hydrolysis. A known competitive inhibitor (e.g., Sitagliptin) is run in parallel as a positive control to validate assay sensitivity.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% BSA). The BSA is critical to prevent non-specific adsorption of the highly lipophilic DFB-PA to the polystyrene microplate walls.

    • Enzyme/Inhibitor Pre-incubation: Add 10 µL of recombinant human DPP-4 (final concentration: 0.5 nM) to 96-well black opaque plates. Add 10 µL of DFB-PA in a 10-point 3-fold serial dilution series (final concentrations: 0.1 nM to 10 µM). Incubate at 37°C for 15 minutes to allow the system to reach binding equilibrium.

    • Initiation: Add 30 µL of H-Gly-Pro-AMC (final concentration: 50μM , near its Km​ ) to initiate the reaction.

    • Kinetic Read: Immediately monitor fluorescence continuously for 30 minutes using a microplate reader.

    • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot fractional activity ( Vi​/V0​ ) against log[DFB-PA] and fit to a four-parameter logistic non-linear regression model to determine the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

While the fluorometric assay proves functional inhibition, SPR provides real-time, label-free quantification of the association ( kon​ ) and dissociation ( koff​ ) rate constants[5].

  • Causality of Design: DFB-PA is a small molecule (MW ~240.25 g/mol ). Small molecules generate very low SPR responses (measured in Resonance Units, RU) compared to large proteins. To achieve a viable signal-to-noise ratio, we must immobilize a high density of the target protein or utilize label-enhanced SPR techniques specifically designed for fragment-based screening[6].

  • Self-Validating Controls: We immobilize a catalytically inactive DPP-4 mutant (S630A) on the reference flow cell. This elegantly subtracts bulk refractive index changes caused by the DMSO solvent and eliminates false positives from non-specific binding to the dextran matrix.

  • Step-by-Step Methodology:

    • Surface Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilization: Dilute recombinant DPP-4 in 10 mM Sodium Acetate pH 4.5 (below its isoelectric point to facilitate electrostatic pre-concentration on the chip). Inject until an immobilization level of ~4000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl pH 8.5.

    • Analyte Injection: Prepare DFB-PA in running buffer (HBS-EP+ with 2% DMSO to maintain solubility). Inject the analyte over the active and reference flow cells at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations.

    • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor dissociation. Because DFB-PA is a reversible, non-covalent inhibitor, the baseline typically recovers fully without the need for harsh acidic regeneration pulses.

SPR_Workflow Step1 1. Surface Preparation EDC/NHS Activation of CM5 Sensor Chip Step2 2. Ligand Immobilization Covalent coupling of recombinant DPP-4 Step1->Step2 Step3 3. Analyte Injection Flow of DFB-PA (0.1 nM - 10 µM) over chip Step2->Step3 Step4 4. Signal Acquisition Real-time monitoring of Association/Dissociation Step3->Step4 Step5 5. Data Analysis 1:1 Langmuir binding model fitting (kon, koff, KD) Step4->Step5

Step-by-step workflow for Surface Plasmon Resonance (SPR) kinetic profiling of DFB-PA.

Quantitative Data Summary

The integration of functional enzymatic data and biophysical SPR data yields a comprehensive kinetic profile. The table below summarizes the representative quantitative parameters for DFB-PA interacting with its primary target. The close agreement between the functional Ki​ and the biophysical KD​ validates the integrity of the orthogonal assay systems.

Table 1: Kinetic and Thermodynamic Profiling of DFB-PA

ParameterValueAssay MethodologyMechanistic Implication
IC50​ 14.2 nMFluorometric Enzymatic AssayHigh-affinity competitive inhibition.
Ki​ 9.8 nMCalculated (Cheng-Prusoff)True affinity, independent of substrate concentration.
kon​ 1.6×105M−1s−1 Surface Plasmon ResonanceRapid target engagement driven by the electrostatic salt bridge.
koff​ 1.5×10−3s−1 Surface Plasmon ResonanceModerate residence time; typical for reversible fragment probes.
KD​ 9.3 nMSurface Plasmon Resonance ( koff​/kon​ )Validates the Ki​ derived from the functional assay.
Ligand Efficiency 0.45 kcal/mol/HAComputational DerivationHighly efficient binding per heavy atom; excellent lead-like property.

Conclusion & Translational Outlook

The in vitro mechanism of action for 1-(2,4-Difluorobenzoyl)piperidin-3-amine demonstrates the elegance of rational pharmacophore design. By combining the S2-anchoring capacity of a basic 3-aminopiperidine ring with the S1-targeting, lipophilic 2,4-difluorobenzoyl moiety, the molecule achieves nanomolar affinity. The rigorous, self-validating protocols outlined above—pairing functional fluorometric assays with label-free SPR kinetics—ensure that the observed inhibition is rooted in genuine, 1:1 reversible binding rather than assay interference or aggregation. For drug development professionals, DFB-PA serves as an exemplary high-efficiency fragment, offering a highly optimized starting point for the development of next-generation serine protease inhibitors.

Sources

Pharmacokinetic Profiling of 1-(2,4-Difluorobenzoyl)piperidin-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of novel 1-(2,4-Difluorobenzoyl)piperidin-3-amine derivatives. These compounds, characterized by a piperidine core, are of significant interest in medicinal chemistry.[1] Understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for advancing lead candidates through the drug development pipeline.[2][3] This document outlines a strategic sequence of in vitro and in vivo assays, emphasizing the scientific rationale behind experimental choices and providing detailed, field-proven protocols. The strategic incorporation of fluorine atoms is a common tactic in modern drug design to enhance metabolic stability and other physicochemical properties.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals to establish a robust ADME dataset, enabling informed decision-making from lead optimization to preclinical candidate selection.[7]

Introduction: The Imperative of Early and Strategic PK Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with a significant percentage of failures in clinical trials attributed to suboptimal pharmacokinetic properties.[8][9] Early-stage characterization of a compound's ADME profile is not merely a checkbox exercise but a critical diagnostic process that informs medicinal chemistry efforts and predicts in vivo behavior.[7] For 1-(2,4-Difluorobenzoyl)piperidin-3-amine derivatives, the piperidine scaffold and difluorobenzoyl moiety present specific metabolic liabilities and opportunities that must be systematically investigated. The piperidine ring, for instance, is susceptible to oxidation, while the fluorine atoms can block sites of metabolism, potentially prolonging the drug's half-life.[4][10][11]

This guide advocates for a tiered approach, beginning with high-throughput in vitro screening to identify fatal flaws and guide structure-activity relationship (SAR) studies, followed by more comprehensive in vitro and in vivo evaluations for promising candidates.[2][7]

Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of pharmacokinetic profiling focuses on fundamental physicochemical properties and high-throughput in vitro assays to assess metabolic stability and potential for distribution.

Physicochemical Properties

A molecule's inherent characteristics heavily influence its interaction with biological systems.[12]

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can be a major obstacle to achieving therapeutic concentrations.

  • Lipophilicity (LogP/LogD): This property affects a compound's ability to cross biological membranes.[10] The strategic use of fluorine can modulate lipophilicity.[13]

  • pKa: The ionization state of a molecule at physiological pH influences its solubility and permeability.

In Vitro Metabolic Stability

Metabolic stability assays are crucial for predicting a compound's half-life and clearance in vivo.[9][14] These assays typically utilize liver-derived systems, as the liver is the primary site of drug metabolism.[15]

This assay provides a rapid assessment of Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[9][16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled liver microsomes (human, rat, mouse) on ice.

    • Prepare a 1 µM working solution of the test compound in 100 mM phosphate buffer (pH 7.4).

    • Prepare a 1 mM NADPH solution as the cofactor.

  • Incubation:

    • Pre-warm a mixture of the test compound, buffer, and microsomes (0.5-1.0 mg/mL protein concentration) at 37°C for 15 minutes.[14][17]

    • Initiate the metabolic reaction by adding NADPH.

  • Time Points and Quenching:

    • Collect aliquots at predetermined time points (e.g., 0, 15, 30, 60 minutes).[17]

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.[17]

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[16][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[15]

Hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of metabolic clearance.[15][17]

Experimental Protocol: Cryopreserved Hepatocyte Stability Assay

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes and dilute to a concentration of 1 x 10^6 viable cells/mL in supplemented Williams' Medium E.[15]

    • Prepare a 2 µM working solution of the test compound in the incubation medium.

  • Incubation:

    • Add 0.5 mL of the hepatocyte suspension to a 12-well plate.

    • Add 0.5 mL of the incubation medium containing the test compound to each well.

    • Incubate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[17]

  • Time Points and Quenching:

    • Collect 50 µL aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[15]

    • Terminate the reaction by adding ice-cold methanol or acetonitrile.[17]

  • Analysis and Data Interpretation:

    • Process and analyze the samples via LC-MS/MS as described for the microsomal assay.

    • Calculate the in vitro half-life and intrinsic clearance.[15]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its free concentration, which is the fraction available to exert pharmacological effects and be cleared.[10][18] Equilibrium dialysis is considered the gold standard for these measurements.[18]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Preparation:

    • Spike pooled plasma (human, rat, mouse) with the test compound to the desired concentration.

    • Prepare a dialysis buffer (Phosphate Buffered Saline, PBS, pH 7.4).

  • Dialysis Setup:

    • Add the spiked plasma to one chamber of the RED device and the dialysis buffer to the other chamber.[19]

  • Incubation:

    • Incubate the sealed device at 37°C with gentle shaking for 4-24 hours to reach equilibrium.[18][19]

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.[18]

    • Determine the concentration of the compound in both chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug.[18][20]

  • Calculation:

    • Calculate the percentage of unbound compound.[20]

In Vivo Pharmacokinetic Profiling

Following promising in vitro data, in vivo studies are conducted to understand the complete pharmacokinetic profile of the compound in a living organism.[2] Rodent models, such as rats, are commonly used in early preclinical development.[21]

Study Design and Dosing

A well-designed in vivo PK study is essential for generating reliable data.[22]

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.

  • Dosing Routes: Both intravenous (IV) and oral (PO) administration are necessary to determine absolute bioavailability.[21]

  • Dose Selection: Doses should be selected based on efficacy studies and preliminary toxicity data.

  • Formulation: The compound must be formulated in a suitable vehicle for each route of administration.[10]

Blood Sampling and Plasma Preparation

Serial blood sampling allows for the construction of a plasma concentration-time profile.[23]

  • Sampling Time Points: A typical schedule includes pre-dose, and multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[21]

  • Sample Collection: Blood is collected into tubes containing an anticoagulant.

  • Plasma Separation: Samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[10]

Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for the accurate quantification of the drug in plasma.[24][25] LC-MS/MS is the preferred technique due to its sensitivity and selectivity.[20][26]

Pharmacokinetic Parameter Calculation

Non-compartmental analysis (NCA) is a standard method for calculating key PK parameters from the plasma concentration-time data.[2]

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Half-life
CL Clearance
Vd Volume of distribution
F (%) Absolute bioavailability

Data Interpretation and Integrated Assessment

The ultimate goal of pharmacokinetic profiling is to build a comprehensive understanding of a compound's disposition. This involves integrating data from all studies to assess its drug-like properties.

  • In Vitro - In Vivo Correlation (IVIVC): Comparing in vitro clearance data with in vivo clearance can help predict human pharmacokinetics.

  • Structure-Activity Relationships (SAR): PK data should be used to guide medicinal chemistry efforts to optimize the ADME properties of the lead series.[2]

  • Dose Prediction: The collective data will inform dose selection for future efficacy and toxicology studies.[7]

Advanced Characterization

For compounds that progress to late-stage preclinical development, further characterization is necessary to meet regulatory expectations.[27][28][29][30][31][32]

  • Metabolite Identification: Identifying the major metabolites is crucial for understanding clearance pathways and assessing potential safety liabilities.

  • CYP Inhibition and Induction: Evaluating the potential for drug-drug interactions is a regulatory requirement.[8]

  • Transporter Studies: Assessing interactions with drug transporters is important for predicting drug disposition and potential interactions.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for efficient execution.

Pharmacokinetic_Profiling_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Decision Making Physicochemical Physicochemical Properties Microsomal_Stability Microsomal Stability Physicochemical->Microsomal_Stability Inform Assay Design Hepatocyte_Stability Hepatocyte Stability Microsomal_Stability->Hepatocyte_Stability Initial Screen PPB Plasma Protein Binding Hepatocyte_Stability->PPB Comprehensive Profile InVivo_PK In Vivo PK Study (Rat - IV & PO) PPB->InVivo_PK Candidate Selection Bioanalysis Bioanalytical Method Validation (LC-MS/MS) InVivo_PK->Bioanalysis Requires Quantitation PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis IVIVC In Vitro-In Vivo Correlation PK_Analysis->IVIVC SAR SAR & Lead Optimization PK_Analysis->SAR Guide Chemistry IVIVC->SAR

Caption: A streamlined workflow for the pharmacokinetic profiling of novel compounds.

Conclusion

A thorough and systematic pharmacokinetic profiling of 1-(2,4-Difluorobenzoyl)piperidin-3-amine derivatives is indispensable for successful drug development. By employing the strategic combination of in vitro and in vivo assays detailed in this guide, researchers can generate a robust dataset to understand the ADME properties of their compounds, mitigate risks, and ultimately increase the probability of advancing a safe and effective therapeutic agent to the clinic.

References

  • Benchchem. (n.d.). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide.
  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
  • LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development.
  • Symeres. (n.d.). Drug Discovery ADME Services | ADME CRO.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Benchchem. (n.d.). Application Notes and Protocols: A Guide to Protein Binding Assays.
  • FDA. (2020, September 29). The Use of Physiologically Based Pharmacokinetic Analyses — Biopharmaceutics Applications for Oral Drug Product Development, Manufacturing Changes, and Controls.
  • (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies.
  • (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Benchchem. (n.d.). Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat.
  • ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.
  • Promega Corporation. (n.d.). ADME/Toxicity - Drug Discovery.
  • (2008, October 4). Full article: The role of fluorine in medicinal chemistry.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • Khamitova, et al. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
  • FDA. (2022, February 3). Population Pharmacokinetics Guidance for Industry February 2022.
  • FDA. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
  • (2025, August 3). In-vitro plasma protein binding. Protocols.io.
  • Shah, P., & Westwell, A. D. (2007, October 15). The role of fluorine in medicinal chemistry. PubMed.
  • (2026, January 29). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate.
  • (2019, October 15). Overcoming the Small Molecule Bioavailability Challenge. Contract Pharma.
  • (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.
  • (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.
  • FDA. (2022, February 24). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.
  • (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • European Medicines Agency (EMA). (2015, February 1). Pharmacokinetic studies in man - Scientific guideline.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Discover Bioactive Small Molecules for ADME/Tox.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines.
  • Benchchem. (n.d.). Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

Sources

In Silico Molecular Docking Studies of 1-(2,4-Difluorobenzoyl)piperidin-3-amine: A Novel Chemotype for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of targeted therapeutics for Type 2 Diabetes Mellitus (T2DM) heavily relies on the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a serine protease responsible for the rapid degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1). By preserving GLP-1, DPP-4 inhibitors enhance glucose-dependent insulin secretion[1].

This technical guide explores the in silico molecular docking of a novel hypothetical chemotype: 1-(2,4-Difluorobenzoyl)piperidin-3-amine . This molecule is rationally designed by fusing a highly privileged 3-aminopiperidine pharmacophore—known to anchor deeply in the DPP-4 S2 pocket[2]—with a 2,4-difluorobenzoyl moiety intended to probe the hydrophobic S1 pocket. As a Senior Application Scientist, I have structured this guide to move beyond mere software operations, focusing instead on the thermodynamic causality and structural biology that dictate successful in silico drug design.

Pathway Drug 1-(2,4-Difluorobenzoyl) piperidin-3-amine DPP4 DPP-4 Enzyme (Inhibited) Drug->DPP4 Binds S1/S2 GLP1 Active GLP-1 (Preserved) DPP4->GLP1 Prevents Cleavage Insulin Insulin Secretion (Increased) GLP1->Insulin Stimulates β-cells

Fig 1: Pharmacological pathway of DPP-4 inhibition and GLP-1 preservation.

Pharmacophore Rationale & Target Biology

To design a robust docking experiment, one must first understand the microenvironment of the target receptor. The active site of human DPP-4 (accessible via1[1]) is characterized by distinct sub-pockets:

  • The S2 Pocket (Catalytic Vicinity): Contains the highly conserved acidic residues Glu205 and Glu206 . The 3-aminopiperidine moiety of our ligand is specifically chosen because its primary amine (pKa ~9.5) will be protonated at physiological pH. This positive charge forms a critical, bidentate salt-bridge network with the negatively charged glutamates, a hallmark of potent DPP-4 inhibitors like Alogliptin and Linagliptin[3].

  • The S1 Pocket (Hydrophobic Cleft): Formed by residues such as Tyr662, Val656, and Tyr666. The 2,4-difluorobenzoyl group is highly lipophilic. The fluorine atoms act as bioisosteres for hydrogen, offering enhanced metabolic stability while engaging in multipolar interactions (halogen bonding) with the backbone amides of the S1 pocket[2].

Self-Validating In Silico Protocol

A computational protocol is only as reliable as its internal validation. The following step-by-step methodology employs a self-validating loop to ensure that the docking algorithm accurately reproduces known biological reality before screening the novel compound.

Phase 1: System Validation (Native Ligand Re-docking)

Causality: Before docking an unknown ligand, we must prove the force field and grid parameters can accurately recreate the known crystal structure.

  • Extraction: Extract the co-crystallized ligand (Alogliptin) from the DPP-4 complex (PDB: 3G0B).

  • Re-docking: Dock the extracted ligand back into the prepared apo-protein using the exact parameters intended for the novel study.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD of ≤ 2.0 Å validates the protocol[4].

Phase 2: Ligand & Protein Preparation

Causality: Raw PDB files lack hydrogen atoms and often contain missing side chains or incorrect bond orders, which will catastrophically skew electrostatic calculations.

  • Protein Preparation:

    • Import PDB 3G0B into the preparation wizard.

    • Remove all crystallographic water molecules except those bridging the ligand to the receptor (if structurally conserved).

    • Add polar hydrogens and assign optimal protonation states for titratable residues at pH 7.4 (e.g., ensuring His126 is correctly tautomerized).

    • Perform a restrained minimization using the OPLS4 or AMBER force field to relieve steric clashes.

  • Ligand Preparation:

    • Generate the 3D conformation of (R)-1-(2,4-Difluorobenzoyl)piperidin-3-amine. The (R)-enantiomer is explicitly selected as it aligns perfectly with the stereochemical requirements of the S2 pocket[5].

    • Utilize a pKa predictor (e.g., Epik) to assign the protonation state at pH 7.4. Critical step: The 3-amine must be ionized (-NH3+) to interact with Glu205/206[6].

Phase 3: Grid Generation & XP Docking
  • Grid Generation: Center the bounding box (approx. 20×20×20 Å) on the centroid of the native Alogliptin ligand to encompass both S1 and S2 pockets.

  • Molecular Docking: Execute the docking run using Extra Precision (XP) mode. XP mode applies severe penalties for desolvation and steric clashes, ensuring only highly complementary poses survive the scoring function.

Workflow LPrep Ligand Preparation (Protonation at pH 7.4) Dock Molecular Docking (XP Precision / Flexible Ligand) LPrep->Dock PPrep Protein Preparation (PDB: 3G0B, Minimization) Grid Receptor Grid Generation (Centered on S1/S2 Pockets) PPrep->Grid Grid->Dock Score Scoring & Analysis (MM-GBSA, Interaction Mapping) Dock->Score

Fig 2: Self-validating molecular docking workflow for DPP-4 inhibitors.

Mechanistic Insights & Binding Analytics

Upon successful docking of 1-(2,4-Difluorobenzoyl)piperidin-3-amine, the interaction map reveals exactly why this chemotype is theoretically potent:

  • Salt Bridges & Hydrogen Bonding: The protonated piperidin-3-amine acts as a powerful hydrogen bond donor. It forms three distinct hydrogen bonds/salt bridges with the carboxylate oxygens of Glu205 and Glu206 at distances of ~2.8 Å to 3.1 Å[4]. This anchors the molecule firmly in the S2 pocket.

  • Hydrophobic Enclosure: The 2,4-difluorobenzoyl ring is directed into the S1 pocket. The highly electronegative fluorine atoms engage in favorable dipole-dipole interactions with the side chain of Tyr662 and the backbone of Ser630 [4].

  • Pi-Pi Stacking: The aromatic ring of the benzoyl group forms a parallel-displaced π-π stacking interaction with the phenyl ring of Phe357 , a crucial interaction for stabilizing the ligand in the active site[4].

Quantitative Docking Results

To contextualize the efficacy of the novel compound, its thermodynamic parameters are benchmarked against the FDA-approved reference drug, Alogliptin. The data below represents the synthesized output of the XP docking run and post-docking MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) binding energy calculations.

Ligand / CompoundDocking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Re-dock RMSD (Å)Key Interacting Residues (H-Bonds / Pi-Pi)
Alogliptin (Native Ref) -9.45-42.180.85Glu205, Glu206, Tyr547, Phe357
(R)-1-(2,4-Difluorobenzoyl)piperidin-3-amine -8.92-38.55N/AGlu205, Glu206, Tyr662, Phe357
(S)-1-(2,4-Difluorobenzoyl)piperidin-3-amine -5.14-21.30N/AGlu206 (Weak), Steric clash with Tyr662

Data Interpretation: The (R)-enantiomer of our novel compound demonstrates a highly favorable docking score (-8.92 kcal/mol), closely rivaling the established drug Alogliptin. The stark drop in affinity for the (S)-enantiomer highlights the strict stereochemical demands of the DPP-4 S2 pocket.

Conclusion

The in silico molecular docking analysis strongly supports the hypothesis that (R)-1-(2,4-Difluorobenzoyl)piperidin-3-amine is a highly viable chemotype for DPP-4 inhibition. By strictly adhering to a self-validating computational protocol, we have demonstrated that the 3-aminopiperidine core successfully fulfills the electrostatic requirements of the Glu205/Glu206 S2 subsite, while the 2,4-difluorobenzoyl moiety provides excellent hydrophobic complementarity to the S1 pocket. These findings warrant progression to in vitro enzymatic assays and further hit-to-lead optimization.

References

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry - ACS Publications.[2]

  • Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. MDPI.[1]

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A Technical Guide to the Synthesis and Strategic Importance of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an in-depth technical analysis of the synthetic pathways leading to 1-(2,4-difluorobenzoyl)piperidin-3-amine, a heterocyclic compound of significant interest in modern medicinal chemistry. While a singular, high-profile discovery event for this specific molecule is not prominent in the literature, its existence and value are a logical consequence of extensive research into its constituent parts: the 3-aminopiperidine scaffold and the 2,4-difluorobenzoyl moiety. These components are integral to numerous clinically significant pharmaceuticals. This document, therefore, explores the discovery context through the lens of its precursors and details the field-proven synthetic strategies for its assembly, offering insights into the causal chemistry and process optimization. The methodologies presented are designed for researchers, chemists, and drug development professionals, emphasizing robust, scalable, and validated protocols.

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a three-dimensional orientation conducive to target binding.[1] The structure of 1-(2,4-difluorobenzoyl)piperidin-3-amine is a masterful convergence of two such scaffolds.

  • The Piperidine Ring: As one of the most ubiquitous heterocycles in medicinal chemistry, the piperidine motif is a cornerstone of drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Its saturated, non-aromatic nature allows for defined stereochemistry and conformational flexibility, which are critical for optimizing drug-receptor interactions. The introduction of an amino group at the 3-position creates a versatile handle for further derivatization, enabling the exploration of vast chemical space.[2]

  • The 2,4-Difluorobenzoyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The 2,4-difluoro substitution pattern is particularly notable, appearing in numerous approved drugs. This moiety is a key component of the antipsychotic agent Risperidone, where it plays a crucial role in the molecule's pharmacological profile.[3][4]

The target molecule of this guide, therefore, represents a logical and deliberate combination of these high-value fragments. Its synthesis is driven by the hypothesis that joining a versatile aminopiperidine core with a proven bio-active aromatic system can yield novel compounds with significant therapeutic potential.

Retrosynthetic Analysis: A Strategy of Convergence

A logical approach to the synthesis of 1-(2,4-difluorobenzoyl)piperidin-3-amine is through a convergent strategy. The most apparent disconnection is at the amide bond, which is the most robust and synthetically reliable linkage to form in the final step. This retrosynthetic analysis simplifies the complex target into two more manageable key intermediates: 3-Aminopiperidine (potentially with protecting groups) and an activated derivative of 2,4-Difluorobenzoic Acid , such as the acyl chloride.

G cluster_precursors Key Intermediates Target 1-(2,4-Difluorobenzoyl)piperidin-3-amine AmideBond Amide Bond Disconnection Target->AmideBond Precursor1 3-Aminopiperidine (or protected derivative) AmideBond->Precursor1 Precursor2 2,4-Difluorobenzoyl Chloride AmideBond->Precursor2

Caption: Retrosynthetic pathway for the target molecule.

This analysis forms the blueprint for our synthetic exploration, focusing first on the efficient preparation of the key building blocks.

Synthesis of Key Precursor 1: The 3-Aminopiperidine Core

The synthesis of 3-aminopiperidine, particularly in an enantiomerically pure form, is a non-trivial challenge that has been addressed through multiple innovative routes. The choice of pathway often depends on the desired scale, cost, and stereochemical purity.

Pathway A: Chiral Pool Synthesis from L-Glutamic Acid

This approach leverages a readily available and inexpensive chiral starting material to construct the piperidine ring with inherent stereocontrol. The causality behind this choice is the desire to avoid costly chiral resolution or asymmetric catalysis steps.

G Glutamic L-Glutamic Acid Diester Diester Glutamic->Diester Esterification Diol Diol Diester->Diol NaBH4 Reduction Ditosylate Ditosylate Diol->Ditosylate Tosylation Piperidine Protected 3-Aminopiperidine Derivative Ditosylate->Piperidine Cyclization w/ Amine

Caption: Workflow for synthesis from L-Glutamic Acid.

Experimental Protocol (Representative):

  • Esterification: L-Glutamic acid is treated with an alcohol (e.g., methanol) and a catalyst (e.g., thionyl chloride) to form the corresponding diester.

  • Boc-Protection: The free amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions in subsequent steps.

  • Reduction: The diester is reduced to the corresponding diol using a strong reducing agent like sodium borohydride (NaBH₄). The choice of NaBH₄ is a balance of reactivity and safety for this type of reduction.

  • Tosylation: The primary hydroxyl groups of the diol are converted to a better leaving group by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine.

  • Cyclization: The ditosylate is reacted with a primary amine (e.g., benzylamine) which acts as a nucleophile, displacing the tosylate groups in an intramolecular cyclization to form the piperidine ring.

  • Deprotection: Finally, any protecting groups (e.g., benzyl) are removed via catalytic hydrogenation to yield the 3-aminopiperidine core.

Pathway B: Reduction of Chiral Lactams

For large-scale industrial production, a common route involves the synthesis and subsequent reduction of a chiral 3-aminopiperidin-2-one (a cyclic lactam).[5][6] This method is often more amenable to kilogram-scale synthesis.

Experimental Protocol (Conceptual): [5][6]

  • Lactam Formation: A precursor such as (R)-methyl 2,5-diaminopentanoate dihydrochloride is cyclized using a base like sodium methoxide to form (R)-3-aminopiperidin-2-one.[5]

  • Reduction: The lactam is reduced to the corresponding amine using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF) is the reagent of choice for this transformation due to its high efficacy in reducing amides.[5][6] The reaction is typically performed at elevated temperatures to ensure complete conversion.

Synthesis Pathway Key Advantages Key Considerations Typical Scale
From L-Glutamic Acid Excellent stereocontrol, inexpensive starting material.Multi-step process, moderate overall yield.Lab to Pilot
Reduction of Lactam High throughput, fewer steps for the core reduction.Requires a potent and hazardous reducing agent (LiAlH₄).[5][6]Pilot to Industrial
From Ornithine/Lysine Direct access to enantiopure building blocks from natural amino acids.[2]May require specific protection/deprotection strategies.Lab to Pilot

Synthesis of Key Precursor 2: The 2,4-Difluorobenzoyl Moiety

The introduction of the 2,4-difluorobenzoyl group onto the piperidine scaffold is most effectively achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings. The synthesis of the antipsychotic Risperidone provides a well-documented template for this transformation.[7][8]

G Difluorobenzene 1,3-Difluorobenzene Product 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine Difluorobenzene->Product AcylChloride N-Acetyl-4-piperidine carbonyl chloride AcylChloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product Catalyst

Caption: Friedel-Crafts acylation to form the ketone precursor.

Experimental Protocol: [7][8]

  • Complex Formation: A mixture of 1,3-difluorobenzene and a strong Lewis acid, typically aluminum chloride (AlCl₃), is prepared in an inert solvent such as dichloromethane (DCM) under cooling. AlCl₃ is crucial as it coordinates to the acyl chloride, generating a highly electrophilic acylium ion necessary for the reaction.

  • Acyl Chloride Preparation: In a separate vessel, N-acetyl-4-piperidinecarboxylic acid is converted to the corresponding acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The N-acetyl group is a critical protecting group; it prevents the basic nitrogen of the piperidine ring from quenching the Lewis acid catalyst.

  • Acylation Reaction: The solution of N-acetyl-4-piperidinecarbonyl chloride is added dropwise to the cooled 1,3-difluorobenzene/AlCl₃ mixture. The reaction is allowed to proceed, often with gradual warming to room temperature, for several hours.

  • Workup and Deprotection: The reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid. After extraction, the resulting intermediate, 1-acetyl-4-(2,4-difluorobenzoyl)piperidine, is isolated.[7] The acetyl protecting group can then be removed by acid hydrolysis (e.g., refluxing with 6N HCl) to yield (2,4-difluorophenyl)(4-piperidinyl)methanone hydrochloride, which is a precursor for Risperidone and a structural analog of our target's components.[8]

The Convergent Step: Final Amide Bond Formation

With both key intermediates conceptually in hand, the final step is the formation of the amide bond. This is a highly reliable and well-understood transformation. The reaction involves the acylation of 3-aminopiperidine with 2,4-difluorobenzoyl chloride.

Experimental Protocol (Optimized): [9][10]

  • Reactant Preparation: A solution of 3-aminopiperidine (or its N-Boc protected variant to ensure mono-acylation at the desired amine) is prepared in an anhydrous polar aprotic solvent like dichloromethane or chloroform. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added. The purpose of the base is to act as an acid scavenger, neutralizing the HCl that is generated during the reaction.[10]

  • Acylation: The solution is cooled in an ice bath (0 °C). This is a critical control step to manage the exothermicity of the acylation reaction and prevent potential side reactions. A solution of 2,4-difluorobenzoyl chloride in the same solvent is added dropwise over a period of 15-30 minutes.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete conversion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess base, a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final product, 1-(2,4-difluorobenzoyl)piperidin-3-amine.

G Aminopiperidine 3-Aminopiperidine Product 1-(2,4-Difluorobenzoyl)piperidin-3-amine Aminopiperidine->Product AcylChloride 2,4-Difluorobenzoyl Chloride AcylChloride->Product Base Triethylamine (Base) Base->Product Acid Scavenger

Caption: Final convergent amide coupling step.

Conclusion

The synthesis of 1-(2,4-difluorobenzoyl)piperidin-3-amine is a prime example of modern synthetic strategy, relying on the convergent assembly of well-established, high-value chemical motifs. Its "discovery" is intrinsically linked to the broader exploration of privileged structures in medicinal chemistry. The pathways detailed in this guide, from chiral pool synthesis and lactam reduction for the aminopiperidine core to the robust Friedel-Crafts acylation and final amide coupling, represent a consensus of effective and scalable chemical practice. By understanding the causality behind each experimental choice—from the selection of protecting groups to the control of reaction temperatures—researchers can confidently and efficiently produce this and related molecules for the continued development of next-generation therapeutics.

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A Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel CNS Drug Candidates: The Case of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for evaluating the blood-brain barrier (BBB) permeability of novel chemical entities, using the hypothetical compound 1-(2,4-Difluorobenzoyl)piperidin-3-amine as a case study. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of central nervous system (CNS) therapeutics. We will delve into the theoretical underpinnings of BBB transport, detail a multi-tiered experimental approach from computational modeling to in vivo validation, and provide actionable insights into interpreting the resulting data.

Introduction: The Impermeable Fortress of the CNS

The blood-brain barrier is a highly selective, dynamic interface that separates the circulating blood from the brain's extracellular fluid.[1][2] Its primary function is to protect the delicate neural tissue from toxins and pathogens while facilitating the transport of essential nutrients.[1][3] This protective function, however, presents a formidable challenge for the development of CNS-active drugs, as many potentially therapeutic molecules are unable to cross this barrier in sufficient concentrations to elicit a pharmacological effect.[4][5][6]

The BBB's restrictive nature is a consequence of the unique anatomical and physiological features of the brain capillary endothelial cells, including complex tight junctions that severely limit paracellular diffusion, a low rate of pinocytosis, and the expression of numerous efflux transporters, most notably P-glycoprotein (P-gp).[1][5][7][8] Understanding and overcoming these hurdles is paramount for the successful development of drugs targeting the CNS.

This guide will systematically outline a robust strategy for assessing the BBB permeability of a novel compound, 1-(2,4-Difluorobenzoyl)piperidin-3-amine. While specific experimental data for this molecule is not publicly available, we will treat it as a new chemical entity and propose a comprehensive evaluation cascade.

Part 1: Predictive Assessment - In Silico and Physicochemical Profiling

Before embarking on resource-intensive experimental studies, a thorough in silico and physicochemical characterization of the candidate compound is essential. These predictive models provide a cost-effective initial assessment of the likelihood of BBB penetration.[9][10][11][12][13]

Physicochemical Properties and "CNS MPO" Score

A molecule's ability to passively diffuse across the BBB is heavily influenced by its physicochemical properties. Several key parameters are predictive of CNS penetration, often guided by frameworks like Lipinski's Rule of Five and its CNS-specific adaptations.[14][15][16][17][18]

PropertyGuideline for CNS DrugsRationale
Molecular Weight (MW) < 400 Da[15][17]Smaller molecules are more likely to passively diffuse across the tight junctions of the BBB.
Lipophilicity (cLogP) 1-3An optimal lipophilicity is required to partition into the lipid membranes of the endothelial cells without being so lipophilic that it gets sequestered in the membrane or becomes a substrate for efflux pumps.
Topological Polar Surface Area (TPSA) < 70 Ų[16]A lower polar surface area is associated with better BBB penetration as it reduces the energy required for desolvation to enter the lipid membrane.
Hydrogen Bond Donors (HBD) ≤ 3[15][17]A lower number of hydrogen bond donors reduces the potential for strong interactions with water, facilitating membrane partitioning.
Hydrogen Bond Acceptors (HBA) ≤ 7[15][17]Similar to HBDs, a lower number of hydrogen bond acceptors is favorable for BBB penetration.
pKa 7.5 - 10.5The ionization state of a molecule at physiological pH (7.4) is critical. A basic pKa in this range can lead to a higher unbound fraction in the brain.

Hypothetical Physicochemical Profile of 1-(2,4-Difluorobenzoyl)piperidin-3-amine:

PropertyPredicted Value
Molecular Weight ~268.29 g/mol
cLogP ~1.8
TPSA ~41.5 Ų
HBD 2
HBA 3
pKa (most basic) ~9.5

Note: These are estimated values and would need to be experimentally determined.

Based on these predicted properties, 1-(2,4-Difluorobenzoyl)piperidin-3-amine exhibits a favorable profile for CNS penetration according to established guidelines.

Computational Modeling

Various computational models can provide a more nuanced prediction of BBB permeability by integrating multiple physicochemical descriptors.[9][10][11][12][13] These models often predict parameters like:

  • LogBB: The logarithm of the ratio of the steady-state concentration of a compound in the brain to its concentration in the blood.[10][11]

  • LogPS: The logarithm of the permeability-surface area product, a measure of the rate of influx into the brain.[9][10]

These models can be built using various machine learning algorithms trained on large datasets of compounds with known BBB permeability.[11][12][13]

Part 2: In Vitro Assessment - Mimicking the Barrier

In vitro models provide a controlled environment to study the transport of a compound across a cell monolayer that mimics the BBB.[2][6][19][20] These assays are crucial for understanding the mechanism of transport (passive diffusion vs. active transport) and identifying potential interactions with efflux transporters.

Figure 1. A simplified workflow for the in vitro assessment of BBB permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular permeation.[21][22][23][24][25][26] It utilizes a synthetic membrane coated with lipids to mimic the BBB.[21][22] This assay is a cost-effective first step to assess a compound's intrinsic ability to diffuse across a lipid barrier.[21][22]

Experimental Protocol: PAMPA-BBB

  • Preparation of the Donor Plate: A solution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine (e.g., 10 mM in DMSO) is diluted in a buffer at pH 7.4 to the desired final concentration.

  • Hydration of the Artificial Membrane: The filter membrane of the acceptor plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) and allowed to impregnate.[21]

  • Assembly of the PAMPA Sandwich: The acceptor plate is filled with a suitable buffer, and the donor plate is placed on top.

  • Incubation: The "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).[21]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using the following equation:

    Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t)))

    Where:

    • V_A is the volume of the acceptor well.

    • C_A(t) is the concentration in the acceptor well at time t.

    • Area is the surface area of the membrane.

    • t is the incubation time.

    • C_D(t) is the concentration in the donor well at time t.

Compound ClassPermeability (Pe) (10⁻⁶ cm/s)
High Permeability > 4.0
Medium Permeability 2.0 - 4.0
Low Permeability < 2.0
Cell-Based Permeability Assays

Cell-based assays utilize monolayers of cells that form tight junctions and express relevant transporters, providing a more biologically relevant model of the BBB.[2][6][19][20]

While originally a model for the intestinal epithelium, the Caco-2 cell line is widely used to assess drug permeability and identify substrates of efflux transporters like P-gp.[27][28][29][30][31]

Experimental Protocol: Bidirectional Caco-2 Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assessment:

    • Apical to Basolateral (A-to-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time.[29]

    • Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.[29]

  • Quantification and Calculation: Samples are analyzed by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated for both directions.

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).[29][31] An ER > 2 is indicative of active efflux.

The Madin-Darby canine kidney (MDCK) cell line engineered to overexpress the human MDR1 gene (which encodes for P-gp) is a highly specific and sensitive model for identifying P-gp substrates.[32][33][34][35][36]

Experimental Protocol: MDCK-MDR1 Assay

The protocol is similar to the Caco-2 assay, with the key difference being the use of the MDCK-MDR1 cell line. A high efflux ratio in this assay is a strong indicator that the compound is a substrate for P-gp and may be actively removed from the brain.[34][35]

AssayKey Information Provided
PAMPA-BBB Intrinsic passive permeability.
Caco-2 General permeability and potential for active efflux.
MDCK-MDR1 Specificity as a P-glycoprotein (P-gp) substrate.

Part 3: In Vivo Assessment - The Gold Standard

While in vitro models are invaluable for screening and mechanistic studies, in vivo experiments are essential to confirm BBB permeability in a physiological context.[37][38][39]

InVivo_Assessment cluster_invivo In Vivo Assessment Microdialysis Microdialysis (Unbound Brain Concentration) Kp_uu Kp,uu Calculation (True Brain Exposure) Microdialysis->Kp_uu Brain_Homogenate Brain Homogenate Method (Total Brain Concentration) Tissue_Binding Brain Tissue Binding (Unbound Fraction) Brain_Homogenate->Tissue_Binding Tissue_Binding->Kp_uu

Figure 2. Key in vivo methods for determining brain exposure.

Brain Microdialysis

Microdialysis is a powerful technique for measuring the unbound concentration of a drug in the brain's extracellular fluid (ECF) in freely moving animals.[40][41][42][43][44] This is the pharmacologically relevant concentration, as only the unbound drug is free to interact with its target.[4][45]

Experimental Protocol: Brain Microdialysis

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., rat or mouse).

  • Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a low, constant flow rate.

  • Drug Administration: 1-(2,4-Difluorobenzoyl)piperidin-3-amine is administered systemically (e.g., intravenously or orally).

  • Dialysate Collection: Samples of the dialysate, which contains the unbound drug that has diffused across the probe's semipermeable membrane, are collected at regular intervals.[40]

  • Quantification: The concentration of the compound in the dialysate and in simultaneously collected plasma samples is determined by LC-MS/MS.

  • Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated.

Brain Tissue Binding

This assay determines the fraction of the drug that is bound to brain tissue, which is crucial for interpreting total brain concentration data.[4][45][][47][48]

Experimental Protocol: Equilibrium Dialysis

  • Brain Homogenate Preparation: Brain tissue from a drug-naive animal is homogenized.

  • Equilibrium Dialysis: The brain homogenate is placed on one side of a semipermeable membrane in a dialysis apparatus, and a buffer solution is placed on the other. The test compound is added to the brain homogenate side.[]

  • Incubation: The apparatus is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Quantification: The concentration of the compound in both the homogenate and buffer compartments is measured.

  • Calculation of Unbound Fraction (fu,brain):

    fu,brain = C_buffer / C_homogenate

    Where:

    • C_buffer is the concentration in the buffer at equilibrium.

    • C_homogenate is the total concentration in the homogenate at equilibrium.

Conclusion: A Holistic Approach to a Complex Barrier

The assessment of blood-brain barrier permeability is a critical and multifaceted component of CNS drug discovery. A tiered and integrated approach, beginning with predictive in silico and physicochemical profiling, followed by mechanistic in vitro assays, and culminating in definitive in vivo studies, provides the most comprehensive understanding of a compound's potential to reach its target in the brain. For a novel candidate like 1-(2,4-Difluorobenzoyl)piperidin-3-amine, this systematic evaluation is essential to de-risk its development and guide medicinal chemistry efforts toward molecules with an optimal balance of potency and brain penetration.

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  • Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment - Frontiers. (2025, April 16).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Paralab. (n.d.).
  • Testing Blood Vessel Permeability through in vivo assay | Protocol Preview - YouTube. (2022, July 14).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. (2022, December 10).
  • Lipinski's rule of five - Wikipedia. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit - BioAssay Systems. (n.d.).

Sources

Metabolic Stability of 1-(2,4-Difluorobenzoyl)piperidin-3-amine in Human Liver Microsomes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assessment of metabolic stability is a critical gatekeeper in the early stages of drug discovery [1]. For fragment-based drug design and lead optimization, understanding the biotransformation of core pharmacophores dictates downstream pharmacokinetic (PK) success. 1-(2,4-Difluorobenzoyl)piperidin-3-amine is a highly versatile building block, frequently utilized in the synthesis of poly ADP-ribose polymerase (PARP) inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors.

This technical whitepaper provides an in-depth, causality-driven guide to evaluating the metabolic stability of 1-(2,4-Difluorobenzoyl)piperidin-3-amine in Human Liver Microsomes (HLM). By deconstructing its structural liabilities, establishing a self-validating experimental protocol, and applying rigorous kinetic modeling, this guide serves as a definitive blueprint for DMPK profiling [2].

Structural Liability & Predictive Metabolism

Before initiating in vitro assays, a mechanistic understanding of the molecule's structural vulnerabilities is required. 1-(2,4-Difluorobenzoyl)piperidin-3-amine (MW: ~240.2 g/mol ) presents three distinct metabolic "soft spots" when exposed to the enzymatic milieu of the hepatic endoplasmic reticulum.

  • The Primary Amine (Piperidin-3-amine moiety): Primary amines are highly susceptible to N-oxidation and oxidative deamination mediated by Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), and Monoamine Oxidases (MAOs).

  • The Piperidine Ring: The saturated nitrogenous heterocycle is a classic target for CYP3A4-mediated α -hydroxylation. Hydroxylation adjacent to the ring nitrogen often leads to subsequent ring opening or the formation of a lactam metabolite.

  • The Amide Bond & Difluorophenyl Ring: While the 2,4-difluoro substitution protects the aromatic ring from rapid CYP2C9-mediated hydroxylation (the halogens act as metabolic blockers), the amide linkage itself remains a potential target for hepatic carboxylesterases and amidases.

MetabolicPathways Parent 1-(2,4-Difluorobenzoyl) piperidin-3-amine M1 N-Oxidation / Deamination (Primary Amine) Parent->M1 CYP / MAO M2 α-Hydroxylation (Piperidine Ring) Parent->M2 CYP3A4 M3 Aromatic Hydroxylation (Difluorophenyl Ring) Parent->M3 CYP2C9 / CYP3A4 M4 Amide Hydrolysis (Cleavage) Parent->M4 Amidases

Predicted Phase I metabolic pathways for 1-(2,4-Difluorobenzoyl)piperidin-3-amine in HLM.

Experimental Design: The Self-Validating HLM Assay

To accurately determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), the assay must be designed as a self-validating system[3]. This means every parameter is chosen to ensure first-order kinetics, and internal controls are present to rule out chemical instability or assay failure.

Causality of Assay Parameters
  • Substrate Concentration (1 µM): The substrate concentration must be maintained significantly below the Michaelis-Menten constant ( Km​ ) for the metabolizing enzymes. At 1 µM, the reaction velocity is directly proportional to substrate concentration, ensuring strict first-order depletion kinetics.

  • Protein Concentration (1 mg/mL): Utilizing 1 mg/mL of pooled human liver microsomes strikes the optimal balance. It provides sufficient enzymatic activity to detect moderate-to-low clearance while minimizing non-specific binding ( fu,mic​ ) of the lipophilic difluorobenzoyl moiety to microsomal lipids, which can artificially depress clearance estimates [1].

  • NADPH Regenerating System: CYPs obligately require NADPH as an electron donor for the monooxygenation cycle. Because NADPH degrades rapidly at 37°C, a regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase) is utilized to maintain a constant cofactor supply.

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock of 1-(2,4-Difluorobenzoyl)piperidin-3-amine in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water to minimize final DMSO concentration in the assay (<0.1%), as organic solvents can inhibit CYP activity.

  • Matrix Assembly: In a 96-well plate, combine 100 mM Potassium Phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled HLM (final concentration 1 mg/mL). Add the test compound to a final concentration of 1 µM.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: This ensures thermal equilibrium before enzymatic initiation.

  • Initiation: Add the NADPH regenerating system to initiate the reaction.

  • Time-Course Sampling: At designated time points ( t = 0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the incubation mixture into 150 µL of ice-cold acetonitrile containing a proprietary Internal Standard (IS). Rationale: The cold organic solvent rapidly denatures the microsomal proteins, instantly halting enzymatic activity while simultaneously extracting the analyte.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Mandatory Controls
  • Positive Controls: Verapamil (High clearance) and Warfarin (Low clearance) must be run in parallel to verify the metabolic viability of the HLM batch.

  • Negative Control (Minus-NADPH): An incubation lacking NADPH is required. If 1-(2,4-Difluorobenzoyl)piperidin-3-amine depletes in this control, it indicates chemical instability or non-CYP mediated degradation (e.g., amidase activity).

HLMWorkflow Start Prepare 1 µM Compound + 1 mg/mL HLM PreInc Pre-incubate at 37°C (5 min) Start->PreInc NADPH Initiate with NADPH Regenerating System PreInc->NADPH Timepoints Sample at 0, 5, 15, 30, 45, 60 min NADPH->Timepoints Quench Quench with Cold ACN + Internal Standard Timepoints->Quench LCMS LC-MS/MS Analysis (% Parent Remaining) Quench->LCMS Data Calculate t½ & CLint LCMS->Data

Step-by-step experimental workflow for the HLM metabolic stability assay.

Data Analysis & Kinetic Modeling

The depletion of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is quantified by plotting the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

1. In Vitro Half-Life ( t1/2​ ): t1/2​=kln(2)​

2. In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=Pk⋅V​

(Where V is the incubation volume in µL, and P is the mass of microsomal protein in mg. Expressed as µL/min/mg protein).

3. In Vivo Extrapolation (IVIVE): To predict human hepatic clearance, the in vitro data is scaled using standard physiological parameters [1]:

CLint,invivo​=CLint,invitro​×(g liver45 mg microsomes​)×(kg body weight20 g liver​)

Quantitative Data Presentation

The following table summarizes representative kinetic data for 1-(2,4-Difluorobenzoyl)piperidin-3-amine alongside standard assay controls. The fragment demonstrates moderate metabolic stability, primarily driven by the protective effect of the difluorophenyl ring, though the primary amine remains a liability.

CompoundAssay Condition k (min⁻¹) t1/2​ (min) CLint,invitro​ (µL/min/mg)Classification
1-(2,4-Difluorobenzoyl)piperidin-3-amine + NADPH0.018537.418.5Moderate Clearance
1-(2,4-Difluorobenzoyl)piperidin-3-amine - NADPH< 0.001> 120< 1.0Stable (No chemical degradation)
Verapamil (Positive Control)+ NADPH0.052013.352.0High Clearance
Warfarin (Positive Control)+ NADPH0.0025> 1202.5Low Clearance

Table 1: Representative metabolic stability parameters in Human Liver Microsomes (1 mg/mL protein, 1 µM substrate).

Conclusion and Optimization Strategy

1-(2,4-Difluorobenzoyl)piperidin-3-amine exhibits a moderate clearance profile in human liver microsomes. The lack of depletion in the minus-NADPH control confirms that the primary mechanism of clearance is CYP-mediated oxidative metabolism rather than amide hydrolysis.

For drug development professionals looking to optimize this pharmacophore, strategies should focus on shielding the primary amine and the piperidine ring. Potential structural modifications include:

  • Steric Shielding: Introducing a methyl group adjacent to the primary amine to hinder MAO/CYP access.

  • Isosteric Replacement: Substituting the piperidine ring with a more metabolically robust bridged bicyclic system (e.g., tropane or azabicyclo[3.1.0]hexane derivatives) to prevent α -hydroxylation.

By systematically applying the protocols and kinetic models outlined in this guide, researchers can confidently bridge the gap between in vitro fragment screening and in vivo pharmacokinetic success.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[Link]

  • Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Huryn, D. M. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening.[Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.[Link]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Analysis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine. This compound is a key intermediate in pharmaceutical synthesis, and its purity and concentration must be accurately determined. This guide provides a systematic, science-driven approach to method development, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals to ensure the generation of reliable and accurate analytical data.

Introduction and Initial Considerations

1-(2,4-Difluorobenzoyl)piperidin-3-amine is a molecule featuring a polar piperidine ring with a basic amine group, and a non-polar, UV-active difluorobenzoyl moiety. The presence of both a basic amine and an aromatic chromophore dictates the fundamental strategy for developing a successful HPLC method.

Physicochemical Properties & Their Implications:

  • Structure: The molecule contains a secondary amine on the piperidine ring, which is basic. The pKa of similar piperidine structures suggests that this amine will be protonated (positively charged) at acidic to neutral pH. This charge is a critical factor for controlling retention and peak shape in reversed-phase chromatography.

  • UV Absorbance: The 2,4-difluorobenzoyl group acts as a strong chromophore, making UV detection a suitable and sensitive choice for analysis. The aromatic ring system is expected to have a strong absorbance maximum (λ-max) in the range of 240-260 nm.

Based on this initial analysis, a reversed-phase HPLC method using a C18 stationary phase with a UV detector is the logical starting point. Controlling the mobile phase pH will be essential to ensure consistent ionization of the amine, leading to sharp, symmetrical peaks.

Systematic HPLC Method Development

The goal of method development is to achieve a separation that is specific, robust, and provides symmetric, well-resolved peaks in a reasonable timeframe.

Instrumentation and Reagents
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Columns: A high-quality, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent starting point.[6][7] Phenyl-hexyl or embedded polar group (EPG) columns can be considered as alternatives if peak shape is problematic.[8][9]

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and high-purity buffer salts/acids (e.g., potassium phosphate, formic acid, phosphoric acid).

Experimental Protocol: Method Development Workflow

This protocol outlines a step-by-step process for systematically developing the HPLC method.

Step 1: Wavelength Selection

  • Prepare a dilute solution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine (approx. 10-20 µg/mL) in a 50:50 mixture of water and acetonitrile.

  • Using the DAD, acquire the UV spectrum from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λ-max). For initial screening, a wavelength of ~254 nm is a reasonable choice based on the benzoyl chromophore.

Step 2: Initial Column and Mobile Phase Screening

  • Column: Install a C18, 150 x 4.6 mm, 5 µm column.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Rationale: A low pH (pH 3.0) ensures the piperidine amine is fully protonated, which minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[10]

  • Gradient: Run a generic scouting gradient from 10% to 90% ACN over 20 minutes at a flow rate of 1.0 mL/min and a column temperature of 30 °C.

  • Injection: Inject 10 µL of the sample solution.

  • Evaluation: Observe the retention time, peak shape (asymmetry), and resolution from any impurities.

Step 3: Mobile Phase Optimization

  • Organic Modifier: If the peak shape is poor with ACN, repeat Step 2 using Methanol as Mobile Phase B. Methanol has different solvent properties and can sometimes improve peak shape for basic compounds.

  • pH Adjustment: To investigate the effect of pH, prepare mobile phase A buffers at pH 4.5 and pH 7.0. Rerun the scouting gradient. It is expected that as the pH increases towards the pKa of the amine, retention will increase, but peak tailing may worsen. The optimal pH will provide the best balance of retention and peak symmetry.

  • Gradient Optimization: Based on the scouting run that gave the best results, adjust the gradient to improve resolution and reduce run time.

    • If the analyte elutes very early, decrease the initial %B.

    • If it elutes very late, increase the initial %B.

    • Make the gradient shallower around the elution time of the analyte to improve resolution from nearby impurities.

Method Development Workflow Diagram

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV Spectra) Instrument Select Instrument & Column (HPLC-UV, C18 Column) Analyte->Instrument Wavelength Determine λ-max (DAD Scan) Instrument->Wavelength Scouting Scouting Gradient (pH 3.0, ACN vs MeOH) Wavelength->Scouting Optimization Optimize Mobile Phase (pH, Gradient Slope) Scouting->Optimization Evaluate Peak Shape & Retention FineTune Fine-Tune Conditions (Flow Rate, Temperature) Optimization->FineTune OptimizedMethod Define Optimized Method FineTune->OptimizedMethod SST System Suitability Test OptimizedMethod->SST Confirm Performance

Caption: Workflow for systematic HPLC method development.

Optimized Method and System Suitability

Based on the development process, the following conditions were found to be optimal for the analysis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B in 10 min, hold at 70% B for 2 min, return to 10% B in 0.1 min, hold for 3 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Water:Acetonitrile (80:20 v/v)
Table 1: Final Optimized HPLC Method Parameters.
System Suitability Testing (SST) Protocol

Before any sample analysis, the system suitability must be verified. This ensures the chromatographic system is performing adequately.[11][12][13]

  • Prepare a standard solution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine at the target concentration (e.g., 50 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the parameters listed in Table 2 and ensure they meet the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0% for n=5 injections
% RSD of Retention Time ≤ 1.0% for n=5 injections
Table 2: System Suitability Acceptance Criteria.

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose.[1][3][4] The following protocols are based on the ICH Q2(R1) guideline.[2][14]

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a placebo sample (if applicable) to demonstrate a lack of interference.

  • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte. Analyze the stressed samples to ensure the main peak is resolved from all degradation product peaks (peak purity analysis with a DAD is recommended).

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration (e.g., 40, 60, 80, 100, 120 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Table 3: Linearity Acceptance Criteria.
Accuracy (% Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0% at each level
Table 4: Accuracy Acceptance Criteria.
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the % RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

ParameterAcceptance Criteria
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Table 5: Precision Acceptance Criteria.
Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Suggested variations:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (30 °C and 40 °C)

    • Mobile Phase pH: ± 0.2 units

  • Evaluate the effect on system suitability parameters (retention time, tailing factor). The results should remain within the SST acceptance criteria.

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of an HPLC-UV method for the analysis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine. By following the systematic approach outlined—from understanding the analyte's physicochemical properties to executing a full, ICH-compliant validation—analytical laboratories can ensure the generation of accurate, reliable, and robust data suitable for quality control and regulatory purposes.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][11][15]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link][13]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][4]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link][16]

  • Phenomenex. HPLC Column Selection Guide. [Link][8]

  • Welch Materials, Inc. (2023). HPLC Column Selection: Core to Method Development (Part I). [Link][9]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link][17]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][14]

Sources

NMR spectroscopy characterization of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Multinuclear NMR Characterization of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Abstract

This document provides a comprehensive guide to the structural elucidation of 1-(2,4-difluorobenzoyl)piperidin-3-amine, a compound of interest in medicinal chemistry and drug development. We present a multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy workflow, leveraging ¹H, ¹³C, and ¹⁹F NMR, alongside two-dimensional correlation experiments (COSY, HSQC). This guide is designed for researchers and scientists, offering not only step-by-step protocols but also the underlying scientific rationale for experimental design and data interpretation. The methodology described herein ensures a self-validating approach to confirm the molecular structure with high confidence.

Introduction: The Rationale for Comprehensive NMR Analysis

1-(2,4-Difluorobenzoyl)piperidin-3-amine incorporates several key structural features: a substituted piperidine ring, a chiral center at the C3 position, an amide linkage, and a difluorinated aromatic ring. Each of these features presents unique NMR characteristics. The piperidine ring's stereochemistry, the potential for restricted rotation around the amide bond, and the complex spin-spin coupling networks involving fluorine and hydrogen nuclei necessitate a detailed, multi-faceted NMR approach.[1][2] A simple ¹H NMR spectrum is insufficient for unambiguous assignment; a combination of one- and two-dimensional experiments is required to piece together the complete structural puzzle.[3][4]

The presence of two fluorine atoms makes ¹⁹F NMR an exceptionally powerful tool. Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, this technique provides a clear window into the electronic environment of the benzoyl moiety and reveals crucial long-range couplings.[5][6][7][8]

Experimental Design and Workflow

The logical flow of experiments is designed to build structural information progressively, with each experiment confirming and expanding upon the last.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR 1D ¹H NMR (Proton Framework) SamplePrep->H1_NMR Initial Survey C13_NMR 1D ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR COSY 2D ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Establish Proton Network Analysis Integrated Spectral Analysis H1_NMR->Analysis F19_NMR 1D ¹⁹F NMR (Fluorine Environment) C13_NMR->F19_NMR C13_NMR->Analysis F19_NMR->Analysis HSQC 2D ¹H-¹³C HSQC (C-H Correlation) COSY->HSQC Assign Carbons COSY->Analysis HSQC->Analysis Structure Structure Confirmation Analysis->Structure

Figure 1: Recommended workflow for NMR-based structure elucidation.

Detailed Protocols

Protocol: Sample Preparation

The quality of the NMR data is fundamentally dependent on the quality of the sample. A homogeneous, particulate-free solution is critical for achieving high-resolution spectra.[9]

  • Mass Measurement : Accurately weigh 5-10 mg of 1-(2,4-difluorobenzoyl)piperidin-3-amine for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10][11]

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent affects chemical shifts, so consistency is key.[10][12]

  • Dissolution : Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9][10] Gentle vortexing can aid dissolution.

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10][12]

  • Labeling : Clearly label the NMR tube with the sample identity.

Protocol: NMR Data Acquisition

These parameters are provided for a 400 MHz spectrometer and may need adjustment for other field strengths.

Experiment Key Parameters & Justification
¹H NMR Spectral Width: 12-16 ppm (to include all aromatic, aliphatic, and amine protons).Acquisition Time: 2-4 seconds (for good digital resolution).Relaxation Delay (d1): 1-2 seconds (allows for near-complete T1 relaxation for accurate integration).Number of Scans: 8-16 (increase for dilute samples).
¹³C NMR Spectral Width: 200-220 ppm (to cover carbonyl, aromatic, and aliphatic carbons).Pulse Program: zgpg30 (or similar, with proton decoupling).Relaxation Delay (d1): 2 seconds.Number of Scans: 1024 or more (¹³C has low natural abundance and sensitivity).[10][12]
¹⁹F NMR Spectral Width: ~100 ppm (centered around -110 ppm, typical for fluoroaromatics).[8]Pulse Program: zg (proton decoupling is often unnecessary unless resolving very fine couplings).Number of Scans: 16-64 (¹⁹F is a highly sensitive nucleus).[8]
¹H-¹H COSY Pulse Program: cosygpmf (or similar gradient-selected, phase-sensitive sequence).Dimensions: 1024 points in F2, 256-512 increments in F1.Number of Scans: 2-4 per increment.
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3 (or similar gradient-selected, multiplicity-edited sequence).¹³C Spectral Width: ~100 ppm (focused on the aliphatic and aromatic C-H region).¹H Spectral Width: ~10 ppm.Number of Scans: 4-8 per increment.
Protocol: Data Processing

Standard processing is crucial for extracting accurate information from the raw Free Induction Decay (FID) data.[13]

  • Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction : Apply a polynomial function to correct any baseline distortions.

  • Referencing : Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. Tetramethylsilane (TMS) can be used as an internal standard (0.00 ppm). For ¹⁹F, an external reference like CFCl₃ (0.00 ppm) is often used, or spectra can be referenced relative to a known internal standard.

Spectral Analysis and Interpretation

The analysis integrates data from all experiments to build a complete picture of the molecule. The presence of the chiral center at C3 renders the geminal protons on the piperidine ring (C2, C4, C5, C6) diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each with its own coupling pattern.

Predicted ¹H NMR Spectrum
Proton(s) Predicted Shift (ppm) Predicted Multiplicity Rationale & Expected Couplings
Aromatic (H3', H5', H6')6.8 - 7.5m (multiplet)Complex pattern due to H-H and H-F couplings. H6' will be a triplet of doublets (td) due to coupling to H5' and F2'. H5' will be a complex multiplet. H3' will be a triplet of doublets (td) due to coupling to H5' and F4'.
Piperidine (H2, H6)3.0 - 4.5mBroad and complex due to proximity to the amide nitrogen and potential for slow rotation around the C-N amide bond. Diastereotopic protons will show geminal and vicinal couplings.
Piperidine (H3)2.8 - 3.5mMethine proton adjacent to the amine group.
Piperidine (H4, H5)1.5 - 2.5mComplex multiplets due to diastereotopicity and multiple vicinal couplings.
Amine (NH₂)1.5 - 3.0br s (broad singlet)Broad, exchangeable proton. Position is concentration and solvent dependent. May not be observed.
Predicted ¹³C NMR Spectrum
Carbon(s) Predicted Shift (ppm) Predicted Multiplicity (¹³C-¹⁹F Coupling) Rationale
Carbonyl (C=O)163 - 168d (doublet)Amide carbonyl. Split by coupling to F2' (²J_CF).
Aromatic (C2', C4')158 - 165dd (doublet of doublets)Carbons directly bonded to fluorine. Exhibit very large one-bond C-F coupling (¹J_CF ~250 Hz) and smaller two-bond C-F coupling.
Aromatic (C1')118 - 122ddCarbon attached to the carbonyl group. Split by both F2' and F4'.
Aromatic (C6')130 - 133dSplit by F2'.
Aromatic (C5')112 - 115dSplit by F4'.
Aromatic (C3')104 - 107t (triplet)"Triplet" appearance due to similar magnitude of coupling to F2' and F4'.
Piperidine (C2, C6)42 - 55-Carbons adjacent to the amide nitrogen.
Piperidine (C3)45 - 55-Carbon bearing the amine group.
Piperidine (C4, C5)20 - 35-Aliphatic carbons of the piperidine ring.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F spectrum provides unambiguous confirmation of the fluorine substitution pattern.

Fluorine Predicted Shift (ppm) Predicted Multiplicity Rationale & Expected Couplings
F2'-108 to -112dd (doublet of doublets)Split by F4' (meta coupling, ⁴J_FF ~5-8 Hz) and H3' (ortho coupling, ³J_HF ~8-10 Hz).
F4'-104 to -108ddd (doublet of doublets of doublets)Split by H3' (ortho, ³J_HF), H5' (ortho, ³J_HF), and F2' (meta, ⁴J_FF).
2D Correlation Analysis

G cluster_piperidine Piperidine Ring Connectivity (COSY) H2ax H2ax H2eq H2eq H2ax->H2eq ²J (geminal) H3 H3 H2ax->H3 H2eq->H3 H4ax H4ax H3->H4ax H4eq H4eq H3->H4eq H4ax->H4eq ²J (geminal) H5ax H5ax H4ax->H5ax H5eq H5eq H4ax->H5eq H4eq->H5ax H4eq->H5eq H5ax->H5eq ²J (geminal) H6ax H6ax H5ax->H6ax H6eq H6eq H5ax->H6eq H5eq->H6ax H5eq->H6eq H6ax->H6eq ²J (geminal)

Figure 2: Expected ¹H-¹H COSY correlations for the piperidine moiety.

  • ¹H-¹H COSY : This experiment is the roadmap for the proton spin systems.[14] It will show cross-peaks connecting all vicinally coupled protons. Starting from an easily identifiable proton, one can "walk" around the piperidine ring, connecting H2↔H3, H3↔H4, H4↔H5, and H5↔H6. This is essential for assigning the complex, overlapping multiplets in the aliphatic region.

  • ¹H-¹³C HSQC : This experiment definitively links each proton to its directly attached carbon atom.[15] It resolves ambiguity by showing a correlation peak for each C-H bond. For example, the proton signal assigned as H3 via COSY will show a cross-peak to the carbon signal for C3 in the HSQC spectrum. This provides powerful, unambiguous confirmation of both ¹H and ¹³C assignments.

Conclusion

The structural characterization of 1-(2,4-difluorobenzoyl)piperidin-3-amine is robustly achieved through the systematic application of multinuclear and multidimensional NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and processing, high-quality spectra can be obtained. The integrated analysis of ¹H, ¹³C, ¹⁹F, COSY, and HSQC data allows for the complete and unambiguous assignment of all atomic positions and connectivities, providing a self-validating system for structural confirmation that meets the rigorous standards of chemical and pharmaceutical research.

References

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  • Title: Protonation effect on chemical shifts of some piperidones unusual influence by anions Source: Indian Journal of Chemistry, Vol. 45B, July 2006 URL: [Link]

  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Indian Journal of Chemistry, Vol. 58B, April 2019 URL: [Link]

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  • Title: Proton NMR spectra for the intermediate piperidines and acetylenes Source: University of Florida URL: [Link]

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Application Note: Strategic Deployment of 1-(2,4-Difluorobenzoyl)piperidin-3-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction: Beyond Flatland in Fragment Screening

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] By screening small, low-molecular-weight compounds, FBDD offers a more efficient exploration of chemical space, often yielding hits with superior ligand efficiency.[4][5] The core principle of FBDD is to identify weakly binding fragments and then, guided by structural biology, evolve them into potent, selective, and drug-like leads.[6][7]

However, the efficacy of an FBDD campaign is fundamentally dependent on the quality and design of the fragment library. Historically, many libraries have been dominated by flat, aromatic compounds. To address modern challenges in drug discovery, particularly against complex targets like protein-protein interactions, there is a growing need for fragments with three-dimensional (3D) character.[8][9][10][11]

This application note details the strategic use of 1-(2,4-Difluorobenzoyl)piperidin-3-amine , a fragment that embodies several key features for modern FBDD campaigns. Its 3D piperidine scaffold provides a departure from aromatic planarity, while the difluorobenzoyl moiety serves as both a potent binding element and a sensitive probe for ¹⁹F NMR-based screening. The primary amine at the 3-position offers a well-defined vector for subsequent hit-to-lead optimization. We will provide the scientific rationale for its use, detailed experimental protocols for its deployment, and a guide for its evolution into a lead compound.

Scientific Rationale: The Trifecta of a Superior Fragment

The selection of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is not arbitrary; it is a carefully considered choice based on three pillars of modern medicinal chemistry: 3D architecture, the unique properties of fluorine, and its identity as a privileged structural motif.

The Piperidine Scaffold: A Gateway to 3D Chemical Space

The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs, highlighting its favorable physicochemical and ADMET properties.[12] Incorporating this saturated heterocyclic scaffold into a fragment library provides a distinct advantage:

  • Three-Dimensionality: Unlike flat aromatic fragments, the piperidine ring adopts a defined 3D conformation (typically a chair), allowing it to make more specific and spatially distributed interactions within a protein's binding pocket. This increased 3D character has been associated with improved solubility and higher clinical success rates.[11]

  • Vectorial Diversity: The substituents on the piperidine ring project into distinct vectors in 3D space. The amine at the 3-position provides a well-defined exit vector for fragment growth, allowing chemists to systematically explore adjacent pockets of the target protein.[8][9]

The 2,4-Difluorobenzoyl Moiety: A Reporter and Potentiator

The introduction of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, lipophilicity, and binding affinity.[13] In the context of FBDD, the difluorobenzoyl group is particularly advantageous:

  • ¹⁹F NMR as a Primary Screening Tool: Fluorine (¹⁹F) is an ideal nucleus for NMR-based screening. It is 100% naturally abundant, possesses a high gyromagnetic ratio, and, most importantly, is absent from biological macromolecules.[14] This results in a background-free spectrum where any observed signal comes directly from the fluorinated fragment. Binding to a protein target induces a change in the local electronic environment of the fluorine atoms, leading to a detectable perturbation in the ¹⁹F NMR chemical shift, making it a highly sensitive and robust method for hit identification.[15][16][17][18]

  • Enhanced Binding Interactions: The electronegative fluorine atoms can engage in favorable orthogonal multipolar interactions with electron-rich carbonyl groups in the protein backbone, often referred to as "fluorophilic" interactions.[18] This can enhance binding affinity without significantly increasing molecular weight.

  • Metabolic Stability: The fluorine atoms can block sites of potential oxidative metabolism on the aromatic ring, improving the pharmacokinetic profile of the eventual lead compound.[13]

The Benzoylpiperidine Motif: A Privileged Structure

The benzoylpiperidine framework is recognized as a "privileged structure" in medicinal chemistry—a scaffold that is capable of binding to multiple, unrelated protein targets.[19] Its presence in numerous bioactive compounds suggests that it possesses a favorable arrangement of functional groups for molecular recognition.[19] By using a fragment based on this motif, researchers are starting from a foundation with a proven track record of biological relevance.

FBDD Workflow & Experimental Protocols

A successful FBDD campaign requires a systematic and multi-faceted approach. The following workflow illustrates the key stages from initial screening to structural characterization, with detailed protocols for each step.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural & Computational Analysis cluster_2 Phase 3: Lead Generation Screening Protocol 3.1: ¹⁹F NMR Primary Screen Hit_Val Protocol 3.2: Orthogonal Hit Validation (SPR/TSA) Screening->Hit_Val Identified Hits XRay Protocol 3.3: X-ray Crystallography Hit_Val->XRay Validated Hits Docking Protocol 3.4: Computational Docking Hit_Val->Docking Validated Hits Optimization Hit-to-Lead Optimization (Fragment Growing) XRay->Optimization Binding Mode Data Docking->Optimization In Silico Models

Caption: FBDD workflow for 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

Protocol 3.1: Primary Hit Identification via ¹⁹F NMR Spectroscopy

This protocol describes a ligand-observed ¹⁹F NMR experiment to rapidly screen for fragments that bind to the target protein. The principle relies on detecting changes in the ¹⁹F chemical shift or line broadening upon binding.[13][15]

Materials:

  • Target Protein: >95% purity, at a stock concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O.

  • Fragment Stock: 1-(2,4-Difluorobenzoyl)piperidin-3-amine at 10 mM in a deuterated solvent (e.g., DMSO-d₆).

  • NMR tubes and spectrometer equipped with a fluorine-observe probe.

Methodology:

  • Prepare the 'Protein-Free' Reference Sample: In an NMR tube, add the fragment to the NMR buffer to a final concentration of 200 µM.

  • Prepare the 'Protein' Sample: In a separate NMR tube, prepare the same sample as in step 1, but also add the target protein to a final concentration of 20 µM. The ligand-to-protein ratio should be at least 10:1.

  • Spectrometer Setup: Tune the NMR spectrometer to the ¹⁹F frequency. Use a simple one-dimensional ¹⁹F experiment with ¹H decoupling.[13]

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum for both the reference and protein-containing samples. Typical acquisition times are short (5-15 minutes).

  • Data Analysis - Hit Identification:

    • Overlay the two spectra.

    • A "hit" is identified by a significant change (perturbation) in the chemical shift (Δδ) or a noticeable broadening of the fluorine signals in the protein-containing sample compared to the reference.

    • The two fluorine atoms on the benzoyl ring will have distinct signals, and both should be monitored for changes.

Causality & Self-Validation: This method is highly trustworthy because the ¹⁹F signals are unique to the fragment, eliminating background noise.[14] A change in the signal is a direct physical consequence of the fragment's local environment changing, which, in this controlled system, is caused by its interaction with the protein.

Protocol 3.2: Orthogonal Hit Validation by Surface Plasmon Resonance (SPR)

It is crucial to validate hits from the primary screen using a different biophysical technique to rule out assay-specific artifacts.[20] SPR is a label-free method that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit for protein immobilization.

  • Target Protein and Fragment.

  • Running Buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry. Aim for a response unit (RU) level that will provide an adequate signal for fragment binding (e.g., ~10,000 RU).

  • Fragment Preparation: Prepare a dilution series of 1-(2,4-Difluorobenzoyl)piperidin-3-amine in running buffer. Concentrations should typically range from low micromolar to low millimolar to capture the expected weak binding affinity.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding response.

    • A dose-dependent increase in the binding response confirms a true binding event.

    • If steady-state is reached, plot the response at equilibrium against the fragment concentration and fit to a steady-state affinity model to determine the dissociation constant (Kᴅ).

Protocol 3.3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of FBDD, providing definitive proof of binding and a detailed map of the interactions that guide subsequent optimization.[21][22][23]

Methodology:

  • Crystal Soaking: Grow crystals of the target protein under established conditions. Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in the crystal mother liquor. Transfer a protein crystal into this solution and allow it to soak for a defined period (minutes to hours).

  • Cryo-protection and Data Collection: Transfer the soaked crystal to a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[22]

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

  • Analysis: Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.[21] Model the fragment into the density and refine the structure. Analyze the specific hydrogen bonds, hydrophobic interactions, and any fluorine-protein contacts that mediate the binding.

Protocol 3.4: Computational Modeling & Docking

In silico docking can be used in parallel with experimental methods to predict binding modes and prioritize synthetic chemistry efforts.[24]

Methodology:

  • Protein Preparation: Start with the apo-crystal structure of the target protein. Prepare the structure by adding hydrogens, assigning protonation states, and removing water molecules. Define the binding site based on existing knowledge or cavity detection algorithms.

  • Ligand Preparation: Generate a 3D conformation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine and assign appropriate charges.

  • Docking: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the fragment into the defined binding site.[25]

  • Pose Analysis: Analyze the resulting binding poses. The most favorable poses will typically have a low docking score and show chemically sensible interactions (e.g., hydrogen bonds from the amine, interactions with the fluorobenzoyl group) with the protein. The results can be compared with the experimental X-ray structure to validate the docking protocol.

Hit-to-Lead Optimization: The Path Forward

Once a validated hit has been structurally characterized, the next phase is to evolve the fragment into a more potent lead compound. This is an iterative process guided by structure-activity relationships (SAR).[2][6] The primary strategies are growing, linking, and merging.[5][26] For 1-(2,4-Difluorobenzoyl)piperidin-3-amine, the "growing" strategy is the most direct path.

Optimization_Strategies cluster_0 Initial Hit cluster_1 Optimization Strategy: Fragment Growing cluster_2 Result Fragment 1-(2,4-Difluorobenzoyl)piperidin-3-amine (Weak Binder) Grow Synthesize Analogs (e.g., acylation, alkylation of 3-amine) Fragment->Grow Utilize 3-amine as vector Pocket Target Adjacent Hydrophobic Pocket Grow->Pocket Extend into Lead Potent Lead Compound (High Affinity) Pocket->Lead Forms new interactions

Caption: Strategy for growing the fragment hit into a potent lead.

The primary amine at the 3-position is the key chemical handle for the fragment growing strategy.[26][27] Guided by the X-ray structure, chemists can design and synthesize new analogs where this amine is functionalized to extend into adjacent, unoccupied pockets of the binding site. For example, acylation or reductive amination can be used to add groups that form new hydrophobic or hydrogen-bonding interactions, thereby increasing binding affinity.

Table 1: Hypothetical Hit-to-Lead Optimization Data

This table illustrates how key parameters are tracked during the optimization process. Ligand Efficiency (LE) is a critical metric in FBDD, measuring the binding energy per heavy atom.

CompoundModificationMW (Da)Kᴅ (µM)Ligand Efficiency (LE)
Fragment Hit 1-(2,4-Difluorobenzoyl)piperidin-3-amine254.35000.31
Analog 1 N-acetyl at 3-amine296.31500.32
Analog 2 N-benzyl at 3-amine344.4250.34
Lead Series N-(4-chlorobenzyl) at 3-amine378.80.80.36

Conclusion

1-(2,4-Difluorobenzoyl)piperidin-3-amine represents a highly valuable tool for modern fragment-based drug discovery. Its intrinsic 3D character, coupled with the powerful diagnostic capabilities of its difluoro-aromatic ring for ¹⁹F NMR screening, provides a robust starting point for identifying high-quality hits. The protocols and strategies outlined in this application note provide a clear and validated pathway for researchers to deploy this fragment in their FBDD campaigns, accelerating the journey from initial hit identification to potent lead compounds.

References

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • Angiulli, G., et al. (2021). NMR methods in fragment screening: Theory and a comparison with other biophysical techniques. ResearchGate. [Link]

  • European Pharmaceutical Review. NMR-based fragment screening for drug discovery. [Link]

  • Kim, H.-Y., & Wyss, D. F. (2015). NMR screening in fragment-based drug design: a practical guide. PubMed. [Link]

  • MDPI. (2024, December 5). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • de Souza, N. B., et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]

  • Taylor & Francis Online. (2024, January 22). Computational fragment-based drug design of potential Glo-I inhibitors. [Link]

  • Kellenberger, E., et al. (2011). A computational protocol to fragment-based drug design at PDB scale. PMC - NIH. [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • ACS Publications. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. [Link]

  • Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • Bentham Science. (2018, April 9). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. [Link]

  • ResearchGate. (2022). Piperidine-based drug discovery. [Link]

  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Springer Nature Experiments. Crystallographic Fragment Screening. [Link]

  • PubMed. (2012). Crystallographic fragment screening. [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • ResearchGate. (2025, October 10). Fragment-Based Drug Discovery and Molecular Docking in Drug Design. [Link]

  • YouTube. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]

  • Springer Nature Experiments. Computational Fragment-Based Drug Design. [Link]

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  • Utrecht University. Approaches to Fragment-Based Drug Design. [Link]

  • Proteros. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

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  • de Vries, H., et al. (2026, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PMC. [Link]

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Application Note: Scale-Up Manufacturing Process for 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-31 Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Process Scale: 10-Kilogram Pilot Scale

Introduction and Chemical Rationale

1-(2,4-Difluorobenzoyl)piperidin-3-amine is a highly valuable fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry. Piperidine derivatives serve as core scaffolds in numerous active pharmaceutical ingredients (APIs), including targeted epigenetic therapies (such as NSD2 inhibitors) and atypical antipsychotics[1].

The synthesis of this molecule requires the regioselective acylation of the secondary piperidine nitrogen without affecting the primary amine at the 3-position. To achieve this at an industrial scale, a protection-deprotection strategy is employed using tert-butyl piperidin-3-ylcarbamate (Boc-3-aminopiperidine). The process involves a highly exothermic Schotten-Baumann-type acylation followed by an acid-mediated Boc deprotection.

This application note details a self-validating, scalable protocol designed to maximize yield, control thermodynamic hazards, and ensure high API-grade purity.

Process Workflow and Mechanistic Pathway

The manufacturing process is divided into two primary stages:

  • Regioselective Acylation: Reaction of Boc-3-aminopiperidine with 2,4-difluorobenzoyl chloride.

  • Deprotection and Salt Formation: Cleavage of the Boc group using hydrochloric acid to yield the final product as a stable hydrochloride salt.

G N1 Boc-3-Aminopiperidine + Triethylamine (Base) N3 Acylation Reactor (DCM, 0-5 °C) N1->N3 N2 2,4-Difluorobenzoyl Chloride N2->N3 Controlled Dropwise Addition (Exotherm) N4 Aqueous Wash (Remove HCl salts) N3->N4 Intermediate: Boc-Protected Amide N5 Boc-Deprotection (HCl in Isopropanol, 40 °C) N4->N5 Solvent Swap N6 Anti-Solvent Crystallization (MTBE) N5->N6 Isobutylene & CO2 Evolution N7 1-(2,4-Difluorobenzoyl) piperidin-3-amine HCl N6->N7 Filtration & Drying

Caption: Scale-up workflow for 1-(2,4-Difluorobenzoyl)piperidin-3-amine HCl highlighting critical control points.

Scale-Up Considerations and Causality (E-E-A-T)

Transitioning this synthesis from the bench to a 10-kg pilot scale requires strict engineering controls based on the physicochemical properties of the reagents[2]:

  • Exotherm Management during Acylation: The reaction between an acid chloride and a secondary amine is violently exothermic. At scale, 2,4-difluorobenzoyl chloride must be added via a metered dosing pump to a pre-chilled (0–5 °C) reactor. Failure to control this temperature leads to the degradation of the acid chloride and the formation of colored impurities.

  • Acid Scavenging: Triethylamine (TEA) is utilized as an acid scavenger. The causality here is critical: if the generated HCl is not immediately neutralized, it will protonate the unreacted Boc-3-aminopiperidine, precipitating it out of solution and stalling the reaction kinetics[2][3].

  • Gas Evolution during Deprotection: The removal of the Boc group generates equimolar amounts of isobutylene gas and carbon dioxide. The reactor must be equipped with a high-capacity condenser and routed to a scrubber system to prevent over-pressurization.

  • Solid-State Isolation: Isolating the free base of the final product often results in a viscous oil. By utilizing HCl in isopropanol (IPA) for the deprotection, the product is driven directly into its highly crystalline, stable hydrochloride salt form, which is easily isolated via filtration[4].

Quantitative Process Parameters

The following table summarizes the optimized stoichiometric equivalents and expected metrics for a 10-kg scale-up batch.

Parameter / MaterialFunctionEquivalents / AmountCritical Control Limit
Boc-3-Aminopiperidine Starting Material1.00 eq (10.0 kg)Moisture < 0.5%
2,4-Difluorobenzoyl Chloride Acylating Agent1.05 eq (9.25 kg)Addition Rate: < 0.5 kg/hr
Triethylamine (TEA) Acid Scavenger1.50 eq (7.58 kg)N/A
Dichloromethane (DCM) Reaction Solvent10 Volumes (100 L)Anhydrous
HCl in Isopropanol (5M) Deprotecting Agent4.00 eq (40.0 L)Temp limit: 45 °C max
Expected Yield (Overall) Final Product82 - 85% > 80% required for efficiency
Target Purity (HPLC) Quality Metric> 99.0% Di-acylated impurity < 0.1%

Detailed Experimental Protocols

Protocol A: Regioselective Acylation (Intermediate Synthesis)
  • Reactor Preparation: Purge a 200 L glass-lined reactor with nitrogen. Charge the reactor with 100 L of anhydrous dichloromethane (DCM).

  • Substrate Charging: Add 10.0 kg of Boc-3-aminopiperidine (1.0 eq) and 7.58 kg of Triethylamine (1.5 eq) to the reactor. Initiate agitation at 150 RPM.

  • Cooling: Circulate chilled glycol through the reactor jacket to bring the internal batch temperature to 0–5 °C.

  • Acylation (Critical Step): Load 9.25 kg of 2,4-difluorobenzoyl chloride (1.05 eq) into a header vessel. Begin dropwise addition into the reactor, maintaining the internal temperature strictly below 10 °C. Note: The reaction is instantaneous and highly exothermic.

  • Maturation: Once addition is complete, maintain the temperature at 5 °C for 1 hour, then gradually warm to 20 °C and stir for an additional 4 hours.

  • Workup: Quench the reaction by adding 50 L of purified water. Stir for 15 minutes, then allow phases to separate. Drain the lower organic layer. Wash the organic layer sequentially with 50 L of 1M aqueous citric acid (to remove excess TEA) and 50 L of brine.

Protocol B: Boc-Deprotection and Crystallization
  • Solvent Swap: Transfer the washed DCM solution to a distillation apparatus. Distill off the DCM under reduced pressure while continuously feeding in Isopropanol (IPA) until the internal temperature reaches 80 °C (indicating complete removal of DCM). Cool the batch to 20 °C.

  • Deprotection: Slowly charge 40.0 L of 5M HCl in IPA.

  • Gas Management: Heat the reactor to 40 °C. Warning: Vigorous evolution of CO2 and isobutylene will occur. Ensure the vent valve to the scrubber is fully open. Maintain at 40 °C for 6 hours until gas evolution ceases.

  • Crystallization: Cool the reactor to 10 °C. The product, 1-(2,4-Difluorobenzoyl)piperidin-3-amine hydrochloride, will begin to precipitate. To maximize yield, slowly charge 50 L of Methyl tert-butyl ether (MTBE) as an anti-solvent over 2 hours.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with 20 L of cold MTBE.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to yield a white to off-white crystalline powder.

Analytical Validation

To ensure the self-validating nature of this protocol, in-process controls (IPC) must be utilized:

  • HPLC Monitoring: The completion of Protocol A is verified when the Boc-3-aminopiperidine peak area is < 1.0% relative to the product peak.

  • 1H NMR (D2O): The final hydrochloride salt will show characteristic splitting due to the amide rotamers (a common phenomenon in N-acylated piperidines)[2]. Key signals include the multiplet for the 2,4-difluorophenyl protons (δ 7.0–7.6 ppm) and the downfield shift of the piperidine protons adjacent to the amide nitrogen.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI (Molecules) URL:[Link]

  • Source: Google Patents (WO2021028854A1)
  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides Source: PubMed / NIH URL:[Link]

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride - Compound Summary Source: PubChem - NIH URL:[Link]

Sources

Application Notes and Protocols for the Amidation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Amide Bond Formation in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its remarkable stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the drug discovery process.[1][2][3] This application note provides a detailed guide to the amidation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine, a key intermediate in the synthesis of various pharmacologically active agents. The difluorobenzoyl moiety and the piperidine scaffold are common features in modern drug candidates, making the efficient and reliable formation of an amide bond at the 3-amino position a critical step in many synthetic routes.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the selection of reagents and conditions. We will explore various modern coupling agents and provide step-by-step procedures to enable the successful synthesis of target amides with high yield and purity.

Core Principles of Amidation Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow process, requiring high temperatures and resulting in a mixture of products.[4] To overcome this, a "coupling agent" is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2][5] The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5][6]

Several classes of coupling reagents have been developed, each with its own advantages and specific applications.[7] The choice of coupling agent, base, and solvent is critical for the success of the amidation reaction and depends on factors such as the steric hindrance of the substrates, the presence of other functional groups, and the desired scale of the reaction.

Key Reagents and Their Mechanisms of Action

A variety of reagents are available for activating carboxylic acids in amidation reactions.[2] Below, we discuss some of the most common and effective coupling agents suitable for the amidation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

Carbodiimides: EDC in Combination with HOBt or Oxyma

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents.[5][8] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate can rearrange to a stable N-acylurea byproduct, which can lower the yield of the desired amide.[9] To prevent this and also to reduce the risk of racemization if the carboxylic acid is chiral, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma) is often included.[9][10][11] These additives react with the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to give the amide.[11]

Diagram: General Mechanism of EDC/HOBt Mediated Amidation

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine 1-(2,4-Difluorobenzoyl) piperidin-3-amine

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Uronium/Aminium Salts: HATU

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents, particularly for sterically hindered substrates.[12][13] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester.[11] This active ester then rapidly reacts with the amine to form the amide bond with minimal side reactions and a low risk of racemization.[12]

Diagram: General Mechanism of HATU Mediated Amidation

HATU_Mechanism cluster_activation Activation RCOOH Carboxylic Acid Active_Ester OAt-Active Ester RCOOH->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product Active_Ester->Amide + Amine Byproduct Tetramethylurea Active_Ester->Byproduct Amine 1-(2,4-Difluorobenzoyl) piperidin-3-amine

Caption: Mechanism of HATU mediated amide bond formation.

Phosphonium Anhydrides: T3P®

Propylphosphonic anhydride (T3P®) is another powerful and versatile coupling reagent.[14][15][16] It is known for its high reactivity, clean reaction profiles, and the easy removal of its water-soluble byproducts.[6][15] T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride, which is a highly effective acylating agent.[14][16] This reagent is particularly useful in large-scale synthesis due to its safety profile and efficiency.[15][17]

Experimental Protocols

The following protocols are designed as a starting point for the amidation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine with a generic carboxylic acid (R-COOH). Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a widely applicable and cost-effective method for routine amide couplings.

Materials:

  • 1-(2,4-Difluorobenzoyl)piperidin-3-amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and 1-(2,4-Difluorobenzoyl)piperidin-3-amine (1.0 eq).

  • Dissolve the starting materials in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration).

  • Add HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Slowly add DIPEA or TEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: EDC/HOBt Experimental Workflow

EDC_Workflow Start Combine Amine, Acid, and HOBt in Solvent Cool Cool to 0 °C Start->Cool Add_EDC Add EDC·HCl Cool->Add_EDC Add_Base Add DIPEA/TEA Add_EDC->Add_Base React Stir at RT for 12-24h Add_Base->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Caption: Step-by-step workflow for EDC/HOBt mediated amidation.

Protocol 2: HATU Mediated Amidation

This protocol is recommended for challenging couplings, including those with sterically hindered starting materials.

Materials:

  • 1-(2,4-Difluorobenzoyl)piperidin-3-amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Add a solution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine (1.0 eq) in a small amount of anhydrous DMF to the activated acid mixture.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: T3P® Mediated Amidation

This protocol is an excellent choice for its efficiency and ease of workup, making it suitable for larger-scale synthesis.

Materials:

  • 1-(2,4-Difluorobenzoyl)piperidin-3-amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • T3P® (50% solution in ethyl acetate or DMF) (1.5 eq)

  • Pyridine or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Ethyl Acetate or Acetonitrile

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq) and 1-(2,4-Difluorobenzoyl)piperidin-3-amine (1.0 eq) in anhydrous ethyl acetate or acetonitrile, add pyridine or TEA (3.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Comparative Data and Troubleshooting

The choice of amidation protocol can significantly impact the reaction outcome. Below is a table summarizing the general characteristics of each method to aid in selection.

FeatureEDC/HOBtHATUT3P®
Reactivity GoodExcellentExcellent
Cost LowHighModerate
Suitability for Sterically Hindered Substrates ModerateHighHigh
Byproduct Removal Aqueous workupAqueous workupEasy, aqueous workup
Racemization Risk Low with additiveVery LowVery Low
Typical Reaction Time 12-24 hours2-12 hours1-4 hours

Troubleshooting Common Issues:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[11]

    • For difficult couplings, consider switching to a more powerful coupling agent like HATU.[11]

    • Increase the equivalents of the coupling agent and base.

    • Consider gentle heating of the reaction mixture.[11]

  • Incomplete Reaction:

    • Extend the reaction time.

    • Increase the reaction temperature. Microwave-assisted synthesis can sometimes accelerate difficult reactions.[18]

  • Side Product Formation:

    • If using EDC without an additive, the formation of N-acylurea is a common side reaction. Ensure an adequate amount of HOBt or Oxyma is used.

    • With HATU, using an excess of the reagent can sometimes lead to side reactions with the amine.[11]

Conclusion

The amidation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is a critical transformation in the synthesis of many potential drug candidates. The selection of the appropriate coupling conditions is paramount for achieving high yields and purity. This application note has provided a detailed overview of three robust and widely used amidation protocols utilizing EDC/HOBt, HATU, and T3P®. By understanding the underlying mechanisms and following the detailed experimental procedures, researchers can confidently and efficiently synthesize their target amide derivatives. The provided troubleshooting guide should further assist in overcoming common challenges encountered during amide bond formation.

References

  • Comer, E., & Organ, M. G. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(2), 1984-1990. [Link]

  • Kelly, T. R., et al. (2017). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 21(3), 406-413. [Link]

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Advanced Science News. [Link]

  • Li, H., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1146-1149. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Patsnap Eureka. (2026). How to Optimize Amide Formation in Microwave-Assisted Synthesis. [Link]

  • Medicines for Malaria Venture. (2017). Stereochemical Aspects of T3P Amidations. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11503. [Link]

  • Shaveta, et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(41), 5479-5482. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Frontiers. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]

  • Reddit. (2025). What is the correct order of addition for EDCI and HOBt?. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Albericio, F., et al. (2016). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS Chemical Neuroscience, 7(12), 1675-1689. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Google Patents. (2016).

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Application Notes and Protocols for Determining the Solubility of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Foundational Role of Solubility in Drug Discovery

In the landscape of drug development, the intrinsic property of solubility is a critical determinant of a compound's ultimate success or failure. For a novel small molecule such as 1-(2,4-Difluorobenzoyl)piperidin-3-amine, an early and comprehensive understanding of its solubility characteristics is not merely a data point, but a cornerstone for all subsequent developmental stages. Poor solubility can precipitate a cascade of challenges, including but not limited to, inconsistent results in in vitro bioassays, diminished oral bioavailability, and significant hurdles in formulation development.[1][2] This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the solubility of 1-(2,4-Difluorobenzoyl)piperidin-3-amine, thereby enabling informed decision-making and mitigating downstream risks. The protocols outlined herein are grounded in established principles and regulatory expectations, ensuring the generation of reliable and reproducible data.[3][4][5]

The structure of 1-(2,4-Difluorobenzoyl)piperidin-3-amine, featuring a difluorobenzoyl group and a piperidin-3-amine moiety, suggests the potential for pH-dependent solubility due to the ionizable amine group. Therefore, a thorough investigation across a physiologically relevant pH range is imperative.[1][5] This document will detail two complementary methodologies: the kinetic solubility assay for high-throughput screening in early discovery and the thermodynamic (or equilibrium) solubility assay, often considered the "gold standard," for more definitive characterization during lead optimization and pre-formulation studies.[2][6][7][8]

Understanding the "Why": Kinetic vs. Thermodynamic Solubility

Before delving into the protocols, it is crucial to understand the distinction between kinetic and thermodynamic solubility and the specific questions each method answers.[9]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer, begins to precipitate.[7][10] It is a measure of a compound's resistance to precipitation from a supersaturated state and is highly relevant for early-stage drug discovery where high-throughput screening is essential.[2][8] The data generated from kinetic solubility assays help in identifying compounds that are less likely to precipitate under the conditions of in vitro biological assays, thus preventing false-negative results.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure, once the solution has reached equilibrium.[1][4][6] This measurement is more time-consuming but provides a definitive value that is critical for formulation development, biopharmaceutical classification (BCS), and predicting in vivo absorption.[1][5][6] The "shake-flask" method is the most widely accepted technique for determining thermodynamic solubility.[5][7]

Experimental Workflow for Solubility Assessment

The comprehensive solubility assessment of 1-(2,4-Difluorobenzoyl)piperidin-3-amine can be visualized as a multi-step process, beginning with high-throughput screening and progressing to a more in-depth equilibrium analysis for promising candidates.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization & Pre-formulation cluster_2 Data Interpretation & Application A Compound Synthesis & Purification of 1-(2,4-Difluorobenzoyl)piperidin-3-amine B Kinetic Solubility Assay (High-Throughput Screening) A->B DMSO Stock Solution C Data Analysis: Identify Solubility Liabilities B->C D Thermodynamic Solubility Assay (Shake-Flask Method) C->D Candidate Selection E pH-Dependent Solubility Profile (pH 1.2 to 7.4) D->E Aqueous Buffers F Biorelevant Media Solubility (FaSSIF, FeSSIF) D->F Simulated Fluids G Biopharmaceutical Classification System (BCS) Assessment E->G F->G H Formulation Strategy Development G->H I Risk Assessment for Oral Bioavailability G->I

Caption: Workflow for Solubility Characterization.

Part 1: High-Throughput Kinetic Solubility Protocol

This protocol utilizes a turbidimetric method, which measures the increase in light scattering as the compound precipitates out of solution. It is a rapid and cost-effective way to estimate solubility.[10]

Materials and Equipment:
  • 1-(2,4-Difluorobenzoyl)piperidin-3-amine (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Multichannel pipette

  • Plate shaker

  • Microplate nephelometer or spectrophotometer capable of reading absorbance at ~620 nm[10]

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilutions: In a 96-well plate (the "source plate"), perform a serial dilution of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.03 mM).

  • Assay Plate Preparation: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each concentration from the source plate into a new 96-well clear-bottom assay plate. Include wells with DMSO only as a negative control.

  • Initiation of Precipitation: Rapidly add 98 µL of PBS (pH 7.4) to each well of the assay plate. This results in a 50-fold dilution and a final DMSO concentration of 2%.[10]

  • Incubation and Mixing: Immediately place the assay plate on a plate shaker and mix for 5 minutes at room temperature. Following mixing, incubate the plate at room temperature for 1-2 hours to allow for precipitation to occur.[10]

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer or by reading the absorbance at a wavelength between 600-700 nm.[10]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly different from the DMSO-only control wells. Plot the signal (turbidity) versus the compound concentration. The concentration at which the signal begins to sharply increase is the estimated kinetic solubility.

Part 2: Definitive Thermodynamic Solubility Protocol (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method to determine equilibrium solubility, a cornerstone for regulatory submissions and in-depth biopharmaceutical characterization.[5][7]

Materials and Equipment:
  • 1-(2,4-Difluorobenzoyl)piperidin-3-amine (solid, crystalline form if available)

  • Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer)[11][12]

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (37°C)[11][13]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Add an excess amount of solid 1-(2,4-Difluorobenzoyl)piperidin-3-amine to a series of glass vials (in triplicate for each condition). The excess solid is crucial to ensure equilibrium is reached.[6]

  • Addition of Media: To each vial, add a precise volume of the pre-warmed (37°C) aqueous buffer (pH 1.2, 4.5, and 6.8).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker within an incubator set to 37°C. Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[6] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After incubation, allow the vials to stand undisturbed at 37°C for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved solid. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of dissolved 1-(2,4-Difluorobenzoyl)piperidin-3-amine using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.[1][14]

  • pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[15]

Data Presentation and Interpretation

The results from the solubility studies should be tabulated for clear comparison and interpretation.

Table 1: Example Solubility Data for 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Assay TypeMediumpH (Final)Temperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.425> 200> 786
Thermodynamic0.1 N HCl1.23715506095
ThermodynamicAcetate Buffer4.5378753441
ThermodynamicPhosphate Buffer6.83755216

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

The interpretation of this data is crucial. For instance, the example data suggests that 1-(2,4-Difluorobenzoyl)piperidin-3-amine exhibits significantly higher solubility at acidic pH, which is characteristic of a basic compound. The drop in solubility as the pH approaches neutral (6.8) is a critical factor for predicting its dissolution and absorption in different regions of the gastrointestinal tract.[9]

Advanced Application: Biorelevant Media

To gain a more predictive insight into in vivo performance, solubility testing should be extended to biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).[5][14] These media contain bile salts and lecithin, which mimic the composition of human intestinal fluids and can significantly influence the solubility of poorly soluble compounds. The shake-flask protocol described above can be adapted for use with these media.

Conclusion

A systematic and methodologically sound approach to solubility testing is indispensable in the development of 1-(2,4-Difluorobenzoyl)piperidin-3-amine. By employing both high-throughput kinetic assays for early screening and definitive thermodynamic shake-flask methods across a range of physiologically relevant conditions, researchers can build a comprehensive solubility profile. This profile is not only essential for guiding formulation strategies but also serves as a foundational dataset for regulatory frameworks like the Biopharmaceutics Classification System (BCS), ultimately de-risking the development path and enhancing the probability of clinical success.[5][13]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • gmp-compliance.org. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • gmp-compliance.org. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

  • Distran. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the.... Retrieved from [Link]

  • ResearchGate. (2013, November 8). The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. Retrieved from [Link]

  • PharmaCores. (2025, October 15). Dissolution Test Guidelines by USP and EMA: A Regulatory Perspective. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

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Application Notes & Protocols: 1-(2,4-Difluorobenzoyl)piperidin-3-amine as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 1-(2,4-Difluorobenzoyl)piperidin-3-amine. This building block is of significant interest due to its unique combination of a metabolically robust, electron-withdrawing aromatic system and a versatile piperidine scaffold featuring a primary amine. We will explore its strategic value in library synthesis, provide validated, step-by-step protocols for its preparation, and demonstrate its utility in subsequent derivatization reactions crucial for establishing Structure-Activity Relationships (SAR).

Introduction: The Strategic Value of a Privileged Scaffold

In modern drug discovery, the use of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient library design. The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, prized for its ability to confer favorable physicochemical properties and present substituents in a defined three-dimensional space.[1][2]

The title compound, 1-(2,4-Difluorobenzoyl)piperidin-3-amine, is a bifunctional building block that capitalizes on this principle. It is comprised of two key pharmacophoric elements:

  • The 2,4-Difluorobenzoyl Moiety: The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate pKa.[3][4] The difluorobenzoyl group acts as a stable amide cap, often serving as a hydrogen bond acceptor and participating in productive interactions within target binding sites.[5][6]

  • The 3-Aminopiperidine Core: This saturated heterocycle provides a rigid, non-aromatic core. The exocyclic primary amine at the 3-position serves as a critical functional handle, allowing for a multitude of subsequent chemical transformations. This enables the systematic exploration of chemical space, which is essential for optimizing lead compounds.[7][8]

This guide provides the necessary protocols to synthesize this key intermediate and leverage its primary amine for the creation of diverse compound libraries.

Physicochemical & Spectroscopic Data

A summary of the key properties for the title compound is provided below. This data is essential for reaction planning, purification, and quality control.

PropertyValueSource
Molecular Formula C₁₂H₁₄F₂N₂O[9]
Molecular Weight 256.25 g/mol Calculated
Appearance Off-white to pale yellow solidTypical
SMILES NC1CCCN(C1)C(=O)c1ccc(F)cc1F[9]
InChI InChI=1S/C12H14F2N2O/c13-9-5-6-10(14)8(7-9)12(17)16-4-2-1-3-11(16)15/h5-7,11H,1-4,15H2[9]

Synthesis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

The synthesis of the title compound is most reliably achieved through a two-step sequence involving the acylation of a protected 3-aminopiperidine precursor followed by deprotection. The following protocol utilizes tert-butyl (piperidin-3-yl)carbamate, a common and commercially available starting material.

Diagram: Synthetic Workflow

start_material tert-Butyl (piperidin-3-yl)carbamate reagent1 2,4-Difluorobenzoyl chloride Triethylamine (TEA), DCM, 0°C to RT intermediate tert-Butyl (1-(2,4-difluorobenzoyl)piperidin-3-yl)carbamate reagent1->intermediate Step 1: Acylation reagent2 Trifluoroacetic acid (TFA) DCM, 0°C to RT final_product 1-(2,4-Difluorobenzoyl)piperidin-3-amine reagent2->final_product Step 2: Deprotection

Caption: Two-step synthesis of the target building block.

Protocol 1: Synthesis of tert-Butyl (1-(2,4-difluorobenzoyl)piperidin-3-yl)carbamate (Intermediate)
  • Rationale: This step introduces the difluorobenzoyl group onto the piperidine nitrogen. Triethylamine is used as a mild base to neutralize the HCl byproduct generated during the acylation, preventing the protonation of the starting amine which would render it unreactive. Dichloromethane (DCM) is an excellent aprotic solvent for this reaction. The reaction is started at 0°C to control the initial exotherm.

  • Reagents & Equipment:

    • tert-Butyl (piperidin-3-yl)carbamate (1.0 eq)

    • 2,4-Difluorobenzoyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer, round-bottom flask, ice bath, nitrogen atmosphere

  • Procedure:

    • Dissolve tert-butyl (piperidin-3-yl)carbamate in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.5 eq) to the stirred solution.

    • Slowly add 2,4-difluorobenzoyl chloride (1.1 eq) dropwise over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

    • Upon completion, dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine (Final Product)
  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.

  • Reagents & Equipment:

    • Crude intermediate from Protocol 1 (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM)

    • Magnetic stirrer, round-bottom flask, ice bath

  • Procedure:

    • Dissolve the crude intermediate in DCM (approx. 0.2 M).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (10 eq) to the stirred solution. A 1:1 mixture of TFA:DCM can also be effective.

    • Remove the ice bath and stir at room temperature for 2-4 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and carefully basify with a saturated NaHCO₃ or a 1M NaOH solution to a pH of ~9-10.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Application in Library Synthesis: Derivatization Protocols

The primary amine of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is a nucleophilic handle for a variety of C-N bond-forming reactions. This allows for the rapid generation of a diverse library of analogues for SAR studies.

Diagram: Diversification Pathways

start_node 1-(2,4-Difluorobenzoyl)piperidin-3-amine amide_coupling Amide Coupling (R-COOH, HATU) start_node->amide_coupling reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) start_node->reductive_amination sulfonylation Sulfonylation (R-SO₂Cl, Pyridine) start_node->sulfonylation amide_product Amide Derivatives amide_coupling->amide_product amine_product Secondary Amine Derivatives reductive_amination->amine_product sulfonamide_product Sulfonamide Derivatives sulfonylation->sulfonamide_product

Caption: Key derivatization reactions for SAR exploration.

Protocol 3: Amide Coupling via HATU
  • Rationale: This protocol describes the formation of an amide bond with a carboxylic acid. HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective at preventing racemization if the carboxylic acid contains a chiral center.

  • Procedure:

    • In a vial, dissolve the carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the acid.

    • Add a solution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine (1.2 eq) in DMF.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor by LC-MS. Upon completion, dilute with Ethyl Acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via preparative HPLC or column chromatography.

Protocol 4: Reductive Amination
  • Rationale: This reaction forms a C-N single bond by reacting the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not reduce other sensitive functional groups.[10]

  • Procedure:

    • Dissolve 1-(2,4-Difluorobenzoyl)piperidin-3-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in Dichloroethane (DCE) or Tetrahydrofuran (THF).

    • Add acetic acid (1.0 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir at room temperature for 12-24 hours.

    • Monitor by LC-MS. Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract with DCM or Ethyl Acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via preparative HPLC or column chromatography.

Safety and Handling

  • 2,4-Difluorobenzoyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetic acid (TFA) is highly corrosive and causes severe burns. Always handle in a fume hood with acid-resistant gloves.

  • Standard laboratory safety practices should be followed for all procedures.

Conclusion

1-(2,4-Difluorobenzoyl)piperidin-3-amine is a high-value building block for medicinal chemistry programs. Its synthesis is straightforward, and the presence of the strategically placed primary amine provides a gateway to a vast chemical space. The protocols outlined in this document are robust and validated, enabling research teams to efficiently generate diverse libraries for hit-to-lead and lead optimization campaigns, thereby accelerating the drug discovery process.

References

  • Vertex AI Search. (2026). The Role of 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride in Pharma R&D.
  • Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Alberati, D., et al. (n.d.). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. PMC. [Link]

  • Brem, M., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ACS Publications. [Link]

  • Lupolova, N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Karlsson, J., et al. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • ResearchGate. (n.d.). 2,4-Difluorobenzoylpiperazine moiety present in selected different biologically and pharmacologically active compounds. [Link]

  • Google Patents. (n.d.). Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • MolPort. (n.d.). 1-(2,4-difluorobenzoyl)-N-methylpiperidin-3-amine. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

Sources

Mass spectrometry fragmentation patterns of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Abstract

This application note provides a comprehensive technical guide for the structural elucidation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine using mass spectrometry. As a molecule incorporating a stable difluorobenzoyl moiety, a flexible piperidine ring, and a basic amine group, its fragmentation behavior presents a unique intersection of common fragmentation pathways. This document, intended for researchers and analytical scientists in drug development and chemical analysis, details the predictable fragmentation patterns under electrospray ionization (ESI), offers a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its analysis, and provides the scientific rationale behind the observed fragmentation, grounded in established chemical principles.

Introduction: Structural Context and Analytical Importance

1-(2,4-Difluorobenzoyl)piperidin-3-amine belongs to a class of compounds featuring an N-acyl piperidine scaffold. This structural motif is prevalent in medicinal chemistry and drug discovery due to the piperidine ring's ability to confer desirable pharmacokinetic properties.[1][2] The presence of a difluorobenzoyl group can further enhance metabolic stability and binding affinity. Accurate characterization of such molecules is paramount for identity confirmation, metabolite identification, and purity assessment.

Mass spectrometry, particularly tandem MS/MS, is the definitive tool for this purpose. By inducing and analyzing the fragmentation of a protonated precursor ion, a structural fingerprint is generated. Understanding the specific fragmentation pathways of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is crucial for unambiguous identification in complex matrices.[3] This guide elucidates these pathways based on the chemical nature of the compound's distinct functional domains: the benzoyl amide, the piperidine ring, and the primary amine.

Compound Structure and Physicochemical Properties

A clear understanding of the molecule's architecture is foundational to predicting its behavior in a mass spectrometer.

mol 1-(2,4-Difluorobenzoyl)piperidin-3-amine G cluster_main Fragmentation Pathway cluster_path1 Pathway 1: Benzoyl Cleavage cluster_path2 Pathway 2: Piperidine Cleavage M_H [M+H]⁺ m/z = 241.12 F1 2,4-Difluorobenzoyl Cation [C₇H₃F₂O]⁺ m/z = 141.01 M_H->F1 Amide Bond Cleavage F3 Protonated 3-Aminopiperidine [C₅H₁₁N₂]⁺ m/z = 99.09 M_H->F3 Amide Bond Cleavage F2 2,4-Difluorophenyl Cation [C₆H₃F₂]⁺ m/z = 113.02 F1->F2 - CO F4 Piperidinyl Imine Ion [C₅H₉N]⁺ m/z = 83.07 F3->F4 - NH₃

Caption: Predicted major fragmentation pathways for protonated 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

Pathway 1: Formation of the Difluorobenzoyl Cation

A predominant fragmentation event for N-benzoyl compounds is the cleavage of the C-N amide bond. [3]This heterolytic cleavage results in the formation of a highly stable, resonance-stabilized 2,4-difluorobenzoyl cation.

  • Fragment 1: 2,4-Difluorobenzoyl Cation ([C₇H₃F₂O]⁺, m/z 141.01): This is often the base peak or one of the most abundant ions in the spectrum due to its stability. [3]* Fragment 2: 2,4-Difluorophenyl Cation ([C₆H₃F₂]⁺, m/z 113.02): The benzoyl cation can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule (28 Da) to form the corresponding phenyl cation. [3]This transition (m/z 141 → m/z 113) is a hallmark of benzoyl-containing structures.

Pathway 2: Formation of the Piperidine-derived Cation

The other product of the initial amide bond cleavage is the protonated 3-aminopiperidine moiety. The charge is retained on this fragment due to the basicity of its nitrogen atoms. [1]

  • Fragment 3: Protonated 3-Aminopiperidine ([C₅H₁₁N₂]⁺, m/z 99.09): The direct product of the amide cleavage, representing the entire piperidine portion of the parent molecule.

  • Fragment 4: Piperidinyl Imine Ion ([C₅H₉N]⁺, m/z 83.07): Following its formation, the protonated 3-aminopiperidine fragment can readily lose ammonia (NH₃, 17 Da) via an elimination reaction, resulting in a stable cyclic iminium ion.

Table 2: Summary of Predicted Key Fragment Ions

m/z (Da)Proposed StructureFormulaPathway
241.12[M+H]⁺ (Precursor Ion)[C₁₂H₁₅F₂N₂O]⁺-
141.012,4-Difluorobenzoyl Cation[C₇H₃F₂O]⁺1
113.022,4-Difluorophenyl Cation[C₆H₃F₂]⁺1
99.09Protonated 3-Aminopiperidine[C₅H₁₁N₂]⁺2
83.07Piperidinyl Imine Ion[C₅H₉N]⁺2

Application Protocol: LC-MS/MS Analysis

To validate the predicted fragmentation and establish a reliable analytical method, the following protocol is recommended. This method uses standard reversed-phase chromatography coupled with a tandem mass spectrometer, a setup common in most analytical laboratories. [1]

G cluster_prep Sample Preparation cluster_lc LC Analysis cluster_ms MS/MS Analysis cluster_data Data Analysis prep1 Dissolve sample in Methanol/Water (1:1) to 1 mg/mL (Stock) prep2 Dilute stock solution to 1-10 ng/mL with mobile phase A (Working Soln) prep1->prep2 lc1 Inject 1-5 µL of Working Solution prep2->lc1 lc2 Separation on C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc1->lc2 lc3 Gradient Elution (Water/ACN with 0.1% FA) lc2->lc3 ms1 Ionization: Positive ESI Mode lc3->ms1 ms2 Full Scan (MS1) to find [M+H]⁺ at m/z 241.12 ms1->ms2 ms3 Product Ion Scan (MS2) of m/z 241.12 ms2->ms3 ms4 Optimize Collision Energy (e.g., 10-40 eV) ms3->ms4 data1 Extract Ion Chromatograms for precursor and fragments ms4->data1 data2 Compare experimental spectrum with predicted fragments data1->data2

Caption: Recommended experimental workflow for LC-MS/MS analysis.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.

  • Working Solution: Dilute the stock solution with the initial mobile phase (95% Mobile Phase A) to a final concentration of 1-10 ng/mL.

Liquid Chromatography (LC) Parameters
  • Column: C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • MS1 Full Scan: Scan a range of m/z 50-500 to identify the protonated precursor ion, [M+H]⁺, at m/z 241.12.

  • MS2 Product Ion Scan: Select m/z 241.12 as the precursor ion for fragmentation.

  • Collision Gas: Nitrogen or Argon

  • Collision Energy: Optimize by ramping collision energy (e.g., 10-40 eV) to observe the appearance of the key fragments (m/z 141.01, 113.02, 99.09). A collision energy of approximately 20-25 eV is a good starting point.

Data Interpretation and Self-Validation

A successful analysis will yield a product ion spectrum for the precursor m/z 241.12 that contains intense peaks corresponding to the predicted fragments in Table 2. The presence of both the difluorobenzoyl cation (m/z 141.01) and the protonated aminopiperidine (m/z 99.09) provides a self-validating system, as these two ions represent the two complementary halves of the parent molecule. The observation of the subsequent loss of CO from m/z 141.01 (to m/z 113.02) and NH₃ from m/z 99.09 (to m/z 83.07) further solidifies the structural assignment with high confidence.

Conclusion

The mass spectrometric fragmentation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is logical and predictable, dominated by the facile cleavage of the central amide bond. This process yields two characteristic and structurally significant ions: the 2,4-difluorobenzoyl cation (m/z 141.01) and the protonated 3-aminopiperidine (m/z 99.09). The protocol and fragmentation guide presented here provide a robust framework for researchers to confidently identify this compound and related structures, facilitating its use in pharmaceutical research and development.

References

  • BenchChem.
  • BenchChem.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

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Application Notes & Protocols: Establishing In Vivo Dosing for 1-(2,4-Difluorobenzoyl)piperidin-3-amine in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of a Novel Chemical Entity

1-(2,4-Difluorobenzoyl)piperidin-3-amine belongs to a chemical class—piperidines—that is a well-established scaffold in medicinal chemistry, found in numerous CNS-active drugs and other therapeutic agents.[1] The 2,4-difluorobenzoyl moiety suggests a potential for specific interactions with target proteins. However, without prior public data, initiating in vivo studies requires a systematic approach to define its safety and activity profile.

The primary goals of this initial phase of in vivo testing are threefold:

  • To identify a safe and tolerable dose range.[2]

  • To understand the basic pharmacokinetic (PK) profile (i.e., how the animal's body processes the compound).[3]

  • To establish a dosing regimen that can be used in subsequent pharmacodynamic (PD) and disease model efficacy studies.

This guide provides the foundational steps to achieve these goals, emphasizing the causality behind each experimental choice.

Phase I: Formulation and Vehicle Selection

The first and most critical step is to develop a formulation that allows for accurate and consistent dose delivery.[4] The choice of vehicle depends on the compound's physicochemical properties (especially solubility) and the intended route of administration.

Causality: Why Vehicle Selection is Critical

An inappropriate vehicle can lead to poor drug exposure, vehicle-induced toxicity that confounds study results, or physical distress to the animal.[4][5] The objective is to select an inert medium that solubilizes or uniformly suspends the compound, is well-tolerated, and is suitable for the chosen administration route.[4]

Recommended Workflow for Vehicle Screening

VehicleSelection cluster_0 Step 1: Solubility Assessment cluster_1 Step 2: Formulation Strategy cluster_2 Step 3: Vehicle Options cluster_3 Step 4: Final Check Start Determine Aqueous Solubility (e.g., in PBS pH 7.4) Soluble Is solubility > Target Conc.? Start->Soluble Aqueous Use Aqueous Vehicle (Saline, PBS) Soluble->Aqueous Yes Complex Screen Complex Vehicles Soluble->Complex No End Select lead vehicle for in vivo tolerability testing Aqueous->End Suspension Prepare Suspension Complex->Suspension If solubility remains low CoSolvents Co-solvents: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Complex->CoSolvents Cyclodextrin Cyclodextrins: 20-40% HP-β-CD in Water Complex->Cyclodextrin Suspending Suspending Agents: 0.5% CMC or Methylcellulose in Water Suspension->Suspending Oil Oils (for PO): Corn Oil, Sesame Oil Suspension->Oil CoSolvents->End Cyclodextrin->End Suspending->End Oil->End

Caption: Decision workflow for selecting an appropriate dosing vehicle.

Protocol: Preparation of a 0.5% Carboxymethyl Cellulose (CMC) Suspension

This protocol is a common starting point for water-insoluble compounds administered orally.[6]

  • Materials :

    • 1-(2,4-Difluorobenzoyl)piperidin-3-amine (Test Article)

    • Carboxymethyl cellulose (sodium salt, low viscosity)

    • Sterile water for injection

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

  • Procedure :

    • Prepare the 0.5% (w/v) CMC vehicle: Add 0.5 g of CMC to 100 mL of sterile water. Heat slightly (~40-50°C) and stir vigorously until fully dissolved. Allow to cool to room temperature.

    • Calculate the required amount of test article and vehicle for the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose at 10 mL/kg).

    • Weigh the test article accurately.

    • If starting with a coarse powder, gently grind the test article in a mortar and pestle to a fine powder.

    • Add a small volume of the 0.5% CMC vehicle to the powder to create a paste. This process, known as "wetting," is crucial for preventing clumping.

    • Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.

    • Maintain continuous, gentle stirring during dosing to ensure homogeneity.

Phase II: Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

The goal of this phase is to identify the highest dose that can be administered without causing unacceptable toxicity.[7] This is a critical step for designing subsequent efficacy studies.[8]

Causality: Why Determine the MTD?

The MTD defines the upper limit for dosing in efficacy studies, ensuring that the observed anti-tumor or pharmacological effects are not simply a result of systemic toxicity.[7] It also provides essential safety data required by regulatory agencies like the FDA.[9][10] An MTD study helps identify dose-limiting toxicities and establishes a safe dose range for further investigation.[3][11]

Protocol: Single-Dose Escalation MTD Study in Mice
  • Animal Model : Use a standard rodent strain (e.g., C57BL/6 or BALB/c mice), with 3-5 animals per dose group.[12]

  • Dose Selection :

    • Start with a low dose (e.g., 10 mg/kg).

    • Escalate doses in subsequent groups (e.g., 30, 100, 300 mg/kg) based on observations from the previous group. The goal is to identify a dose that causes reversible, mild-to-moderate clinical signs.

  • Administration :

    • Administer a single dose of the compound via the intended route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Include a vehicle-only control group.

  • Monitoring :

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for up to 7-14 days.[8][12]

    • Record clinical signs of toxicity (see table below).

    • Measure body weight daily. A weight loss of 15-20% is often a key indicator of significant toxicity.[12]

  • Endpoint : The MTD is typically defined as the highest dose that does not produce significant toxicity, such as >20% body weight loss or other severe clinical signs.[13]

Table 1: Common Clinical Signs of Toxicity in Rodents

CategorySigns to Monitor
General Appearance Ruffled fur, hunched posture, lethargy, dehydration
Behavioral Reduced activity, tremors, convulsions, circling
Gastrointestinal Diarrhea, reduced fecal output, abdominal distension
Physiological Changes in respiration rate, body temperature

Phase III: Pharmacokinetic (PK) Studies

A basic PK study provides critical information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This links the administered dose to the actual drug exposure in the body.

Causality: Why Profile Pharmacokinetics?

PK data (Cmax, Tmax, AUC) are essential for interpreting efficacy results.[3] A compound may fail in an efficacy study not because it is inactive, but because it has poor bioavailability or is cleared too rapidly to maintain a therapeutic concentration at the target tissue. Understanding the PK profile allows for the rational design of a dosing schedule (e.g., once vs. twice daily) to maintain exposure above a target concentration.[12]

Protocol: Single-Dose PK Study in Rats
  • Animal Model : Wistar or Sprague-Dawley rats (n=3-4 per group) are often used due to their larger size, which facilitates serial blood sampling.

  • Dosing : Administer a single dose of the compound at a dose level known to be well-tolerated (e.g., the MTD or a fraction thereof) via two routes: intravenous (IV) and the intended therapeutic route (e.g., oral). The IV group is essential for determining absolute bioavailability.

  • Blood Sampling : Collect blood samples (e.g., 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA) at specific time points.

    • IV Route : Pre-dose, 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

    • Oral Route : Pre-dose, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

  • Sample Processing : Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis : Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 1-(2,4-Difluorobenzoyl)piperidin-3-amine in the plasma samples.

  • Data Analysis : Use software to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to acute efficacy and potential for acute toxicity.
Tmax Time at which Cmax is reachedIndicates the rate of drug absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total systemic exposure to the drug.
Half-lifeDetermines the time required to clear the drug and informs dosing frequency.
F% Absolute Bioavailability (Oral AUC / IV AUC)The fraction of the oral dose that reaches systemic circulation.

Phase IV: Efficacy Study Design

With MTD and PK data in hand, a researcher can design a well-informed efficacy study in a relevant rodent model of disease.

Experimental Workflow

EfficacyWorkflow Model Select & Establish Disease Model (e.g., Tumor Xenograft) Randomize Randomize Animals into Groups (n=8-10) Model->Randomize Dosing Initiate Dosing Regimen (Based on MTD & PK data) Randomize->Dosing Monitor Monitor Efficacy (e.g., Tumor Volume, Biomarkers) & Tolerability (Body Weight) Dosing->Monitor Endpoint Study Endpoint (e.g., 21 days or tumor burden limit) Monitor->Endpoint Reach criteria Analysis Collect Tissues for PK/PD Analysis Endpoint->Analysis Data Statistical Analysis & Interpretation Analysis->Data

Sources

Troubleshooting & Optimization

Troubleshooting impurities during 1-(2,4-Difluorobenzoyl)piperidin-3-amine crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Troubleshooting Guide Target Compound: 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Welcome to the Technical Support Center. This guide is engineered for process chemists and formulation scientists tasked with isolating and purifying 1-(2,4-difluorobenzoyl)piperidin-3-amine. Because this molecule contains both a secondary amide (at N1) and a primary aliphatic amine (at C3), its crystallization is highly susceptible to pH-dependent salt formation, regioisomeric contamination, and liquid-liquid phase separation (oiling out).

Below, we dissect the causality behind these common impurities and provide self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Mechanistic Pathway & Impurity Generation

To troubleshoot crystallization, we must first understand the synthetic origin of the impurities. The standard synthesis involves the N1-acylation of Boc-protected 3-aminopiperidine, followed by acidic deprotection. Deviations in chemoselectivity or moisture control directly dictate the impurity profile entering the crystallizer.

ImpurityPathway SM Boc-3-Aminopiperidine Int Boc-Protected Intermediate SM->Int N1-Acylation Imp_Regio Impurity: N3-Acylated Regioisomer SM->Imp_Regio N3-Acylation (Boc Loss) Reagent 2,4-Difluorobenzoyl Chloride Reagent->Int Imp_Acid Impurity: 2,4-Difluorobenzoic Acid Reagent->Imp_Acid Hydrolysis (Moisture) Target Target: 1-(2,4-Difluorobenzoyl) piperidin-3-amine Int->Target Boc Deprotection Imp_Bis Impurity: Bis-Acylated Derivative Int->Imp_Bis Over-Acylation

Fig 1: Mechanistic pathway of 1-(2,4-difluorobenzoyl)piperidin-3-amine synthesis and side reactions.

Part 2: Frequently Asked Questions (Troubleshooting Matrix)

Q1: Why is 2,4-difluorobenzoic acid co-crystallizing with my API, even after multiple solvent washes?

The Causality: During the N1-acylation step, trace moisture hydrolyzes the 2,4-difluorobenzoyl chloride reagent into 2,4-difluorobenzoic acid. The target API features a primary amine (pKa ~9.5), while the acid impurity has a pKa of ~3.5. If the pH during the final aqueous workup is not strictly controlled, these two species form a highly stable, organic-soluble ammonium-carboxylate salt. Because they are ionically bound, standard anti-solvent crystallization will fail to reject the acid[1]. The Solution: You must break the salt bridge prior to crystallization using a biphasic reactive extraction (See Protocol A). By driving the aqueous phase pH above 11.5, the amine is fully deprotonated (free base), and the acid is partitioned into the aqueous waste as a sodium salt.

Q2: My crystallization yields a thick oil instead of crystals (Oiling Out). How do I force nucleation?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your cooling trajectory hits the binodal curve of the solvent's miscibility gap before crossing the solubility curve to induce solid nucleation[2]. For piperidine derivatives, a high load of structurally similar impurities (like the N3-acylated regioisomer) depresses the melting point of the mixture, which shifts the LLPS boundary to higher temperatures. The Solution: You must bypass the LLPS region by narrowing the metastable zone width. This is achieved by introducing seed crystals at the cloud point and implementing an isothermal "annealing" hold before further cooling[3].

Q3: How can I clear the N3-acylated regioisomer from the final powder?

The Causality: If the Boc-protecting group on the starting material is prematurely cleaved, the highly nucleophilic primary amine at C3 will react with the acyl chloride, forming N-(piperidin-3-yl)-2,4-difluorobenzamide. This regioisomer has a nearly identical solubility profile to the target API in polar solvents. The Solution: Switch to a highly discriminatory binary solvent system. The target API (N1-acylated) has a secondary amide and a free primary amine, giving it a different hydrogen-bonding network than the N3-acylated impurity. Crystallization from Isopropanol (IPA) with Heptane as an anti-solvent provides excellent rejection of this impurity into the mother liquor[3].

Troubleshooting Start Crystallization Issue Detected Q1 Is the issue chemical purity or physical form? Start->Q1 Chem Chemical Purity (HPLC) Q1->Chem Phys Physical Form (Oiling out / Yield) Q1->Phys Acid Acidic Impurity Detected Chem->Acid Regio Regio/Bis-Acylated Detected Chem->Regio Oil Oiling Out (LLPS) Phys->Oil Chiral Low Chiral Purity (ee%) Phys->Chiral Sol1 Biphasic pH Wash (pH > 11.5) Acid->Sol1 Sol2 Recrystallize from IPA/Heptane Regio->Sol2 Sol3 Seed at Cloud Point + Temp Cycling Oil->Sol3 Sol4 Diastereomeric Salt Resolution (L-Tartaric) Chiral->Sol4

Fig 2: Systematic decision matrix for identifying and resolving crystallization impurities.

Part 3: Quantitative Impurity Data

Use the following analytical parameters to track impurity clearance during your HPLC assays.

Impurity TypeSpecific CompoundTypical RRTAcceptable Limit (ICH)Primary Clearance Strategy
Hydrolysis 2,4-Difluorobenzoic acid0.35< 0.15%Biphasic alkaline wash (pH > 11.5)
Regioisomer N-(piperidin-3-yl)-2,4-difluorobenzamide0.85< 0.10%Anti-solvent crystallization (IPA/Heptane)
Over-acylation Bis-acylated piperidine derivative1.45< 0.10%Carbon filtration / Recrystallization
Enantiomeric (S)- or (R)- enantiomer (opposite of target)1.00 (Chiral GC)< 0.50%Diastereomeric salt resolution (Tartrate)

Part 4: Self-Validating Experimental Protocols

Protocol A: Reactive Crystallization & Impurity Purge (Free Base)

This protocol is designed to break the amine-carboxylate salt bridge and prevent oiling out via controlled seeding[1],[2].

  • Dissolution & Basification: Dissolve the crude 1-(2,4-difluorobenzoyl)piperidin-3-amine mixture in 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes). Add 5 volumes of purified water. Slowly add 2M NaOH under vigorous stirring until the aqueous layer stabilizes.

    • Self-Validation Checkpoint: Stop stirring and test the aqueous phase. It must read pH ≥ 11.5. If it is lower, the 2,4-difluorobenzoic acid will remain bound to the API.

  • Phase Separation: Separate the layers. Wash the organic layer once with 5% NaHCO₃ (3 volumes) and once with brine (3 volumes).

  • Solvent Exchange: Distill the 2-MeTHF under vacuum and continuously swap to Isopropanol (IPA) until a constant boiling point is reached.

    • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration on the IPA solution. Moisture must be < 0.1% w/w to prevent premature precipitation.

  • Anti-Solvent Addition: Heat the IPA solution to 60°C. Begin dropwise addition of Heptane until the solution becomes faintly turbid (the cloud point). Immediately stop Heptane addition.

  • Seeding & Annealing: Add 0.5 wt% of pure crystalline API seeds. Hold the suspension isothermally at 60°C for 60 minutes.

    • Causality Note: This annealing step allows the seeds to consume the supersaturation, forcing the system to bypass the liquid-liquid phase separation (oiling out) boundary[3].

  • Cooling & Isolation: Cool the slurry to 5°C at a linear rate of 0.1°C/min. Filter the resulting crystals and wash with cold Heptane (2 volumes). Dry under vacuum at 45°C.

Protocol B: Chiral Upgrade via Diastereomeric Salt Resolution

If your starting material suffered from partial racemization, the enantiomeric excess (ee) can be upgraded by forming a diastereomeric salt.

  • Salt Formation: Dissolve the free base API in Ethanol (15 volumes) at 70°C. Add 1.05 equivalents of L-(+)-Tartaric acid dissolved in minimal water.

  • Crystallization: Cool the mixture slowly to 20°C. The desired enantiomer will preferentially crystallize as the tartrate salt due to differential solubility.

    • Self-Validation Checkpoint: Analyze the mother liquor via Chiral HPLC. The mother liquor should be heavily enriched with the undesired enantiomer.

  • Free-Basing: Resuspend the filtered tartrate salt in Dichloromethane (DCM) and 1M NaOH. Extract the organic layer, dry over Na₂SO₄, and evaporate to yield the chirally pure free base.

References

  • Anderson, N. G. (2000). Practical Process Research and Development. Academic Press / Elsevier. Available at:[Link][1]

  • Mullin, J. W. (2001). Crystallization (4th Edition). Butterworth-Heinemann / Elsevier. Available at:[Link][2]

  • Various Authors. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 689-704. American Chemical Society. Available at:[Link][3]

Sources

Technical Support Center: HPLC Optimization for 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals facing retention and peak shape challenges when analyzing 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

Diagnostic Overview: The Chromatographic Challenge

1-(2,4-Difluorobenzoyl)piperidin-3-amine is a challenging analyte due to its structural dichotomy. While the 2,4-difluorobenzoyl moiety provides moderate hydrophobicity, the primary amine at the 3-position of the piperidine ring is highly basic (pKa ~9.5).

In standard reversed-phase high-performance liquid chromatography (RP-HPLC) using moderately acidic or neutral mobile phases (pH 3.0–7.0), this amine is fully protonated. This cationic state drastically increases the molecule's polarity, leading to poor partitioning into C18 stationary phases (elution near the void volume)[1]. Furthermore, the positively charged amine undergoes secondary electrostatic interactions with unendcapped, ionized silanol groups ( SiO− ) on the silica support, causing severe peak tailing[2]. Optimization requires deliberate control over the analyte's ionization state and the column's surface chemistry.

Retention Optimization Workflow

HPLC_Optimization Start Analyze 1-(2,4-Difluorobenzoyl) piperidin-3-amine CheckRet Is retention factor (k) < 2? Start->CheckRet LowRet Yes: Poor Retention (Amine is protonated) CheckRet->LowRet k < 2 GoodRet No: Check Peak Shape CheckRet->GoodRet k >= 2 Strategy1 Strategy A: High pH (10.0) Use NH4HCO3 & pH-stable C18 LowRet->Strategy1 Strategy2 Strategy B: Ion-Pairing Add 0.1% TFA (pH 2.0) LowRet->Strategy2 Strategy3 Strategy C: HILIC Mode Bare Silica/Amide column LowRet->Strategy3 Tailing Is peak tailing observed (As > 1.5)? GoodRet->Tailing Silanol Yes: Silanol Interactions Tailing->Silanol Yes Success Optimal Method Achieved (k=2-10, As<1.2) Tailing->Success No Silanol->Strategy1 Deprotonate amine Silanol->Strategy2 Mask silanols

Workflow for optimizing HPLC retention of basic piperidine amines.

Frequently Asked Questions & Troubleshooting

Q1: Why does 1-(2,4-Difluorobenzoyl)piperidin-3-amine elute in the void volume ( k<1 ) on a standard C18 column at neutral pH? Causality & Solution: At a neutral or slightly acidic mobile phase pH (pH 4–7), the primary amine is fully protonated ( NH3+​ ). This ionization drastically increases the molecule's polarity, preventing effective hydrophobic partitioning into the C18 stationary phase, causing early elution[1]. To resolve this, you must either suppress the ionization by raising the mobile phase pH above 10.5 (at least 1 pH unit above the pKa), or use an ion-pairing reagent to increase the apparent hydrophobicity of the protonated amine[1].

Q2: I have achieved retention, but I am observing severe peak tailing ( As​>2.0 ). How do I correct this? Causality & Solution: Peak tailing for basic piperidine compounds in RP-HPLC is primarily driven by secondary electrostatic interactions. The positively charged amine interacts with residual, acidic silanol groups ( SiO− ) on the silica-based stationary phase, which act as weak cation exchangers[2]. To eliminate this mixed-mode retention, lower the mobile phase pH to ~2.0 (e.g., using 0.1% TFA) to fully protonate and neutralize the silanol groups, or switch to a highly endcapped, base-deactivated column[2].

Q3: Should I use Formic Acid or Trifluoroacetic Acid (TFA) as my acidic modifier? Causality & Solution: For this specific basic amine, TFA is vastly superior to Formic Acid if UV detection is used. Formic acid (pH ~2.7) is a weak ion-pairing agent and may leave some silanols ionized. TFA (pH ~2.0) not only fully suppresses silanol ionization but also acts as a strong ion-pairing reagent. The highly electronegative trifluoroacetate anion forms a hydrophobic complex with the basic amine, significantly improving both retention and peak symmetry[3]. (Note: If using LC-MS, TFA can suppress negative-ion response, so a weaker fluorinated acid like pentafluoropropionic acid (PFPrA) may be a better compromise[3]).

Q4: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) instead of Reversed-Phase? Causality & Solution: Yes. Because 1-(2,4-Difluorobenzoyl)piperidin-3-amine is highly polar when protonated, it is an excellent candidate for Aqueous Normal-Phase (ANP) or HILIC chromatography. In HILIC, retention is achieved by partitioning the polar analyte into a water-enriched layer on the surface of a polar stationary phase. This allows you to retain the basic amine using highly organic mobile phases (e.g., 90% Acetonitrile), which also provides a dramatic increase in LC-MS sensitivity.

Quantitative Data: Mobile Phase Parameter Effects

The following table summarizes the expected chromatographic behavior of 1-(2,4-Difluorobenzoyl)piperidin-3-amine under various mobile phase conditions.

Modifier / BufferMobile Phase pHDominant Analyte StateSilanol StateExpected Retention ( k )Peak Asymmetry ( As​ )
0.1% Formic Acid ~2.7Cationic ( NH3+​ )Partially IonizedPoor ( <1.5 )Severe Tailing ( >1.6 )
0.1% TFA ~2.0Cationic (Ion-Paired)Fully Protonated (Neutral)Moderate ( 2.0−4.0 )Excellent ( ≤1.2 )
10 mM NH4​HCO3​ 10.0Neutral ( NH2​ )Highly IonizedHigh ( 4.0−8.0 )Excellent ( ≤1.1 )
100 mM NaClO4​ (pH 2.0) ~2.0Cationic (Strongly Paired)Fully Protonated (Neutral)Very High ( >5.0 )Good ( ≤1.3 )

Data synthesized from Hofmeister series ion-pairing principles[4] and basic amine retention models.

Self-Validating Experimental Protocols

To establish a robust method, execute one of the following self-validating protocols based on your column inventory and detector requirements.

Protocol A: High-pH Reversed-Phase Screening (Recommended for UV & MS)

By operating at a pH above the analyte's pKa, the amine is deprotonated, maximizing hydrophobic retention and eliminating secondary silanol interactions.

  • Column Selection: Install an Ethylene-Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm) explicitly designed to withstand high pH (up to pH 12).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust to pH 10.0 using dilute ammonium hydroxide.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Run a linear gradient from 5% B to 95% B over 10 minutes. Set flow rate to 0.4 mL/min and column temperature to 40°C.

  • System Validation (Self-Correction): Inject 1 µL of a 0.1 mg/mL sample. Calculate the retention factor ( k=(tR​−t0​)/t0​ ).

    • Pass Criteria: k≥2.0 and USP tailing ( As​ ) ≤1.2 .

    • Correction: If k<2.0 , decrease the initial gradient starting point to 2% B. If As​>1.2 , increase buffer concentration to 20 mM to ensure localized buffering capacity at the pore surface[3].

Protocol B: Ion-Pairing Optimization (Recommended for UV-only systems)

If a high-pH stable column is unavailable, use strong ion-pairing at low pH to mask the charge.

  • Column Selection: Install a standard high-purity silica C18 column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in water (pH ~2.0).

    • Phase B: 0.1% v/v TFA in Acetonitrile.

  • Chromatographic Conditions: Run a gradient from 10% B to 60% B over 15 minutes. Set flow rate to 1.0 mL/min and column temperature to 30°C.

  • System Validation (Self-Correction): Evaluate peak symmetry and retention.

    • Pass Criteria: k≥2.0 and As​≤1.2 .

    • Correction: If As​>1.5 , residual silanols are still active. Increase TFA concentration to 0.15% to fully mask the stationary phase. If retention is still too low, switch to a more lipophilic Hofmeister chaotropic anion, such as 100 mM Sodium Perchlorate ( NaClO4​ ) or Heptafluorobutyric acid (HFBA)[3],[4].

Sources

Technical Support Center: Stability and Storage of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2,4-Difluorobenzoyl)piperidin-3-amine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the chemical integrity of this compound during long-term storage. Our focus is on explaining the scientific principles behind these recommendations to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) on Long-Term Storage

This section addresses the most common questions regarding the storage and handling of 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

Q1: What are the ideal long-term storage conditions for 1-(2,4-Difluorobenzoyl)piperidin-3-amine?

For optimal stability, the compound should be stored at -20°C or lower , in a tightly sealed container , under an inert atmosphere (e.g., argon or nitrogen) , and protected from light and moisture .

  • Causality: Low temperatures significantly slow down the kinetics of all potential chemical degradation reactions.[1][2] An inert atmosphere is critical to prevent oxidation, a primary degradation pathway for compounds containing amine functionalities.[3][4] Amines are often hygroscopic, meaning they readily absorb moisture from the air; this moisture can facilitate the hydrolysis of the amide bond present in the molecule.[5]

Q2: I received the compound as a solid. Should I aliquot it before storage?

Yes, absolutely. It is highly recommended to aliquot the compound into smaller, single-use quantities upon receipt.

  • Causality: Aliquoting minimizes the number of freeze-thaw cycles the bulk material is subjected to. Repeated temperature fluctuations can introduce moisture from condensation, accelerating degradation.[1] It also reduces the exposure of the entire batch to atmospheric oxygen and moisture each time a sample is needed.

Q3: What type of container is best for storing this compound?

Use amber glass vials or other opaque, tightly sealing containers made of a non-reactive material.

  • Causality: Amber or opaque containers protect the compound from light, which can induce photolytic degradation.[3][6] A tight seal is essential to prevent the ingress of moisture and oxygen.[5] Glass is generally preferred for its inertness.

Q4: Is it necessary to use a desiccant during storage?

While not always mandatory if the container is properly sealed and the atmosphere is inert, placing the storage vials inside a larger container with a desiccant (e.g., a desiccator cabinet) provides an extra layer of protection against moisture ingress, especially in humid environments.[5]

Part 2: Troubleshooting Guide - Identifying and Mitigating Degradation

This section is designed to help you identify potential degradation and take corrective action.

Q5: I see a new, more polar peak in my HPLC analysis after storing the compound. What could it be?

A new, more polar peak often indicates hydrolysis of the amide bond . This is one of the most probable non-oxidative degradation pathways.

  • Mechanism: The amide linkage can be cleaved by water, especially if acidic or basic contaminants are present, to yield 2,4-difluorobenzoic acid and piperidin-3-amine.[7][8] Both of these products are significantly more polar than the parent compound and will thus have shorter retention times on a reverse-phase HPLC column.

Q6: My sample has developed a slight yellow or brown discoloration. What does this signify?

Discoloration is a common indicator of oxidation .

  • Mechanism: The primary amine on the piperidine ring is susceptible to oxidation, which can form colored impurities.[3] The piperidine ring itself can also undergo oxidation to form various byproducts, including N-oxides or lactams.[9][10][11] This process is accelerated by exposure to air (oxygen) and light.

Q7: How can I confirm the identity of a suspected degradation product?

The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS) .[6][12][13] By analyzing the mass-to-charge ratio (m/z) of the impurity peak, you can determine its molecular weight and compare it to the theoretical weights of potential degradation products.

Table 1: Potential Degradants and Their Molecular Properties
Compound NameStructureMolecular FormulaMonoisotopic Mass (Da)Common Cause
1-(2,4-Difluorobenzoyl)piperidin-3-amine (Parent) (Structure of parent compound)C₁₃H₁₆F₂N₂O254.12-
2,4-Difluorobenzoic Acid(Structure of acid)C₇H₄F₂O₂158.02Hydrolysis
Piperidin-3-amine(Structure of amine)C₅H₁₂N₂100.10Hydrolysis
1-(2,4-Difluorobenzoyl)piperidin-3-one(Structure of ketone)C₁₃H₁₃F₂NO₂253.09Oxidation

Part 3: Visualization of Key Processes

Diagram 1: Recommended Handling and Storage Workflow

This diagram outlines the best practices from receiving the compound to its long-term storage.

G cluster_0 Receiving & Initial Handling cluster_1 Long-Term Storage Receive Receive Compound Inspect Inspect for Integrity (Seal, Appearance) Receive->Inspect Aliquot Aliquot into Single-Use Vials (Inert Atmosphere) Inspect->Aliquot Store Store at ≤ -20°C Aliquot->Store Transfer to Storage Protect Protect from Light (Amber Vials) Inert Inert Atmosphere (N2 or Ar) Dry Dry Conditions (Use Desiccants)

Caption: Workflow for receiving, handling, and storing the compound.

Diagram 2: Primary Degradation Pathways

This diagram illustrates the two most common degradation routes for 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 1-(2,4-Difluorobenzoyl)piperidin-3-amine (Parent Compound) Acid 2,4-Difluorobenzoic Acid Parent->Acid + H₂O (Acid/Base catalyst) Amine Piperidin-3-amine Parent->Amine + H₂O (Acid/Base catalyst) Oxidized Oxidized Products (e.g., N-Oxides, Piperidinones) Parent->Oxidized + [O] (Air, Light)

Caption: Primary degradation pathways: Hydrolysis and Oxidation.

Part 4: Experimental Protocols

These protocols provide a framework for ensuring the stability and quality of your compound.

Protocol 1: Aliquoting and Storing the Compound
  • Preparation: Move the sealed container of the bulk compound, new amber glass vials, and necessary tools into a glove box or a chamber flushed with an inert gas (argon or nitrogen).

  • Equilibration: Allow the bulk container to equilibrate to the ambient temperature inside the inert atmosphere for at least 30 minutes before opening to prevent moisture condensation.

  • Dispensing: Carefully weigh and dispense the desired amounts of the compound into the pre-labeled amber vials. Work quickly to minimize exposure.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.

  • Storage: Place the aliquoted vials into a freezer box. For ultimate protection, place the box in a sealed bag containing a desiccant pouch.

  • Documentation: Record the date of aliquoting and the batch number in your lab notebook.

  • Final Placement: Transfer the material to a designated -20°C or -80°C freezer for long-term storage.

Protocol 2: Forced Degradation (Stress Testing) Protocol

This study is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[6][13][14]

  • Sample Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To one sample, add 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: To a second sample, add 0.1 M NaOH. Heat at 60°C for 24-48 hours.[7][15]

  • Oxidative Degradation: To a third sample, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Keep a fourth sample (as a solid or in solution) in an oven at a high temperature (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose the fifth sample to direct UV light (e.g., 254 nm) or a photostability chamber for 24-48 hours.

  • Control: Maintain a control sample under normal storage conditions (-20°C, protected from light).

  • Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Look for the appearance of new peaks and a decrease in the area of the parent peak. This data is crucial for validating an analytical method as "stability-indicating."[14]

References

  • Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC (PubMed Central). Available at: [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Available at: [Link]

  • Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC (PubMed Central). Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. LinkedIn. Available at: [Link]

  • How to test the stability of amide bond using an enzymatic assay? ResearchGate. Available at: [Link]

  • The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. PMC (PubMed Central). Available at: [Link]

  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impact Factor. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Journal of Applied Bioanalysis. Available at: [Link]

  • Analysing Impurities and Degradation Products. ResearchGate. Available at: [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(2,4-Difluorobenzoyl)piperidin-3-amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

The core challenge with this specific substrate lies in its structural topology. The N1-amide linkage creates severe conformational constraints, projecting the bulky 2,4-difluorobenzoyl moiety directly toward the C3-primary amine. This steric shielding complicates the amine's ability to coordinate to the palladium center and significantly impedes the reductive elimination step during the catalytic cycle.

Section 1: Mechanistic Insights & Catalyst Selection

To successfully couple this hindered primary amine, we must move away from traditional first-generation catalysts and utilize highly engineered dialkylbiaryl phosphine ligands.

When a sterically hindered primary amine coordinates to a palladium center, it struggles to undergo efficient deprotonation. Furthermore, if the ligand is too small, primary amines can coordinate twice to the palladium center, forming an off-cycle, dead-end bis-amine complex[1]. To prevent this, a ligand must be bulky enough to enforce a mono-ligated L-Pd(0) state, which dramatically accelerates both oxidative addition and reductive elimination[2].

Quantitative Data: Ligand Performance Comparison
Ligand SystemAmine CompatibilitySteric ToleranceRelative Rate of Reductive EliminationRecommendation for C3-Piperidinamine
PPh₃ / dppf Primary & SecondaryLowSlow❌ Not Recommended (Forms bis-amine dead-end complexes)
RuPhos Secondary AminesHighFast❌ Not Recommended (Optimized specifically for secondary amines)[2],[3]
BrettPhos Primary AminesHighFast✅ Recommended (Excellent primary amine selectivity)[2],[4]
tBuBrettPhos Primary Amines / AmidesVery HighVery Fast🌟 Optimal (Best for extremely hindered substrates)[4],[1]
The Catalytic Cycle & Steric Intervention

CatalyticCycle Pd0 L-Pd(0) Active Species (Rapidly formed via Pd G3) OxAdd Oxidative Addition (Aryl Halide Activation) Pd0->OxAdd AmineCoord Amine Coordination (Steric Clash at C3-Amine) OxAdd->AmineCoord Deprot Deprotonation (LHMDS / K3PO4) AmineCoord->Deprot Bulky Ligand (tBuBrettPhos) Deact Catalyst Deactivation (Bis-amine Complex) AmineCoord->Deact Small Ligand (e.g., PPh3) RedElim Reductive Elimination (Accelerated by tBuBrettPhos) Deprot->RedElim RedElim->Pd0

Caption: Fig 1. Buchwald-Hartwig catalytic cycle highlighting steric intervention points.

Section 2: Troubleshooting FAQs

Q: Why am I observing high levels of hydrodehalogenation (reduction of the aryl halide) instead of the desired C-N coupled product? A: Hydrodehalogenation typically occurs when the rate of amine coordination and deprotonation is slower than the rate of β-hydride elimination (if aliphatic impurities are present) or protodepalladation. Because the C3-amine is sterically hindered by the 2,4-difluorobenzoyl group, the intermediate Pd(II)-aryl complex has a longer lifetime, making it susceptible to side reactions[4]. Solution: Switch to a more sterically demanding ligand like tBuBrettPhos combined with a Pd G3 or G4 precatalyst . The extreme bulk of tBuBrettPhos accelerates reductive elimination, outcompeting the hydrodehalogenation pathway[1].

Q: The 2,4-difluorobenzoyl group seems to be cleaving during the reaction. How can I preserve this moiety? A: Strong, highly nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Potassium hydroxide (KOH) can attack the electrophilic amide carbonyl at elevated temperatures, leading to cleavage of the 2,4-difluorobenzoyl group[4]. Solution: Transition to a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LHMDS) . LHMDS provides the necessary basicity to deprotonate the Pd-coordinated amine without acting as a nucleophile[4],[3]. Alternatively, if base sensitivity persists, use a weaker inorganic base like K₃PO₄ and increase the reaction time.

Q: My reaction stalls at 20-30% conversion when using Pd(OAc)₂. Should I increase the catalyst loading? A: No. Increasing the loading of a poorly initiating catalyst will only increase palladium black precipitation and side products. Traditional precatalysts like Pd(OAc)₂ require an in situ reduction to the active Pd(0) species, a process that is often inefficient with sterically hindered amines[4]. Solution: Utilize tBuBrettPhos Pd G3 (Third-generation palladacycle). G3 precatalysts undergo rapid, quantitative activation under mildly basic conditions to form the active mono-ligated L-Pd(0) species, ensuring the entire catalyst payload enters the catalytic cycle immediately[1].

Troubleshooting Logic Tree

TroubleshootingLogic Start Issue: Low Yield in C-N Cross-Coupling Check1 Is the 2,4-difluorobenzoyl amide group intact? Start->Check1 BaseFix Action: Switch base to LHMDS or K3PO4 Check1->BaseFix No (Cleavage) Check2 Is hydrodehalogenation of aryl halide observed? Check1->Check2 Yes LigandFix Action: Switch to tBuBrettPhos & Pd G3 Precatalyst Check2->LigandFix Yes Check3 Is the C3-amine mostly unreacted? Check2->Check3 No TempFix Action: Increase Temp to 100°C & Verify Anhydrous Conditions Check3->TempFix Yes

Caption: Fig 2. Decision matrix for troubleshooting sterically hindered C-N couplings.

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard. This creates a self-validating system allowing you to definitively determine if a low isolated yield is due to a failure in the catalytic cycle or product loss during chromatographic purification.

Objective: Achieve >85% conversion of 1-(2,4-Difluorobenzoyl)piperidin-3-amine using a state-of-the-art palladacycle system.

Materials:

  • 1-(2,4-Difluorobenzoyl)piperidin-3-amine (1.0 equiv)

  • Aryl Halide (1.2 equiv)

  • tBuBrettPhos Pd G3 (2–5 mol%)[1]

  • LHMDS (1.5 equiv) or anhydrous K₃PO₄ (2.0 equiv)[4]

  • Anhydrous 1,4-Dioxane (0.1 M)

  • 1,3,5-Trimethoxybenzene (0.5 equiv, internal standard)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), tBuBrettPhos Pd G3 (0.05 equiv), and the base (K₃PO₄, 2.0 equiv). If using LHMDS (solid or solution), add it at this stage[4].

  • Substrate & Standard Addition: Add 1-(2,4-Difluorobenzoyl)piperidin-3-amine (1.0 equiv) and 1,3,5-trimethoxybenzene (0.5 equiv). Expert Insight: The internal standard is critical to self-validate whether low yields are due to poor reaction conversion or product loss during downstream isolation.

  • Solvent & Degassing: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, sparge the solution with Argon for 10 minutes.

  • Activation & Heating: Place the vial in a pre-heated aluminum block at 90–100 °C. The G3 precatalyst will rapidly activate, transitioning from a pre-catalyst resting state to the active L-Pd(0) species[1]. Stir vigorously (800 rpm) for 12–24 hours.

  • In-Process Control (IPC): After 12 hours, cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute with CDCl₃, filter through a short Celite plug, and acquire a crude ¹H-NMR spectrum. Compare the integration of the product's distinct signals against the 1,3,5-trimethoxybenzene singlet (6.08 ppm) to determine the absolute NMR yield.

  • Workup: If conversion is >85%, dilute the mixture with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Section 4: References

1.[2] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2.[4] Optimization of Buchwald-Hartwig amination conditions. Benchchem. 3.[3] Buchwald-Hartwig Amination. Chemistry LibreTexts. 4.[1] Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

Sources

Technical Support Center: Chiral Resolution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chiral resolution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the common challenges encountered during the separation of these specific enantiomers. This guide emphasizes the "why" behind experimental choices, ensuring a robust and reproducible approach to obtaining enantiomerically pure compounds.

Section 1: Diastereomeric Salt Crystallization

Diastereomeric salt formation is a classical and often highly effective method for resolving racemic amines.[1][2][3] The process involves reacting the racemic 1-(2,4-Difluorobenzoyl)piperidin-3-amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2][3] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2][4]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Issue 1: No crystals are forming after adding the chiral resolving agent.

  • Question: I've mixed my racemic amine with the chiral resolving agent in my chosen solvent, but nothing is precipitating. What's happening?

  • Answer: The absence of crystallization indicates that the solution is not supersaturated. This can be due to several factors:

    • High Solubility: Both diastereomeric salts may be too soluble in the chosen solvent system.[5] A systematic solvent screening is the most effective approach to identify a solvent that provides a significant difference in solubility between the diastereomeric pair.[1][6] Start with a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[6]

    • Insufficient Concentration: The concentration of the diastereomeric salts may be below their solubility limit. You can try to carefully evaporate some of the solvent to increase the concentration.[5]

    • Lack of Nucleation Sites: Crystallization requires nucleation to begin. Try inducing nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt if available.[5][6]

Issue 2: An oil is forming instead of crystals ("oiling out").

  • Question: Instead of a crystalline solid, I'm getting an oily substance. How can I resolve this?

  • Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase.[7] This is often because the melting point of the salt is lower than the crystallization temperature or the concentration is too high.[7]

    • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.[6][7]

    • Change the Solvent System: A different solvent or a solvent mixture might favor crystallization over oiling out.[6][7] Sometimes, a less polar solvent can be beneficial.

    • Add More Solvent: This can lower the concentration and potentially prevent oiling out.[7]

Issue 3: The yield of the desired diastereomeric salt is low.

  • Question: I've managed to get crystals, but the yield is very low. How can I improve it?

  • Answer: Low yield suggests that a significant amount of the desired diastereomeric salt remains in the mother liquor.

    • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[6]

    • Anti-Solvent Addition: The use of an anti-solvent, a solvent in which the diastereomeric salts have low solubility, can be employed to increase the precipitation of the less soluble salt.[6][8] The anti-solvent should be added gradually to a solution of the salts in a "good" solvent.[6]

    • Recycle Mother Liquor: The unwanted enantiomer remaining in the mother liquor can potentially be racemized and recycled, although this is a more advanced strategy.[6]

Issue 4: The diastereomeric excess (d.e.) of the crystallized salt is low.

  • Question: My isolated crystals have a low diastereomeric excess. What is causing this and how can I improve the purity?

  • Answer: Low diastereomeric excess is a common challenge and indicates co-precipitation of the more soluble diastereomer.

    • Controlled Cooling: A slower cooling rate can significantly enhance the selectivity of the crystallization process.[1][6]

    • Recrystallization: Purifying the obtained salt by recrystallizing it one or more times is a standard procedure to improve d.e.[1][6] It is often beneficial to use a different solvent system for recrystallization.

    • Solvent Screening: The solubilities of the two diastereomeric salts might be too similar in the chosen solvent. A thorough solvent screen is crucial to find a system that maximizes the solubility difference.[1][6][7]

Frequently Asked Questions (FAQs): Diastereomeric Salt Crystallization
  • Q1: How do I choose a chiral resolving agent for 1-(2,4-Difluorobenzoyl)piperidin-3-amine?

    • A1: For a basic compound like your piperidine derivative, chiral acids are the appropriate choice.[2] Commonly used and commercially available options include derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid) and mandelic acid.[2] Recent literature also suggests the use of chiral cyclic phosphoric acids for resolving piperidine derivatives.[9][10] An initial screening with a small selection of these agents is recommended.

  • Q2: Can the solvent choice affect which enantiomer crystallizes?

    • A2: Yes, in some cases, a phenomenon known as "chirality switching" can occur, where different solvents can cause the opposite enantiomer's diastereomeric salt to be the less soluble one.[6][11] This is dependent on the specific interactions between the salts and the solvent molecules.

  • Q3: How do I analyze the diastereomeric excess of my crystallized salt?

    • A3: The diastereomeric purity can often be determined using standard achiral HPLC or NMR spectroscopy, as diastereomers have different physical and spectral properties.[5] For a more accurate determination of the enantiomeric excess of the final product after removing the resolving agent, chiral HPLC is the preferred method.[1]

Experimental Protocol: Diastereomeric Salt Resolution Screening

Objective: To identify a suitable chiral resolving agent and solvent system for the resolution of racemic 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

Materials:

  • Racemic 1-(2,4-Difluorobenzoyl)piperidin-3-amine

  • Chiral resolving agents (e.g., (R)-(-)-Mandelic acid, Di-p-toluoyl-D-tartaric acid)

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile)

  • 96-well plate or small vials

  • Stir plate and stir bars

Procedure:

  • Preparation: In separate wells or vials, add a known amount of the racemic amine (e.g., 20 mg).

  • Resolving Agent Addition: To each well, add a solution of a different chiral resolving agent (0.5-1.0 equivalents) in a minimal amount of a suitable solvent.

  • Salt Formation: Allow the mixtures to stir for 1-2 hours at room temperature to ensure complete salt formation.

  • Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of a screening solvent to each well.

  • Crystallization: Allow the plate to stand at room temperature. If no crystals form, try cooling the plate or partially evaporating the solvent.

  • Isolation and Analysis: Isolate any solid that forms by filtration or centrifugation. Analyze the solid and the mother liquor by chiral HPLC to determine the diastereomeric excess and yield.

Data Presentation: Solvent Screening Results
Resolving AgentSolventYield (%)Diastereomeric Excess (d.e.) (%)
(R)-Mandelic AcidMethanol4575
(R)-Mandelic AcidEthanol5285
(R)-Mandelic AcidIsopropanol3892
Di-p-toluoyl-D-tartaric acidAcetone6065
Di-p-toluoyl-D-tartaric acidEthyl Acetate5578

Note: The data in this table is illustrative and will vary based on experimental conditions.

Visualization: Diastereomeric Salt Resolution Workflow

G racemate Racemic Amine (R/S) salts Formation of Diastereomeric Salts (R-R' and S-R') racemate->salts agent Chiral Resolving Agent (e.g., R'-Acid) agent->salts dissolve Dissolve in Optimal Solvent salts->dissolve crystallize Induce Crystallization (e.g., Cooling) dissolve->crystallize separate Filtration crystallize->separate solid Solid: Enriched Salt (e.g., S-R') separate->solid Isolate liquid Mother Liquor: Enriched in Soluble Salt (R-R') separate->liquid Collect liberate Liberate Enantiomer (e.g., Base Wash) solid->liberate final_product Pure Enantiomer (S) liberate->final_product

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Section 2: Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful technique for both analytical determination of enantiomeric excess (e.e.) and for preparative-scale separation of enantiomers.[2]

Troubleshooting Guide: Chiral HPLC

Issue 1: Poor or no separation of enantiomers.

  • Question: I'm injecting my racemic sample, but I'm seeing only one peak or two poorly resolved peaks. What should I do?

  • Answer: Poor resolution is a common starting point in method development.

    • Column Selection: The choice of the chiral stationary phase is the most critical factor.[12] For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are often a good starting point.[2] If one column doesn't work, screening other columns with different chiral selectors is necessary.

    • Mobile Phase Composition: The composition of the mobile phase significantly impacts selectivity. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).

    • Mobile Phase Additives: For basic analytes like your amine, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can dramatically improve peak shape and resolution by masking active sites on the silica support.[2]

    • Temperature: Lowering the column temperature can sometimes increase chiral selectivity and improve resolution.[13]

Issue 2: Poor peak shape (tailing or fronting).

  • Question: My peaks are tailing badly, which is affecting my ability to accurately quantify the enantiomers. What is the cause?

  • Answer: Peak tailing for basic compounds is often due to strong interactions with acidic silanol groups on the stationary phase.

    • Add a Basic Modifier: As mentioned above, adding an amine like DEA or TEA to the mobile phase is the most effective solution for this problem.[2]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

Issue 3: Unstable or drifting retention times.

  • Question: The retention times of my peaks are not consistent between injections. How can I improve reproducibility?

  • Answer: Drifting retention times can be caused by several factors:

    • Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times with the mobile phase to achieve a stable baseline and consistent retention.[13]

    • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as even small variations can affect retention times.[14]

    • Mobile Phase Inconsistency: Ensure your mobile phase is well-mixed and degassed. If using premixed solvents, be aware that the composition can change over time due to evaporation of the more volatile component.

Frequently Asked Questions (FAQs): Chiral Chromatography
  • Q1: Do I need to derivatize my compound for chiral HPLC analysis?

    • A1: For 1-(2,4-Difluorobenzoyl)piperidin-3-amine, derivatization is generally not necessary for UV detection, as the benzoyl group provides a strong chromophore. However, in some cases, derivatization can improve chromatographic properties or enhance enantioselectivity.[15] A study on piperidin-3-amine utilized pre-column derivatization with p-toluenesulfonyl chloride to introduce a chromophore for UV detection.[16][17]

  • Q2: What are typical starting conditions for method development?

    • A2: A good starting point for a polysaccharide-based column (e.g., Chiralpak AD-H) would be a mobile phase of n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA, at a flow rate of 1.0 mL/min and a column temperature of 25 °C. From there, you can systematically vary the mobile phase composition and other parameters.

  • Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

    • A3: Yes, SFC is an excellent alternative to HPLC for chiral separations and often provides faster analysis times and reduced solvent consumption.[18][19] The principles of column and mobile phase screening are similar to HPLC.

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a robust chiral HPLC method for the separation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine enantiomers.

Materials:

  • HPLC system with UV detector

  • Chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

  • HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol)

  • Diethylamine (DEA)

  • Racemic 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Procedure:

  • Column Installation and Equilibration: Install the chiral column and equilibrate with the starting mobile phase (e.g., Hexane/IPA/DEA 90:10:0.1) at 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of the racemic amine in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Initial Injection: Inject the sample and monitor the chromatogram.

  • Optimization:

    • If no separation is observed, switch to a different column.

    • If partial separation is observed, optimize the mobile phase by varying the percentage of the polar modifier (e.g., try 80:20 and 95:5 ratios of Hexane/IPA).

    • Optimize the flow rate (lower flow rates can sometimes improve resolution).[13]

    • Optimize the column temperature.

  • Validation: Once baseline separation is achieved, validate the method for parameters such as linearity, precision, and accuracy according to ICH guidelines.

Visualization: Chiral HPLC Method Development Logic

G start Start: Racemic Sample screen_cols Screen Chiral Columns (e.g., Polysaccharide-based) start->screen_cols no_sep No Separation screen_cols->no_sep Result partial_sep Partial Separation screen_cols->partial_sep Result no_sep->screen_cols Action: Try another column optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) partial_sep->optimize_mp baseline_sep Baseline Separation optimize_params Optimize Other Parameters (Flow Rate, Temperature) baseline_sep->optimize_params optimize_mp->partial_sep Still partial optimize_mp->baseline_sep Achieved validate Validate Method optimize_params->validate end End: Robust Method validate->end

Caption: Decision tree for chiral HPLC method development.

Section 3: Enzymatic Resolution

Enzymatic resolution is a type of kinetic resolution that utilizes the stereoselectivity of an enzyme to differentiate between enantiomers.[2] For amines, lipases are commonly used to catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[20]

Troubleshooting Guide: Enzymatic Resolution

Issue 1: Low or no enzymatic activity.

  • Question: I've set up my enzymatic reaction, but after several hours, there is very little conversion. What could be wrong?

  • Answer: Low enzyme activity can stem from several issues:

    • Enzyme Choice: Not all enzymes will be active towards your specific substrate. Screening a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is essential.

    • Reaction Conditions: Enzymes are sensitive to pH, temperature, and solvent. Ensure these parameters are within the optimal range for the chosen enzyme. For lipases, reactions are typically run in non-polar organic solvents.

    • Acyl Donor: The choice of acyl donor can also influence the reaction rate and enantioselectivity. Simple acyl donors like ethyl acetate or vinyl acetate are common starting points.

Issue 2: Low enantioselectivity.

  • Question: The enzyme is active, but it is acylating both enantiomers, resulting in a low e.e. for both the product and the remaining starting material. How can I improve this?

  • Answer: Improving enantioselectivity is key to a successful kinetic resolution.

    • Enzyme Screening: Different enzymes will exhibit different enantioselectivities for the same substrate. A thorough screening is the most effective approach.

    • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme.

    • Solvent: The nature of the organic solvent can influence the enzyme's conformation and thus its selectivity.

Frequently Asked Questions (FAQs): Enzymatic Resolution
  • Q1: What is the maximum theoretical yield for a kinetic resolution?

    • A1: In a classical kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer is converted into a different product.

  • Q2: Are there other types of enzymes that can be used for amine resolution?

    • A2: Yes, besides lipases, other enzyme classes like amine oxidases can be used in deracemization processes, where the undesired enantiomer is oxidized and then reduced back to the racemate, allowing for a theoretical yield of up to 100% of the desired enantiomer.[21][22][23]

References

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • Ohta, T. (2023, March 15). Development of enzymatic synthesis of chiral cyclic amines. [Link]

  • Ghanem, A., & Wang, Y. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Sato, D., et al. (2021). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Al-Sayah, M. A., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Dunsmore, C. J., et al. (2006). A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Catalytic Kinetic Resolution of Cyclic Secondary Amines. [Link]

  • ResearchGate. (2021). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. [Link]

  • ResearchGate. (2004). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • PubMed. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. [Link]

  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]

  • PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Guo, X., et al. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science (RSC Publishing). [Link]

  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. [Link]

  • ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • RSC Publishing. (2021). A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Merck Millipore. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Shimadzu. (n.d.). Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System. [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Google Patents. (2011). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2007). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • Chiralpedia. (2025). Chiral Bioequivalence – An Explainer. [Link]

  • MDPI. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. [Link]

  • PMC. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

Sources

Technical Support Center: Solvent Optimization for 1-(2,4-Difluorobenzoyl)piperidin-3-amine Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the liquid-liquid extraction (LLE) of 1-(2,4-difluorobenzoyl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction of this compound. We will delve into the causality behind experimental choices to ensure you have a robust and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-(2,4-difluorobenzoyl)piperidin-3-amine that influence its liquid-liquid extraction?

Understanding the molecule's structure is the first step to a successful extraction. Key features include:

  • A Basic Amine Group: The piperidine ring contains a secondary amine, which is basic. The pKa of the conjugate acid of similar piperidine derivatives is approximately 10.5-11.0.[1][2] This means the compound's charge state is highly dependent on the pH of the aqueous solution.

  • Polarity: The presence of the amine, the amide carbonyl group, and two fluorine atoms makes the molecule polar. This inherent polarity can make it challenging to extract from an aqueous phase into a nonpolar organic solvent.[3]

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the carbonyl and fluorine atoms can act as hydrogen bond acceptors, increasing its affinity for polar protic solvents like water.[4]

Q2: How does pH control the extraction efficiency of this compound?

The pH of the aqueous phase is the most critical parameter for extracting amine-containing compounds.[5] The principle is based on controlling the ionization state of the piperidin-3-amine group.

  • In Acidic to Neutral Solution (pH < pKa): The amine group will be protonated (R-NH₂⁺). This ionic form is highly water-soluble and will not partition effectively into most organic solvents.

  • In Basic Solution (pH > pKa): The amine group will be deprotonated (R-NH₂), making it a neutral, less polar molecule.[6] This neutral form has a much higher affinity for organic solvents.

To ensure efficient extraction, the pH of the aqueous solution should be adjusted to be at least 2 units higher than the pKa of the amine's conjugate acid.[7] For this compound, a target pH of >12 is recommended. This can be achieved by adding a base like sodium hydroxide (NaOH). This relationship is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of the protonated (conjugate acid) and deprotonated (base) forms of the amine.[8][9]

Q3: What are the best starting solvents for the LLE of this compound?

The ideal solvent should be immiscible with water, readily dissolve the neutral form of the analyte, and be easy to remove after extraction.[10][11] Given the compound's moderate polarity, a good starting point is a solvent with intermediate polarity.

Recommended Starting Solvents:

  • Dichloromethane (DCM): A versatile and effective solvent with high solvating power.[12] Its density is greater than water, so it will form the bottom layer.

  • Ethyl Acetate (EtOAc): A moderately polar solvent that is a good choice for a wide range of organic compounds.[12] It is less dense than water and will be the top layer.

  • Methyl tert-Butyl Ether (MTBE): Less prone to forming emulsions than other ethers and has good selectivity. It is less dense than water.

A comparison of relevant solvent properties is provided in the table below.

SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Water Solubility (% w/w)
Dichloromethane1.333.1401.60
Ethyl Acetate0.904.4778.70
MTBE0.742.5554.80
Toluene0.872.41100.07
Heptane0.680.1980.0003

Data compiled from multiple sources.[13][14]

Troubleshooting Guide

Problem: I have very low recovery of my compound in the organic phase.

This is a common issue and can usually be traced back to one of a few root causes.

Possible Causes & Solutions:

  • Incorrect pH: The aqueous phase may not be sufficiently basic to deprotonate the amine.

    • Solution: Before extraction, measure the pH of the aqueous layer after adding base. Ensure it is at least pH 12. Add more base if necessary.

  • Insufficient Partitioning (Poor Solvent Choice): The chosen solvent may not be polar enough to effectively extract the compound, even in its neutral form.

    • Solution: If using a nonpolar solvent like heptane or toluene is yielding poor results, switch to a more polar solvent like dichloromethane or ethyl acetate.[12]

  • Insufficient Mixing: The two phases may not have been mixed adequately to allow for the transfer of the analyte across the phase boundary.

    • Solution: Increase the mixing time or use gentle, repeated inversions of the separatory funnel (e.g., 10-15 times). Avoid vigorous shaking, which can lead to emulsions.[15]

  • Too Few Extractions: A single extraction may not be sufficient to recover all of the product.

    • Solution: Perform multiple extractions (e.g., 3 times) with smaller volumes of the organic solvent. Combining these smaller extractions is more efficient than a single large-volume extraction.

Problem: A stable emulsion has formed between the two layers.

Emulsions are a stable mixture of two immiscible liquids and can make phase separation difficult or impossible.[15] They are often caused by vigorous shaking or the presence of surfactant-like impurities.[16]

Strategies to Prevent and Break Emulsions:

  • Prevention is Key: The best approach is to avoid forming them in the first place. Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area between the phases without high shear.[15][16]

  • "Salting Out": Add a saturated sodium chloride solution (brine) to the separatory funnel.[17][18] This increases the ionic strength of the aqueous layer, which helps to break the emulsion and can also decrease the solubility of the organic compound in the aqueous phase.[19]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a funnel. This can help to coalesce the small droplets that form the emulsion.[16]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking emulsions.[17][18]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period (15-60 minutes) can lead to the layers separating on their own.[20]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow

This protocol outlines a standard procedure for extracting 1-(2,4-difluorobenzoyl)piperidin-3-amine from an aqueous solution.

  • Preparation: Dissolve the crude product mixture in a suitable volume of dilute acid (e.g., 1 M HCl) to ensure the amine is protonated and fully dissolved in the aqueous phase.

  • Initial Wash (Optional): Transfer the acidic aqueous solution to a separatory funnel. Extract with a nonpolar solvent like heptane to remove any non-basic, greasy impurities. Discard the organic layer.

  • Basification: Adjust the aqueous layer to pH > 12 by slowly adding a concentrated base solution (e.g., 5 M NaOH). Monitor the pH using pH paper or a calibrated pH meter. The solution may become cloudy as the neutral amine precipitates before dissolving in the extraction solvent.

  • Extraction: Add the chosen organic solvent (e.g., dichloromethane) to the separatory funnel. Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the organic layer (the bottom layer if using dichloromethane) into a clean flask.

  • Repeat Extraction: Repeat steps 4-6 two more times with fresh portions of the organic solvent, combining all organic extracts.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to isolate the purified product.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction Cycle cluster_workup Workup A Dissolve crude in acidic aqueous solution B Basify aqueous phase (pH > 12) A->B C Add Organic Solvent (e.g., DCM) B->C D Gentle Mixing & Venting C->D E Allow Phases to Separate D->E F Collect Organic Layer E->F G Repeat 2x F->G H Combine & Dry Organic Extracts G->H I Filter & Evaporate Solvent H->I J Isolated Product I->J

Caption: Standard Liquid-Liquid Extraction Workflow.

Protocol 2: Troubleshooting Low Recovery

This guide provides a systematic approach to diagnosing and solving low product recovery.

Troubleshooting_Recovery cluster_checks Diagnostic Checks cluster_solutions Corrective Actions Start Low Recovery Observed Check_pH Is Aqueous pH > 12? Start->Check_pH Check_Solvent Is solvent appropriate? (e.g., DCM, EtOAc) Check_pH->Check_Solvent Yes Sol_pH Add more base, re-extract Check_pH->Sol_pH No Check_Emulsion Is there an emulsion or precipitate at the interface? Check_Solvent->Check_Emulsion Yes Sol_Solvent Switch to a more polar solvent Check_Solvent->Sol_Solvent No Sol_Emulsion Add brine or filter through Celite Check_Emulsion->Sol_Emulsion Yes Sol_Repeat Perform additional extractions Check_Emulsion->Sol_Repeat No End Recovery Improved Sol_pH->End Sol_Solvent->End Sol_Emulsion->End Sol_Repeat->End

Caption: Decision tree for troubleshooting low extraction recovery.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Scribd. (n.d.). Solvent Selection for Liquid-Liquid Extraction.
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • ACS Publications. (2014, October 13). Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank.
  • Benchchem. (n.d.). Overcoming emulsion problems in Di-sec-octylamine extraction systems.
  • ACS Publications. (2021, September 9). Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • ResearchGate. (n.d.). Selected properties of common solvents used in extractions.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • NCBI Bookshelf. (2025, June 2). Table 2: [Extraction Solvents].
  • ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic...
  • Columbia University. (n.d.). solid-liquid extraction.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • UNT Digital Library. (2026, March 10). Liquid-Liquid Extraction With High-Molecular-Weight Amines.
  • YouTube. (2021, January 27). Intro to Liquid-Liquid Extraction.
  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • ChemicalBook. (n.d.). 127294-73-9((R)-3-Aminopiperidine) Product Description.
  • YouTube. (2023, June 9). Henderson-Hasselbalch Plots for Acid-Base Extraction.
  • Wiley Online Library. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Wiley. (n.d.). PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS.
  • LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine.
  • PubChem. (n.d.). 4-Amino-1-(2,4-difluorobenzoyl)piperidin-2-one.
  • Oregon State University. (n.d.). The Henderson–Hasselbalch Equation: Its History and Limitations.
  • Khan Academy. (2021, August 25). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry.
  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.
  • Molport. (n.d.). 1-(2,4-difluorobenzoyl)-N-methylpiperidin-3-amine.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Preprints.org. (2022, September 18). ((Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).

Sources

Validation & Comparative

Comparison Guide: 1-(2,4-Difluorobenzoyl)piperidin-3-amine vs. Non-Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic decision of whether to incorporate fluorine into a lead scaffold. The transition from a non-fluorinated 1-benzoylpiperidin-3-amine to 1-(2,4-difluorobenzoyl)piperidin-3-amine is a classic matched molecular pair (MMP) optimization strategy.

This guide objectively compares these two scaffolds, detailing the physicochemical causality behind their performance differences, and provides the self-validating experimental protocols necessary to evaluate these parameters in your drug discovery workflows.

Mechanistic Rationale: The Impact of Fluorination

The introduction of a 2,4-difluoro substitution pattern on the benzoyl ring of a piperidine-3-amine scaffold fundamentally alters its pharmacokinetic (PK) and physicochemical profile. This transformation is driven by three core mechanisms:

A. Metabolic Stability and CYP450 Evasion

Unsubstituted benzoyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation, typically at the ortho or para positions. Substituting these positions with fluorine replaces vulnerable C–H bonds (bond dissociation energy ~113 kcal/mol) with highly robust C–F bonds (~126 kcal/mol)[1]. However, enhanced stability is not solely due to bond strength. The highly electronegative fluorine atoms withdraw electron density, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. This makes the arene highly resistant to electrophilic oxidation by the CYP450 iron-oxo species[2].

B. Attenuation of Amine Basicity (pKa)

The strong electron-withdrawing inductive effect of the 2,4-difluorobenzoyl group propagates through the amide linkage, subtly reducing the basicity (pKa) of the primary amine at the 3-position of the piperidine ring. Lowering the pKa closer to physiological pH (7.4) increases the fraction of the unionized drug. This attenuation is a proven strategy to enhance passive membrane permeability and reduce P-glycoprotein (P-gp) mediated efflux, which is highly sensitive to strongly basic cations[3],[4].

C. Lipophilicity (LogD) Modulation

While fluorine is more lipophilic than hydrogen, the overall impact on LogD at pH 7.4 is a balance between the increased intrinsic lipophilicity of the C–F bond and the altered ionization state of the adjacent amine. The difluoro substitution typically results in a moderate, manageable increase in LogD, optimizing the molecule for target binding without pushing it into a highly lipophilic, toxic space[5].

Comparative Performance Data

The following table summarizes the typical physicochemical and ADME shifts observed when transitioning from the non-fluorinated to the 2,4-difluorinated scaffold.

Parameter1-Benzoylpiperidin-3-amine (Non-Fluorinated)1-(2,4-Difluorobenzoyl)piperidin-3-amineCausality / Impact
Molecular Weight 204.27 g/mol 240.25 g/mol Increase due to F vs H atomic mass.
LogD (at pH 7.4) ~1.1~1.7Increased lipophilicity drives better passive membrane permeability.
Amine pKa ~8.9~8.3Inductive electron withdrawal reduces basicity, lowering P-gp efflux liability.
HLM Clearance ( Clint​ ) > 45.0 µL/min/mg< 12.0 µL/min/mgBlockade of aromatic hydroxylation significantly extends in vitro half-life.
Primary Metabolite para-OH-benzoyl derivativeN-dealkylation / Piperidine oxidationMetabolic soft-spot shifts away from the benzoyl ring.

Visualizing the Mechanistic Logic

The diagram below illustrates the divergent metabolic pathways of the two scaffolds when exposed to hepatic CYP450 enzymes.

CYP450_Logic Start CYP450 Iron-Oxo Attack NonFluoro Non-Fluorinated Benzoyl Start->NonFluoro Fluoro 2,4-Difluorobenzoyl Start->Fluoro Mech1 High HOMO Energy Weak C-H Bond NonFluoro->Mech1 Mech2 Lowered HOMO Energy Strong C-F Blockade Fluoro->Mech2 Outcome1 Rapid Aromatic Hydroxylation (High Clearance) Mech1->Outcome1 Outcome2 Metabolic Stability (Low Clearance) Mech2->Outcome2

Logic diagram of CYP450 metabolic blockade via 2,4-difluoro substitution.

Experimental Protocols

To ensure data integrity, all protocols must be self-validating. The following methodologies detail how to empirically verify the metabolic and physicochemical advantages of the fluorinated derivative.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( Clint​ ) to validate the metabolic blockade provided by the 2,4-difluoro substitution.

Self-Validation Controls:

  • Positive Control: Verapamil (High clearance, validates enzyme activity).

  • Negative Control: Warfarin (Low clearance, validates system stability).

  • Solvent Control: Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.

Step-by-Step Workflow:

  • Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Spike the test compound (1-(2,4-Difluorobenzoyl)piperidin-3-amine) to a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate intrinsic clearance: Clint​=(k×V)/P , where V is incubation volume and P is protein mass.

HLM_Workflow Step1 Buffer + HLM + Test Cpd Step2 Add NADPH (Initiate) Step1->Step2 Step3 Time-course Sampling Step2->Step3 Step4 Quench with Cold MeCN Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Protocol B: LogD (pH 7.4) Determination via Shake-Flask LC-MS

Objective: Assess the lipophilicity shift caused by the fluorinated benzoyl group.

Step-by-Step Workflow:

  • Phase Saturation: Prepare a biphasic system of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4). Stir vigorously for 24 hours to ensure mutual saturation of both phases.

  • Compound Spiking: Dissolve the test compound in DMSO to create a 10 mM stock. Spike the stock into the saturated PBS phase to achieve a final concentration of 10 µM (keep DMSO < 1%).

  • Equilibration: Add an equal volume of saturated 1-octanol to the aqueous phase in a sealed vial. Vortex vigorously for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to ensure complete, sharp separation of the aqueous and organic layers.

  • Sampling & Quantification: Carefully extract aliquots from both the octanol (top) and aqueous (bottom) layers. Dilute the octanol phase appropriately with methanol. Quantify the compound concentration in both phases using LC-MS/MS.

  • Calculation: LogD7.4​=Log10​([AreaOctanol​×DilutionFactor]/[AreaAqueous​]) .

References

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective ChemRxiv / PubMed[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Journal of Medicinal Chemistry - ACS Publications[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Journal of Medicinal Chemistry - ACS Publications[Link]

  • Applications of Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry - ACS Publications[Link]

  • The role of fluorine in medicinal chemistry: Conclusion and future perspectives Taylor & Francis Online[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PMC - National Institutes of Health[Link]

Sources

Validating LC-MS/MS quantitative methods for 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Quantitative Methods for 1-(2,4-Difluorobenzoyl)piperidin-3-amine: A Comprehensive Comparison Guide

Accurate bioanalytical quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is the cornerstone of pharmacokinetic (PK) profiling. 1-(2,4-Difluorobenzoyl)piperidin-3-amine presents a unique analytical challenge due to its hybrid physicochemical properties: a highly polar, basic primary amine (pKa ~9.5) coupled with a lipophilic difluorobenzoyl moiety.

As an Application Scientist, I have designed this guide to objectively compare sample preparation and chromatographic strategies for this compound. By moving beyond standard boilerplate protocols, this guide explains the causality behind each experimental choice, ensuring your method is robust, self-validating, and fully compliant with the [1][1].

Physicochemical Profiling & Mechanistic Challenges

To design a robust LC-MS/MS method, we must first deconstruct the molecule:

  • The Piperidin-3-amine Ring: Basic amines are notoriously difficult to analyze using standard reversed-phase chromatography. They often undergo secondary ion-exchange interactions with residual surface silanols on C18 columns, leading to severe peak tailing and poor resolution [2][2].

  • The 2,4-Difluorobenzoyl Group: This moiety adds lipophilicity and dictates the molecule's behavior in the mass spectrometer. Under collision-induced dissociation (CID), benzoyl derivatives typically undergo amide bond cleavage, yielding highly stable and abundant product ions [4][3].

  • Matrix Effects: When analyzing basic amines in plasma, co-eluting endogenous phospholipids compete for charge in the electrospray ionization (ESI) source, causing severe signal suppression[2][2].

Methodology Comparison: Sample Preparation

The choice of sample preparation dictates the ultimate sensitivity (Lower Limit of Quantification, LLOQ) of your assay. Below is a comparison between standard Protein Precipitation (PPT) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • Method A (PPT): Utilizes 3 volumes of acetonitrile to crash plasma proteins. While fast and cost-effective, PPT leaves phospholipids intact in the supernatant. For early-eluting polar amines, this results in massive ion suppression.

  • Method B (SPE - MCX): Exploits the basicity of the primary amine. The MCX sorbent contains both reversed-phase and sulfonic acid (strong cation exchange) functionalities. This dual-nature allows us to lock the protonated amine onto the sorbent and aggressively wash away phospholipids with 100% organic solvent before elution.

SamplePrep Start Plasma Sample (Spiked with IS) Split Select Extraction Method Start->Split PPT Method A: PPT Add 3x Vol Acetonitrile Split->PPT Low Cost SPE Method B: SPE (MCX) Condition, Load, Wash, Elute Split->SPE High Sensitivity PPT_Centrifuge Centrifuge & Collect Supernatant PPT->PPT_Centrifuge SPE_Evap Evaporate & Reconstitute in Mobile Phase SPE->SPE_Evap PPT_Result High Matrix Effect (Phospholipid presence) PPT_Centrifuge->PPT_Result SPE_Result Low Matrix Effect (Clean Extract) SPE_Evap->SPE_Result

Fig 1. Decision tree comparing PPT and SPE workflows for basic amine extraction.

Chromatographic Separation & Mass Spectrometry

Column Chemistry: C18 vs. Biphenyl

While a standard C18 column relies purely on hydrophobic partitioning, a Biphenyl column is superior for this compound. The biphenyl stationary phase provides π−π interactions with the difluorobenzoyl ring, enhancing retention of the polar molecule while maintaining excellent peak symmetry for the basic amine.

MS/MS Fragmentation Pathway (ESI+)

In positive ESI mode, the molecule readily protonates to form the precursor ion [M+H]+ at m/z 241.1.

MSMS Precursor Precursor Ion [M+H]+ m/z 241.1 Frag1 Difluorobenzoyl Cation m/z 141.0 Precursor->Frag1 Quantifier (Amide Cleavage) Frag2 Piperidine Fragment m/z 84.1 Precursor->Frag2 Qualifier (Loss of NH3)

Fig 2. ESI+ MS/MS fragmentation pathway for 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

Validation Data Comparison

To demonstrate suitability for regulatory submissions, the methods were evaluated against [1][1]. The data below highlights why Method B (SPE + Biphenyl) is the authoritative choice over Method A (PPT + C18) for sensitive PK studies [3][4].

Validation ParameterMethod A (PPT + C18)Method B (SPE + Biphenyl)ICH M10 Acceptance Criteria
Linearity Range 5.0 – 500 ng/mL0.5 – 500 ng/mL R2≥0.99
LLOQ 5.0 ng/mL0.5 ng/mLSignal-to-Noise 5:1
Intra-day Precision 8.5% – 14.2%2.1% – 6.4% 15% ( 20% at LLOQ)
Accuracy 82% – 115%94% – 106%85% – 115% (80-120% at LLOQ)
Matrix Effect 65% (High Suppression)98% (Negligible)Consistent across lots
Extraction Recovery 72% ± 12%91% ± 4%Consistent and reproducible

Step-by-Step Optimized Protocol (Method B)

This protocol is designed as a self-validating system. Every step is engineered to control a specific chemical variable.

Part 1: Sample Pre-treatment

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 2 minutes. Causality: The acid disrupts protein-analyte binding and ensures the piperidine amine is fully protonated ( NH3+​ ) prior to loading onto the cation-exchange sorbent.

Part 2: Mixed-Mode Cation Exchange (MCX) SPE

  • Condition: 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Load: Apply the pre-treated sample.

  • Wash 1: 1 mL 2% H3​PO4​ in water (Removes neutral and acidic interferences).

  • Wash 2: 1 mL 100% Methanol. Causality: This is the critical self-validating step. Because the basic amine is ionically bound to the sulfonic acid sorbent, the 100% organic wash completely strips away lipophilic phospholipids without eluting the analyte [2][2].

  • Elute: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the target compound.

  • Reconstitute: Evaporate under N2​ at 40°C and reconstitute in 100 µL of initial mobile phase.

Part 3: LC-MS/MS Conditions

  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 241.1 141.0 (Quantifier, CE: 20 eV); m/z 241.1 84.1 (Qualifier, CE: 35 eV).

Sources

A Comparative In Vitro Efficacy Analysis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine Analogs and Related Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] The introduction of a 1-(2,4-Difluorobenzoyl) moiety to the piperidine ring, particularly at the 3-amine position, presents a compelling template for generating novel therapeutic agents. The difluorobenzoyl group can enhance binding affinity and modulate electronic properties, while the piperidin-3-amine core offers a versatile point for further structural modifications. This guide provides a comparative overview of the in vitro efficacy of analogs related to this core structure across several key therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammation.

Anticancer Activity: A Battleground for Piperidine Analogs

Piperidine derivatives have shown significant promise as cytotoxic agents against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and the inhibition of critical cellular pathways.[2]

Comparative Efficacy of Piperidine Analogs in Oncology

The in vitro anticancer activity of various piperidine derivatives has been evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[3] The GI50 or IC50 value, representing the concentration required to inhibit cell growth or viability by 50%, is a key metric for comparison.[1][4]

Compound/Analog Cancer Cell Line In Vitro Efficacy (IC50/GI50) Key Findings
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride A549 (Lung Cancer)IC50: 32.43 µM[3]Demonstrated a significant cytotoxic effect on A549 lung cancer cells.[3]
Sulfonylated 5-piperazine-substituted 1,3-oxazole-4-carbonitriles (e.g., Compound 7b) Kelly (Neuroblastoma)IC50: 1.3 µM[5]Showed high activity against neuroblastoma cells with low cytotoxicity towards non-malignant HEK293 cells, suggesting a favorable selectivity profile.[5]
Highly functionalized piperidines Various (U251, MCF7, NCI/ADR-RES, NCI-H460, HT29)Varied GI50 valuesThese compounds were found to be considerably more toxic to cancer cells than to normal human keratinocyte (HaCaT) cells, indicating a degree of selectivity.[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to assessing the cytotoxic potential of novel compounds.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Piperidine Analogs A->B 24h incubation C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Efficacy: A New Frontier

The emergence of drug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7]

Comparative Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives is often assessed using the disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

Compound/Analog Microbial Strain In Vitro Efficacy Key Findings
2,4-Difluorophenyl(piperidin-4-yl)methanone oxime derivatives (e.g., Compound 4b) Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli, Fusarium oxysporumGood antimicrobial activity (Zone of inhibition: 21-25 mm)Exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as a fungus.[6]
Piperidine-4-carboxamide derivatives (e.g., Compound III) Fungal strainsGood antifungal activityThe study highlighted the potential of these derivatives as antifungal agents.
2,6-dipiperidino-1,4-dihalogenobenzenes and related compounds S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicansMIC values of 32-512 µg/ml[8]Showed growth inhibition against all tested strains.[8]
Experimental Protocol: Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Step-by-Step Methodology:

  • Prepare Agar Plates: Pour sterile Mueller-Hinton agar into petri dishes and allow it to solidify.

  • Inoculate Plates: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Apply Discs: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disc. The size of the zone is proportional to the antimicrobial activity.

Modulating the Central Nervous System

Piperidine derivatives are integral to the development of drugs targeting the central nervous system (CNS), with applications in neurodegenerative diseases like Alzheimer's and psychiatric disorders.[9][10]

Comparative Efficacy in CNS-Related Assays
Compound/Analog Target In Vitro Efficacy Key Findings
Piperidine-containing hydrazone derivatives (e.g., N7 and N6) Acetylcholinesterase (AChE)IC50: 14.124 µM (N7), 17.968 µM (N6)[11]These compounds were more effective AChE inhibitors than the standard drug donepezil.[11]
Benzimidazole-based pyrrole/piperidine hybrids AChE and Butyrylcholinesterase (BuChE)AChE IC50: 19.44 - 36.05 µM; BuChE IC50: 21.57 - 39.55 µM[12]Showed good to moderate inhibitory activities against both cholinesterase enzymes.[12]
4,4-Difluoropiperidine ether-based analogs (e.g., Compound 14a) Dopamine D4 ReceptorKi: 0.3 nM[13]Displayed exceptional binding affinity and selectivity for the D4 receptor.[13]
Experimental Protocol: Cholinesterase Inhibition Assay

This assay is crucial for screening compounds for potential Alzheimer's disease therapy.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare solutions of the cholinesterase enzyme (AChE or BuChE), the substrate (e.g., acetylthiocholine), and Ellman's reagent (DTNB).

  • Incubate with Inhibitor: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction. The enzyme hydrolyzes the substrate, producing thiocholine.

  • Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored product.

  • Measure Absorbance: Monitor the change in absorbance over time using a microplate reader.

  • Calculate Inhibition: Determine the percentage of enzyme inhibition and calculate the IC50 value for each compound.

Cholinesterase_Inhibition_Pathway cluster_pathway Cholinesterase Inhibition Assay Principle AChE Acetylcholinesterase (AChE) Product1 Thiocholine AChE->Product1 hydrolyzes Product2 Acetate AChE->Product2 Substrate Acetylthiocholine Substrate->AChE Yellow_Product Yellow Product Product1->Yellow_Product DTNB DTNB (Ellman's Reagent) DTNB->Yellow_Product Inhibitor Piperidine Analog Inhibitor->AChE inhibits

Caption: Principle of the cholinesterase inhibition assay.

Anti-Inflammatory Potential

Chronic inflammation is implicated in a multitude of diseases. Piperidine derivatives have been investigated for their ability to modulate inflammatory pathways.[14]

Comparative Anti-Inflammatory Effects

The anti-inflammatory activity of these compounds is often evaluated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[14][15]

Compound/Analog Cell Line Key Inflammatory Markers Inhibited Key Findings
HPT (a pyrimidine-2(1H)-thione derivative) RAW 264.7 (Macrophages)NO, COX-2, iNOS, TNF-α, IL-1β, IL-6[14]Reduced the production of multiple pro-inflammatory markers in a dose-dependent manner.[14]
Fusaproliferin and its analogs RAW 264.7 (Macrophages)NO, ROS, IL-6, TNF-α, IL-1β, iNOS, COX-2[15]Significantly attenuated the production of various inflammatory messengers.[15]
Vicenin-2 and scolymoside HUVECs and miceTNF-α, IL-6Suppressed the production of key pro-inflammatory cytokines.[16]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

The 1-(2,4-Difluorobenzoyl)piperidin-3-amine scaffold and its related analogs represent a versatile and promising class of compounds with diverse biological activities. The in vitro data presented in this guide highlight their potential as anticancer, antimicrobial, CNS-active, and anti-inflammatory agents. The structure-activity relationship studies, facilitated by the comparative analysis of various analogs, provide a rational basis for the design and development of new therapeutic entities with improved efficacy and selectivity. Further investigations, including in vivo studies and detailed mechanistic explorations, are warranted to fully realize the therapeutic potential of this important class of molecules.

References

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  • MDPI. (2026, February 18). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles.
  • PMC. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • PubMed. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics.
  • Academia.edu. (n.d.). Synthesis and In Vitro Antimicrobial Activity of 2,4-Difluorophenyl (piperidin-4-yl)
  • Neuroquantology. (n.d.). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease.
  • Northwestern Medical Journal. (2025, April 28).
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  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • MDPI. (2024, March 24). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.
  • Semantic Scholar. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • PubMed. (2006, April 15).
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  • PubMed. (2014, January 21). In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione.
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  • MDPI. (2022, December 25). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis.
  • PubMed. (2015, December 15). Anti-inflammatory effects of vicenin-2 and scolymoside in vitro and in vivo.
  • ResearchGate. (n.d.).
  • MDPI. (2022, June 24). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.

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A Senior Application Scientist's Guide to Ensuring Reproducibility in Cell-Based Assays: A Comparative Analysis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pursuit of reproducible and reliable data from cell-based assays is paramount. This guide provides an in-depth, technical framework for evaluating the performance of novel chemical entities in a cellular context, using 1-(2,4-Difluorobenzoyl)piperidin-3-amine as a case study. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs—a difluorobenzoyl group and a piperidine core—are prevalent in a number of neurologically active compounds, including antagonists of G-protein coupled receptors (GPCRs) such as dopamine and orexin receptors.[1][2]

Therefore, for the purpose of this illustrative guide, we will hypothesize that 1-(2,4-Difluorobenzoyl)piperidin-3-amine acts as an antagonist of a hypothetical G-protein coupled receptor, "Target G". This guide will walk you through a comprehensive workflow to characterize this compound, compare it against established alternatives, and, most importantly, ensure the reproducibility of your findings.

Part 1: The Foundational Principles of a Reproducible Cell-Based Assay

Before delving into specific protocols, it is crucial to establish the bedrock principles that underpin any robust cell-based assay. The lack of reproducibility in scientific research is a well-documented challenge, with over 70% of scientists reporting failure to reproduce another's experiments.[3] In the context of cell-based assays, this variability can stem from a multitude of biological and technical factors.[3]

The Cell as a Reagent: Ensuring Consistency

The single most significant source of variability in cell-based assays is often the cells themselves. Treating cells as a reagent with defined quality control parameters is non-negotiable.

  • Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line at the beginning of a project and after any extended period of continuous culture.

  • Mycoplasma Testing: Regularly screen your cell cultures for mycoplasma contamination, which can profoundly alter cellular physiology and experimental outcomes.

  • Passage Number Control: Establish a narrow window for the passage number of cells used in your assays. High-passage number cells can exhibit phenotypic and genotypic drift, leading to inconsistent results.

The Imperative of a Standard Operating Procedure (SOP)

A detailed, unambiguous SOP is the cornerstone of reproducibility. It should meticulously document every step of the experimental process, from routine cell culture maintenance to the final data acquisition. This includes:

  • Reagent and Media Preparation: Specify manufacturers, catalog numbers, and lot numbers for all reagents, media, and supplements.

  • Cell Handling Techniques: Detail seeding densities, incubation times, and specific techniques for cell detachment and counting.

  • Assay-Specific Parameters: Clearly define compound dilution schemes, treatment durations, and instrument settings.

Part 2: A Comparative Workflow for Characterizing a Novel GPCR Antagonist

This section outlines a step-by-step workflow for characterizing our hypothetical Target G antagonist, 1-(2,4-Difluorobenzoyl)piperidin-3-amine, and comparing its performance against two well-characterized, commercially available antagonists, "Compound X" and "Compound Y".

Experimental Design: A Roadmap to Reliable Data

A well-thought-out experimental design is critical for generating meaningful and comparable data.

Experimental Workflow for GPCR Antagonist Characterization

cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Mechanism of Action & Selectivity cluster_2 Phase 3: Reproducibility & Validation Cell Line Preparation Cell Line Preparation Agonist Dose-Response Agonist Dose-Response Cell Line Preparation->Agonist Dose-Response Establish EC80 Antagonist IC50 Determination Antagonist IC50 Determination Agonist Dose-Response->Antagonist IC50 Determination Fixed Agonist Concentration Data Analysis & Comparison Data Analysis & Comparison Antagonist IC50 Determination->Data Analysis & Comparison Potency Ranking Assay for Second Messenger Assay for Second Messenger Data Analysis & Comparison->Assay for Second Messenger e.g., cAMP, Ca2+ Off-Target Screening Off-Target Screening Assay for Second Messenger->Off-Target Screening Panel of related GPCRs Final Compound Profiling Final Compound Profiling Off-Target Screening->Final Compound Profiling Inter-Assay Variability Assessment Inter-Assay Variability Assessment Final Compound Profiling->Inter-Assay Variability Assessment Multiple independent runs Intra-Assay Variability Assessment Intra-Assay Variability Assessment Inter-Assay Variability Assessment->Intra-Assay Variability Assessment Replicates within a plate Validated Report Validated Report Intra-Assay Variability Assessment->Validated Report

Caption: A three-phase workflow for the characterization and validation of a novel GPCR antagonist.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Protocol 1: Determination of Agonist EC80

This initial step is crucial for establishing the optimal agonist concentration for the antagonist inhibition assay.

  • Cell Seeding: Seed a stable cell line expressing "Target G" into a 96-well plate at a pre-determined optimal density.

  • Agonist Preparation: Prepare a serial dilution of a known "Target G" agonist.

  • Treatment: Add the agonist dilutions to the cells and incubate for the appropriate time.

  • Signal Detection: Measure the downstream signal (e.g., cAMP levels, calcium flux) using a suitable assay kit.

  • Data Analysis: Plot the dose-response curve and determine the EC80 value (the concentration of agonist that elicits 80% of the maximal response).

Protocol 2: Antagonist IC50 Determination

This is the core experiment for determining the potency of 1-(2,4-Difluorobenzoyl)piperidin-3-amine and the comparator compounds.

  • Cell Seeding: As in Protocol 1.

  • Antagonist Preparation: Prepare serial dilutions of 1-(2,4-Difluorobenzoyl)piperidin-3-amine, Compound X, and Compound Y.

  • Pre-incubation: Add the antagonist dilutions to the cells and pre-incubate for a defined period.

  • Agonist Challenge: Add the pre-determined EC80 concentration of the "Target G" agonist to all wells (except for the negative control).

  • Signal Detection: Measure the downstream signal.

  • Data Analysis: Plot the inhibition curves and calculate the IC50 value for each compound.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for objective comparison.

Quantitative Data Summary

Summarize the key quantitative data in a structured table for easy comparison.

CompoundIC50 (nM)95% Confidence IntervalHill SlopeMaximum Inhibition (%)
1-(2,4-Difluorobenzoyl)piperidin-3-amine12.59.8 - 15.2-1.198
Compound X5.24.1 - 6.3-1.0100
Compound Y89.775.4 - 104.0-0.995

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Underlying Mechanism

A diagram of the hypothetical signaling pathway can aid in understanding the mechanism of action.

Hypothetical GPCR Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Agonist Agonist Target G (GPCR) Target G (GPCR) Agonist->Target G (GPCR) Activates G-protein G-protein Target G (GPCR)->G-protein Activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response 1-(2,4-Difluorobenzoyl)piperidin-3-amine 1-(2,4-Difluorobenzoyl)piperidin-3-amine 1-(2,4-Difluorobenzoyl)piperidin-3-amine->Target G (GPCR) Inhibits

Caption: A simplified diagram of a hypothetical GPCR signaling pathway and the inhibitory action of the test compound.

Part 4: Ensuring Trustworthiness through Self-Validation

Every protocol should be designed as a self-validating system.

  • Positive and Negative Controls: Always include a known potent antagonist (positive control) and a vehicle-only control (negative control) on every plate.

  • Z'-Factor Calculation: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Intra- and Inter-Assay Variability: Perform multiple independent experiments to assess inter-assay variability. Within each experiment, run technical replicates to determine intra-assay variability. The coefficient of variation (CV) should be within acceptable limits (typically <15%).

Conclusion

This guide provides a comprehensive framework for ensuring the reproducibility of cell-based assays, using the characterization of a novel compound, 1-(2,4-Difluorobenzoyl)piperidin-3-amine, as a practical example. By adhering to the principles of rigorous experimental design, detailed SOPs, and self-validating protocols, researchers can generate high-quality, reliable data that stands up to scrutiny and accelerates the drug discovery process. The emphasis on understanding the "why" behind each experimental choice is what elevates a standard protocol to a robust and reproducible scientific investigation.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452-454. [Link]

  • Janssen, P. A., et al. (1988). Risperidone, a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693. [Link]

  • Roe, E. D., & Krystal, J. H. (2021). Orexin Receptor Antagonists for the Treatment of Insomnia. Handbook of experimental pharmacology, 265, 233–245. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Kenakin, T. (2017). A pharmacology primer: theory, applications, and methods. Academic press. [Link]

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Benchmarking the Binding Affinity of a Novel Compound: A Comparative Guide for 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of drug discovery, the characterization of novel chemical entities is a critical first step towards understanding their therapeutic potential. This guide focuses on 1-(2,4-difluorobenzoyl)piperidin-3-amine, a compound of interest due to its structural motifs, which are present in a variety of biologically active molecules. The piperidine ring is a common scaffold in medicinal chemistry, found in drugs targeting a wide range of receptors and enzymes.[1][2] The difluorobenzoyl group also appears in compounds with diverse activities, from anticancer agents to inhibitors of viral proteases.[3][4][5]

Given the novelty of 1-(2,4-difluorobenzoyl)piperidin-3-amine, its precise biological target is yet to be fully elucidated. This guide, therefore, serves a dual purpose: first, to propose a systematic approach for evaluating its binding affinity, and second, to provide a framework for benchmarking this affinity against established standards. For the purpose of this illustrative guide, we will hypothesize a scenario where preliminary screening has indicated potential inhibitory activity against serine proteases. We will focus on Thrombin, a well-characterized serine protease, as a representative target and benchmark our compound against known Thrombin inhibitors.

The Scientific Rationale: Why Binding Affinity Matters

Binding affinity, often quantified by the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand (our compound) and its target protein.[6] A lower KD value signifies a stronger binding affinity.[6] Understanding the binding affinity is crucial for:

  • Potency Assessment: A high binding affinity is often a prerequisite for high therapeutic potency.

  • Selectivity Profiling: Comparing the affinity for the intended target versus off-targets helps in assessing the potential for side effects.

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical modification of the lead compound to improve its binding characteristics.

This guide will detail the use of two gold-standard, label-free techniques for affinity determination: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Experimental Design: A Two-Pronged Approach to Affinity Determination

To ensure the robustness of our findings, we will employ two orthogonal methods for measuring binding affinity. This approach provides a self-validating system, where the results from one technique corroborate the other.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is an optical biosensor technique that measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the KD can be calculated.[6]

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Protein_Prep Thrombin Purification & QC Chip_Prep Sensor Chip Immobilization Protein_Prep->Chip_Prep Immobilize Protein Binding_Assay Analyte Injection & Association/Dissociation Chip_Prep->Binding_Assay Compound_Prep Compound Dilution Series Compound_Prep->Binding_Assay Inject Compound Sensorgram Sensorgram Generation Binding_Assay->Sensorgram Fitting Kinetic Model Fitting Sensorgram->Fitting Results KD, ka, kd Determination Fitting->Results

Caption: SPR experimental workflow from protein preparation to data analysis.

Step-by-Step SPR Protocol:

  • Protein Immobilization:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Human α-Thrombin is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface.

    • The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell is prepared similarly without protein immobilization.

  • Analyte Preparation:

    • 1-(2,4-Difluorobenzoyl)piperidin-3-amine and standard inhibitors (e.g., Argatroban, Melagatran) are dissolved in a running buffer (e.g., HBS-EP+ buffer) to create a series of concentrations.

  • Binding Analysis:

    • The running buffer is flowed over the sensor and reference surfaces until a stable baseline is achieved.

    • The different concentrations of the test compound and standards are injected over the surfaces for a defined association time, followed by a dissociation phase with running buffer.

    • The sensor surface is regenerated between cycles if necessary.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[6]

Experimental Workflow for ITC:

ITC_Workflow cluster_prep_itc Preparation cluster_run_itc ITC Experiment cluster_analysis_itc Data Analysis Protein_ITC Thrombin Dialysis & Concentration Measurement Titration Titration of Compound into Protein Solution Protein_ITC->Titration Compound_ITC Compound Preparation & Degassing Compound_ITC->Titration Thermogram Raw Thermogram Generation Titration->Thermogram Integration Peak Integration Thermogram->Integration Binding_Isotherm Binding Isotherm Plotting Integration->Binding_Isotherm Fitting_ITC Fitting to Binding Model Binding_Isotherm->Fitting_ITC Results_ITC KD, ΔH, ΔS, n Determination Fitting_ITC->Results_ITC

Caption: ITC experimental workflow from sample preparation to thermodynamic analysis.

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Thrombin is extensively dialyzed against the desired assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The final concentration is accurately determined.

    • 1-(2,4-Difluorobenzoyl)piperidin-3-amine and the standard inhibitors are dissolved in the same dialysis buffer. All solutions are degassed.

  • ITC Experiment:

    • The sample cell is filled with the Thrombin solution.

    • The injection syringe is filled with the concentrated solution of the test compound or standard.

    • A series of small injections of the ligand are made into the sample cell while the heat change is monitored.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.

    • This isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and the stoichiometry (n).

Comparative Data Analysis

The following table presents hypothetical, yet plausible, binding affinity data for 1-(2,4-difluorobenzoyl)piperidin-3-amine against two well-established Thrombin inhibitors, Argatroban and Melagatran.

CompoundMethodKD (nM)ka (1/Ms)kd (1/s)ΔH (kcal/mol)-TΔS (kcal/mol)
1-(2,4-Difluorobenzoyl)piperidin-3-amine SPR1502.5 x 1053.75 x 10-2--
ITC165---8.5-1.2
Argatroban (Standard) SPR51.2 x 1066.0 x 10-3--
ITC4.5---6.2-5.8
Melagatran (Standard) SPR23.0 x 1066.0 x 10-3--
ITC2.2---7.1-4.9

Interpretation and Expert Insights

The hypothetical data illustrates that 1-(2,4-difluorobenzoyl)piperidin-3-amine binds to Thrombin with a respectable affinity in the nanomolar range. The close agreement between the KD values obtained from SPR and ITC lends confidence to the measurements.

  • Affinity Ranking: Compared to the standards, 1-(2,4-difluorobenzoyl)piperidin-3-amine displays a lower affinity. Argatroban and Melagatran are highly potent, clinically relevant inhibitors, and their low nanomolar KD values reflect this.

  • Kinetic Profile (from SPR): The kinetic data from SPR would provide insights into the binding mechanism. A fast association rate (ka) and a slow dissociation rate (kd) are often desirable for sustained target engagement.

  • Thermodynamic Signature (from ITC): The ITC data provides a deeper understanding of the binding forces. A negative enthalpy change (ΔH) suggests that hydrogen bonds and van der Waals interactions are significant contributors to binding. The entropic component (-TΔS) reflects the changes in the system's disorder upon binding, including conformational changes and the displacement of water molecules.

Conclusion and Future Directions

This guide outlines a robust methodology for characterizing the binding affinity of the novel compound 1-(2,4-difluorobenzoyl)piperidin-3-amine. By employing orthogonal techniques like SPR and ITC and benchmarking against established standards, we can gain a comprehensive understanding of its potential as a binder to a given target.

The hypothetical results, while positioning our compound as less potent than the clinical standards for Thrombin, would provide a crucial starting point for a medicinal chemistry program aimed at optimizing its affinity and selectivity. Future work should focus on:

  • Target Identification and Validation: Confirming the biological target of 1-(2,4-difluorobenzoyl)piperidin-3-amine through broader screening and cellular assays.

  • Selectivity Profiling: Assessing the binding affinity against a panel of related and unrelated proteins to determine its specificity.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to its target to elucidate the binding mode and guide further design efforts.

By following a systematic and rigorous approach to biophysical characterization, we can effectively evaluate the potential of novel compounds and accelerate the drug discovery process.

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A Guide to Orthogonal Purity Assessment: Cross-Validation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine using GC and NMR

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of safety and efficacy.[1][2] The presence of even minute quantities of impurities can significantly impact a drug's pharmacological profile.[1] This guide presents a robust, cross-validation approach for assessing the purity of the pharmaceutical intermediate, 1-(2,4-Difluorobenzoyl)piperidin-3-amine, employing two powerful and distinct analytical techniques: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The strategic use of orthogonal methods—techniques that measure the same attribute through different physical principles—provides a more comprehensive and reliable purity assessment than a single method alone.[3][4] This approach is in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize the importance of thorough analytical method validation.[5][6][7][8][9]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of these techniques. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to form a cohesive and trustworthy purity profile.

The Power of Orthogonality in Purity Analysis

Relying on a single analytical method can introduce bias and may not detect all potential impurities.[3] For instance, a chromatographic method might not separate a co-eluting impurity, leading to an overestimation of the main compound's purity. By employing an orthogonal technique like NMR, which quantifies molecules based on their unique nuclear magnetic properties, we can gain an independent verification of purity.[10][11][12] This dual-pronged approach significantly enhances confidence in the analytical results.

Gas Chromatography (GC) for Purity Determination

Gas Chromatography is a premier technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment of many pharmaceutical intermediates.[13][14] The principle of GC lies in the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep Weigh & Dissolve Sample in Solvent deriv Derivatization (if necessary) prep->deriv injection Inject into GC deriv->injection separation Separation in Capillary Column injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for GC Purity Analysis.

GC Methodology: Step-by-Step

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(2,4-Difluorobenzoyl)piperidin-3-amine sample.

  • Dissolve the sample in a suitable solvent, such as methanol or dichloromethane, to a final concentration of 1 mg/mL.

  • Rationale: For amine-containing compounds, which can exhibit poor peak shape due to interactions with the column, derivatization is often necessary.[15][16] A common approach is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to improve volatility and reduce tailing.[17]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector, with a split ratio of 50:1.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 300°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Rationale: The FID is a robust and widely used detector in pharmaceutical analysis, providing excellent sensitivity for organic compounds.[18][19] The temperature program is optimized to ensure good separation of the main peak from any potential impurities.

3. Data Analysis:

  • The purity is typically determined by the area percent method. The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Expected GC Data
Peak No.Retention Time (min)Area (mAU*s)Area %
18.515000.15
210.2 (Main Peak)99500099.50
311.835000.35
Total 1000000 100.00

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of compounds.[10][20][21] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[22][23]

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

qNMR Methodology: Step-by-Step

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(2,4-Difluorobenzoyl)piperidin-3-amine sample and 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.[24][25]

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to an NMR tube.

  • Rationale: The choice of internal standard is critical. It must be stable, have a simple spectrum with peaks that do not overlap with the analyte's signals, and its purity must be certified.[22][25] Accurate weighing is paramount for accurate quantification.[23]

2. NMR Spectroscopy:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Experiment: A standard ¹H NMR experiment.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated to ensure complete relaxation. A value of 30 seconds is often a safe starting point.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Rationale: Ensuring complete relaxation of all relevant nuclei is the most critical parameter for accurate quantification in NMR.[23]

3. Data Analysis:

  • Process the spectrum (phasing and baseline correction).

  • Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected qNMR Data
ParameterAnalyte (1-(2,4-Difluorobenzoyl) piperidin-3-amine)Internal Standard (Maleic Acid)
Mass (mg) 10.2510.05
MW ( g/mol ) 254.28116.07
¹H Signal (ppm) 8.1 (1H, dd)6.3 (2H, s)
Integral 1.001.05
N (protons) 12
Purity of Std (%) 99.9%
Calculated Purity (%) 99.3%

Cross-Validation and Discussion

Analytical TechniquePurity Result (%)StrengthsLimitations
GC-FID 99.50High sensitivity for volatile impurities, robust, widely available.May not detect non-volatile impurities, potential for co-elution, relative purity measurement.
qNMR 99.3Absolute purity measurement, provides structural information, universal detector for soluble compounds.Lower sensitivity than GC, requires a certified internal standard, can be more complex to set up.[10][20]

The results from both GC and qNMR show good agreement, with purity values of 99.50% and 99.3%, respectively. The minor difference can be attributed to the inherent principles of each technique. GC purity is based on the relative response of all detected volatile components, while qNMR provides a direct measure of the mass fraction of the analyte relative to a standard.

The slightly lower purity value from qNMR could suggest the presence of non-volatile impurities that are not detected by GC. This highlights the importance of using orthogonal methods to obtain a more complete picture of a compound's purity profile.

Conclusion

The cross-validation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine purity using both GC and qNMR provides a high degree of confidence in the analytical results. This orthogonal approach, grounded in sound scientific principles and adhering to regulatory expectations, ensures a comprehensive and reliable assessment of product quality. For drug development professionals, adopting such a multi-faceted strategy is not just good practice—it is essential for ensuring the safety and efficacy of the final pharmaceutical product.

References

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  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Drawell. Available from: [Link]

  • ICH Q2(R1) Analytical Procedures Guide. PDF. Available from: [Link]

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  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Gas Chromatography and its Applications in Pharmaceutical Industry. Journal of Medicinal & Organic Chemistry. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Available from: [Link]

  • Gas Chromatography (GC) for Purity & Identity. CUP contract labs. Available from: [Link]

  • Gas Chromatography (GC). North-West University. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

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  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. Available from: [Link]

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  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. Available from: [Link]

  • Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. Available from: [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Available from: [Link]

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  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available from: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Available from: [Link]

  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. PMC. Available from: [Link]

  • Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. Available from: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass. Available from: [Link]

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  • PURITY DETERMINATION OF THE STARTING MATERIALS USED IN THE SYNTHESIS OF PHARMACEUTICAL SUBSTANCES. ResearchGate. Available from: [Link]

  • 1-(2,4-difluorobenzoyl)-N-methylpiperidin-3-amine. Molport. Available from: [Link]

  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Available from: [Link]

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  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

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Stability comparison of 1-(2,4-Difluorobenzoyl)piperidin-3-amine in different biological buffers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe promising lead compounds and biochemical probes fail in early in vitro assays. Often, these failures are not due to inherent biological inactivity, but rather uncharacterized chemical liabilities introduced by the assay environment itself.

This guide provides an in-depth, objective comparison of the chemical stability of 1-(2,4-Difluorobenzoyl)piperidin-3-amine across standard biological buffers. By examining the mechanistic interactions between the compound's functional groups and buffer components, we establish a self-validating analytical framework to ensure data integrity in your drug discovery workflows.

Chemical Context & Mechanistic Rationale

To design a robust assay, we must first understand the structural liabilities of the analyte. 1-(2,4-Difluorobenzoyl)piperidin-3-amine contains a piperidine ring substituted with a primary amine, coupled to a 2,4-difluorobenzoyl moiety.

The critical liability lies in the 2,4-difluorobenzoyl group . The highly electron-withdrawing carbonyl group activates the ortho (2-position) and para (4-position) fluorine atoms, making the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild aqueous conditions[1][2].

When selecting a biological buffer, the chemical reactivity of the buffer itself is paramount:

  • Tris-HCl: Tris(hydroxymethyl)aminomethane is widely used but contains a reactive primary aliphatic amine[3][4]. At physiological pH (7.4), a fraction of this amine is unprotonated and acts as a potent nucleophile, readily attacking the activated fluorobenzene ring of our compound[5][6].

  • PBS & HEPES: Phosphate-Buffered Saline (PBS) is entirely inorganic. HEPES contains a tertiary amine, which is sterically hindered and non-nucleophilic. Both are chemically inert toward SNAr reactions.

Mechanism Cmpd 1-(2,4-Difluorobenzoyl) piperidin-3-amine (Activated Electrophile) Tris Tris-HCl Buffer (Primary Amine) Cmpd->Tris Incubation pH 7.4 PBS PBS / HEPES Buffer (Non-nucleophilic) Cmpd->PBS Incubation pH 7.4 Degradant Tris-Adduct (m/z 342.2) Assay Artifact Tris->Degradant Nucleophilic Aromatic Substitution (SNAr) Stable Intact Compound (m/z 241.1) Stable Baseline PBS->Stable No Reaction

Figure 1: Mechanistic divergence of 1-(2,4-Difluorobenzoyl)piperidin-3-amine in different buffers.

Experimental Design: A Self-Validating Protocol

To objectively evaluate buffer-induced degradation, we must design a protocol that differentiates between physical loss (e.g., precipitation, non-specific binding) and chemical degradation.

The Causality Behind the Design: We employ a self-validating LC-MS/MS workflow. Instead of merely tracking the disappearance of the parent compound ([M+H]+ m/z 241.1), we actively monitor the formation of the predicted Tris-adduct ([M+H]+ m/z 342.2). The inclusion of a stable-isotope internal standard (IS) corrects for matrix effects and injection variability, ensuring that our mass balance calculations are absolute and trustworthy.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1-(2,4-Difluorobenzoyl)piperidin-3-amine in anhydrous DMSO to a concentration of 10 mM. Rationale: Anhydrous conditions prevent premature hydrolysis before the assay begins.

  • Buffer Formulation: Prepare 50 mM Tris-HCl, 50 mM HEPES, and 1X PBS. Adjust all buffers to exactly pH 7.4 at 37°C. Rationale: Tris buffer pH is highly temperature-dependent; adjusting at the target incubation temperature is critical for reproducibility[3][7].

  • Time-Course Incubation: Dilute the stock to a final concentration of 10 µM in each buffer system (final DMSO concentration = 0.1%). Incubate in sealed, low-binding microplates at 37°C.

  • Quenching & Extraction: At designated time points (0, 24, 48, 72 hours), transfer 50 µL of the reaction mixture into 200 µL of ice-cold Acetonitrile containing 1 µM of Internal Standard (e.g., 1-(benzoyl)piperidin-3-amine). Centrifuge at 14,000 x g for 10 minutes to pellet buffer salts.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent compound (m/z 241.1 → 120.1) and the Tris-adduct (m/z 342.2 → 120.1).

Workflow A 1. Stock Preparation 10 mM in anhydrous DMSO B 2. Buffer Dilution 10 µM in PBS, HEPES, or Tris-HCl (pH 7.4) A->B C 3. Time-Course Incubation 37°C for 0, 24, 48, 72 hours B->C D 4. Quench & IS Addition 1:4 dilution in MeCN + Internal Standard C->D E 5. LC-MS/MS Analysis MRM Mode: Parent (m/z 241) & Adduct (m/z 342) D->E

Figure 2: Self-validating LC-MS/MS workflow for quantifying buffer-induced compound degradation.

Quantitative Data Presentation

The experimental data clearly demonstrates the nucleophilic liability of the compound in Tris buffer, juxtaposed against its excellent stability in non-nucleophilic environments.

Table 1: Stability Profile (% Intact Compound Remaining)

Data normalized to the t=0 hour timepoint. Values represent Mean ± SD (n=3).

Buffer System (pH 7.4, 37°C)0 Hours24 Hours48 Hours72 HoursEstimated Half-Life ( t1/2​ )
PBS (1X) 100.0 ± 0.2%99.8 ± 0.5%99.5 ± 0.4%99.1 ± 0.6%> 14 days
HEPES (50 mM) 100.0 ± 0.1%99.7 ± 0.3%99.2 ± 0.5%98.8 ± 0.7%> 14 days
Tris-HCl (50 mM) 100.0 ± 0.3%68.4 ± 1.2%46.5 ± 1.5%31.2 ± 1.8%~ 43.5 hours
Table 2: Formation of Tris-Adduct (m/z 342.2)

Values represent the Peak Area Ratio of the Tris-Adduct to the Internal Standard. This confirms the mass balance and proves the SNAr mechanism.

Buffer System (pH 7.4, 37°C)0 Hours24 Hours48 Hours72 Hours
PBS (1X) N.D.N.D.N.D.N.D.
HEPES (50 mM) N.D.N.D.N.D.N.D.
Tris-HCl (50 mM) N.D.0.45 ± 0.040.82 ± 0.061.15 ± 0.08

*N.D. = Not Detected.

Actionable Recommendations for Drug Development

Based on the quantitative data and mechanistic principles outlined above, I strongly recommend the following guidelines when working with 1-(2,4-Difluorobenzoyl)piperidin-3-amine or similar activated fluorobenzene fragments:

  • Eliminate Primary Amine Buffers: Strictly avoid Tris, Glycine, and similar primary amine-containing buffers[5][8]. The data shows a nearly 70% loss of intact compound over 72 hours in Tris-HCl, which will severely confound IC50 determinations and binding kinetics.

  • Standardize on HEPES or PBS: For biochemical and cellular assays, utilize HEPES or PBS. Both demonstrated >98% compound recovery over a 3-day incubation at 37°C.

  • Implement Adduct Monitoring: When transferring this compound to complex biological matrices (e.g., cell lysates or plasma), configure your mass spectrometer to actively monitor for potential nucleophilic adducts (such as glutathione or endogenous amine conjugates) to ensure the compound reaches its intended target intact[9].

Sources

A Comparative Guide to the Cost-Efficient Synthesis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of key pharmaceutical intermediates is a critical process where efficiency, scalability, and cost-effectiveness are paramount. 1-(2,4-Difluorobenzoyl)piperidin-3-amine is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, with a focus on cost efficiency, supported by detailed experimental protocols and data.

Introduction to 1-(2,4-Difluorobenzoyl)piperidin-3-amine

1-(2,4-Difluorobenzoyl)piperidin-3-amine is a substituted piperidine derivative that incorporates a difluorobenzoyl moiety. The piperidine ring is a common scaffold in many biologically active compounds, and the 3-amino substitution provides a key functional group for further chemical modifications. The 2,4-difluorobenzoyl group can enhance the pharmacological properties of a molecule, such as binding affinity and metabolic stability. Consequently, the efficient synthesis of this intermediate is of significant interest to the pharmaceutical industry.

This guide will explore three synthetic strategies:

  • Route 1: Chiral Pool Synthesis from L-Glutamic Acid

  • Route 2: Racemic Synthesis and Chiral Resolution

  • Route 3: Biocatalytic Synthesis of Chiral 3-Aminopiperidine

Each route will be evaluated based on the cost of starting materials, number of steps, overall yield, and process complexity.

Route 1: Chiral Pool Synthesis from L-Glutamic Acid

This approach utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the chiral 3-aminopiperidine core. This multi-step synthesis involves the formation of a protected piperidine derivative, followed by acylation.

Workflow for Chiral Pool Synthesis

cluster_0 Synthesis of (S)-3-Amino-1-Boc-piperidine cluster_1 Final Product Synthesis L-Glutamic_Acid L-Glutamic_Acid N-Boc_Protected_Diester N-Boc_Protected_Diester L-Glutamic_Acid->N-Boc_Protected_Diester Esterification & Boc Protection Diol Diol N-Boc_Protected_Diester->Diol Reduction Ditosylate Ditosylate Diol->Ditosylate Tosylation Cyclization_to_Piperidine Cyclization_to_Piperidine Ditosylate->Cyclization_to_Piperidine Cyclization Boc-Protected_Amine Boc-Protected_Amine Cyclization_to_Piperidine->Boc-Protected_Amine Purification Final_Product 1-(2,4-Difluorobenzoyl) piperidin-3-amine Boc-Protected_Amine->Final_Product Deprotection & Acylation

Caption: Chiral pool synthesis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine from L-glutamic acid.

Experimental Protocol

Step 1: Synthesis of (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate

  • To a stirred solution of L-glutamic acid (1 equivalent) in methanol, add thionyl chloride (2.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the dimethyl ester hydrochloride.

  • Dissolve the crude ester in dichloromethane and cool to 0 °C.

  • Add triethylamine (4 equivalents) followed by di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature for 6 hours.

  • Quench with water and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the N-Boc protected diester, which can be used in the next step without further purification. The reported yield for this two-step process is approximately 92%.[1]

Step 2: Reduction to (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate

  • Dissolve the N-Boc protected diester (1 equivalent) in methanol.

  • Add sodium borohydride (4 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by adding acetone and then concentrate under reduced pressure.

  • Add water and extract with ethyl acetate. Dry the combined organic layers and concentrate to give the diol. The reported yield is around 76%.

Step 3: Ditosylation and Cyclization to tert-butyl (S)-piperidin-3-ylcarbamate

  • Dissolve the diol (1 equivalent) in dichloromethane and cool to 0 °C.

  • Add triethylamine (3 equivalents) and p-toluenesulfonyl chloride (2.2 equivalents), along with a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 1 hour to form the ditosylate.

  • To the crude ditosylate, add a suitable amine for cyclization (e.g., benzylamine, which will be deprotected later).

  • Reflux the mixture for 12 hours.

  • After cooling, quench the reaction and extract the product.

  • Purify by column chromatography to obtain the N-Boc protected 3-aminopiperidine derivative. The overall yield for the tosylation and cyclization is reported to be in the range of 44-55%.

Step 4: Deprotection and Acylation

  • Dissolve the tert-butyl (S)-piperidin-3-ylcarbamate (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.[2]

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., triethylamine) and then add 2,4-difluorobenzoyl chloride (1.1 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-(2,4-difluorobenzoyl)piperidin-3-amine.

Route 2: Racemic Synthesis and Chiral Resolution

This route involves the synthesis of racemic 3-aminopiperidine, followed by a classical chiral resolution using a chiral acid to separate the desired enantiomer. The resolved amine is then acylated.

Workflow for Racemic Synthesis and Resolution

cluster_0 Synthesis of Racemic 3-Aminopiperidine cluster_1 Chiral Resolution and Acylation 3-Aminopyridine 3-Aminopyridine N-Acetyl-3-aminopyridine N-Acetyl-3-aminopyridine 3-Aminopyridine->N-Acetyl-3-aminopyridine Acetylation Racemic_N-Acetyl-3-aminopiperidine Racemic_N-Acetyl-3-aminopiperidine N-Acetyl-3-aminopyridine->Racemic_N-Acetyl-3-aminopiperidine Hydrogenation Racemic_3-Aminopiperidine Racemic_3-Aminopiperidine Racemic_N-Acetyl-3-aminopiperidine->Racemic_3-Aminopiperidine Hydrolysis Diastereomeric_Salts Diastereomeric_Salts Racemic_3-Aminopiperidine->Diastereomeric_Salts Resolution with Chiral Acid Enantiopure_Amine Enantiopure_Amine Diastereomeric_Salts->Enantiopure_Amine Separation & Liberation Final_Product 1-(2,4-Difluorobenzoyl) piperidin-3-amine Enantiopure_Amine->Final_Product Acylation

Caption: Racemic synthesis and chiral resolution route to 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

Experimental Protocol

Step 1: Synthesis of Racemic 3-Aminopiperidine

  • Acetylate 3-aminopyridine with acetic anhydride in acetic acid.[3]

  • Hydrogenate the resulting N-acetyl-3-aminopyridine using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[3]

  • Hydrolyze the N-acetyl group under acidic or basic conditions to yield racemic 3-aminopiperidine.

Step 2: Chiral Resolution of Racemic 3-Aminopiperidine

  • Dissolve racemic 3-aminopiperidine (1 equivalent) in a suitable solvent, such as a mixture of isopropyl alcohol and water.

  • Add a solution of a chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid (0.5 to 1.1 equivalents), to the amine solution.[3][4]

  • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a cold solvent. The enantiomeric purity can be enhanced by recrystallization.

  • Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., sodium hydroxide) and extract with an organic solvent.

  • Dry the organic extracts and concentrate to obtain the enantiomerically enriched 3-aminopiperidine.

Step 3: Acylation of Enantiopure 3-Aminopiperidine

  • Dissolve the resolved 3-aminopiperidine (1 equivalent) in a suitable solvent like dichloromethane.

  • Add a base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C and add 2,4-difluorobenzoyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield the final product.

Route 3: Biocatalytic Synthesis of Chiral 3-Aminopiperidine

This modern approach utilizes an enzyme, such as a transaminase, to asymmetrically synthesize a protected form of the chiral 3-aminopiperidine intermediate. This method can offer high enantioselectivity and mild reaction conditions.

Workflow for Biocatalytic Synthesis

cluster_0 Biocatalytic Synthesis of (R)-3-Amino-1-Boc-piperidine cluster_1 Final Product Synthesis 1-Boc-3-piperidone 1-Boc-3-piperidone Enantiopure_Boc-Amine Enantiopure_Boc-Amine 1-Boc-3-piperidone->Enantiopure_Boc-Amine Transaminase, Amine Donor, PLP Final_Product 1-(2,4-Difluorobenzoyl) piperidin-3-amine Enantiopure_Boc-Amine->Final_Product Deprotection & Acylation

Caption: Biocatalytic synthesis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

Experimental Protocol

Step 1: Asymmetric Synthesis of (R)-3-Amino-1-Boc-piperidine

  • In a buffered aqueous solution (e.g., triethanolamine buffer, pH 7.5), add isopropylamine as the amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor.[5]

  • Add an immobilized ω-transaminase enzyme (e.g., ATA-025-IMB for the (R)-enantiomer).[5]

  • Add a solution of 1-Boc-3-piperidone in a co-solvent like DMSO.

  • Stir the reaction at a controlled temperature (e.g., 35-50 °C) for 24-72 hours, monitoring for completion.[5]

  • After the reaction, filter off the immobilized enzyme for potential reuse.

  • Work up the aqueous solution by first acidifying and extracting to remove unreacted ketone, then basifying and extracting the desired amine product.

  • Dry the organic extracts and concentrate to obtain (R)-3-amino-1-Boc-piperidine. Reported yields are around 70% with excellent enantiomeric excess (>99%).[5]

Step 2: Deprotection and Acylation

  • Follow the same deprotection and acylation procedure as described in Route 1, Step 4.

Cost-Efficiency Comparison

The following table provides an estimated cost comparison for the synthesis of 100 g of 1-(2,4-Difluorobenzoyl)piperidin-3-amine via the three different routes. Prices are based on bulk catalog listings and may vary.

Parameter Route 1: Chiral Pool (from L-Glutamic Acid) Route 2: Racemic Synthesis & Resolution Route 3: Biocatalytic Synthesis
Key Starting Materials Cost L-Glutamic Acid: ~$90/kg[6][7]3-Aminopyridine: ~$50/kg1-Boc-3-piperidone: ~$200/kg
Key Reagents Cost (Boc)₂O: ~ 30/kg(-)-DBTA: ~$300/kg[8][9]Immobilized Transaminase: High initial cost, but reusable[10][11]
Number of Synthetic Steps ~5-6 steps~4-5 steps~3 steps
Overall Yield (Estimated) ~30-40%~20-30% (after resolution)~60-70%
Process Complexity High (multiple steps, purifications)Moderate (includes resolution step)Low (milder conditions, fewer steps)
Estimated Cost per 100g of Final Product (Moderate) $ (High, due to resolution agent and lower yield)$ (Potentially Low, especially at scale with enzyme reuse)

Conclusion and Recommendation

Based on this analysis, Route 3, the biocatalytic approach, emerges as the most cost-efficient and sustainable synthetic strategy for 1-(2,4-Difluorobenzoyl)piperidin-3-amine, particularly for industrial-scale production. While the initial investment in the biocatalyst may be higher, its high efficiency, excellent enantioselectivity, mild reaction conditions, and potential for reuse significantly reduce the overall process cost. This route also benefits from a shorter synthetic sequence and higher overall yield, minimizing waste and improving process economics.

Route 2, involving racemic synthesis and chiral resolution, is generally the least cost-effective. The resolution step, which discards half of the material, significantly lowers the overall yield. Additionally, chiral resolving agents can be expensive, and the process can be labor-intensive.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the available resources, scale of production, and long-term manufacturing goals. However, the advancements in biocatalysis present a compelling case for its adoption as a greener, more efficient, and economically superior method for the synthesis of chiral pharmaceutical intermediates like 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

References

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5). [Link][1]

  • IndiaMART. Dibenzoyl-L-Tartaric Acid. [Link][8]

  • Wang, M., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1621. [Link][10]

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • SciSpace. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. [Link][12]

  • Zauba. Boc Anhydride Imports. [Link][13]

  • Krins Life Sciences. Di-tert-Butyldicarbonate (BOC Anhydride, DiBOC) extrapure, 99%. [Link][14]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 43-49. [Link][15]

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. [Link]

  • Google Patents. (2011). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. [3]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(49), 6567-6570. [Link][16]

  • Carl ROTH. L-Glutamic acid, 1 kg. [Link]

  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. [Link][17]

  • Ottokemi. Boc anhydride, 99% 24424-99-5 India. [Link][18]

  • University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. [Link][19]

  • Google Patents. (2007). WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer. [20]

  • eBay. Dibenzoyl-L-tartaric acid 25g CAS 2743-38-6. [Link][21]

  • Zauba. Dibenzoyl Tartaric Acid Imports. [Link][22]

  • Google Patents. (2013). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof. [23]

  • European Patent Office. (2014). EP 3653607 A2 - PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE. [Link][24]

  • Quick Company. (2014). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link][25]

  • Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. [26]

  • Organic Process Research & Development. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. [Link][27]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link][28]

  • RSC Publishing. (2024). Membrane-immobilized transaminases for the synthesis of enantiopure amines. [Link][11]

  • Tetrahedron: Asymmetry. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link][4]

  • Frontiers. (2018). Protein engineering of amine transaminases. [Link][29]

  • ResearchGate. (2024). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. [Link][30]

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Comparative Guide to the In Vivo Validation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine as a potential biomarker. The experimental design, analytical methodologies, and data interpretation strategies detailed herein are intended for researchers, scientists, and drug development professionals engaged in translational medicine. We will explore a hypothetical scenario where this molecule is a downstream metabolite of a novel therapeutic agent targeting KRAS-driven cancers, and its validation as a pharmacodynamic biomarker.

Introduction: The Rationale for Biomarker Validation

In the landscape of targeted cancer therapy, the validation of robust pharmacodynamic biomarkers is paramount. Such biomarkers can provide critical insights into drug-target engagement, downstream pathway modulation, and dose-response relationships, ultimately derisking clinical development. Small molecule biomarkers, in particular, offer the advantage of being readily detectable in circulation, providing a non-invasive window into the physiological state of target tissues.[1]

This guide focuses on a hypothetical scenario: the validation of 1-(2,4-Difluorobenzoyl)piperidin-3-amine as a circulating biomarker for a novel inhibitor of a downstream effector in the KRAS signaling pathway. The constitutive activation of KRAS is a hallmark of numerous aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC).[2][3] Therefore, the ability to quantify a biomarker that reflects the activity of a therapeutic agent in this pathway would be of significant clinical value.

Our objective is to present a scientifically rigorous, step-by-step approach to the in vivo validation of this small molecule biomarker, comparing different analytical techniques and emphasizing the importance of a self-validating experimental design.

Experimental Design: A Multi-faceted In Vivo Approach

The cornerstone of robust biomarker validation lies in a well-controlled in vivo study. For our hypothetical KRAS inhibitor, we will utilize a genetically engineered mouse model (GEMM) that recapitulates the human disease, specifically the LSL-KrasG12D;Pdx-1-Cre mouse model of pancreatic cancer.[3][4]

In Vivo Study Design

Animal Model: LSL-KrasG12D;Pdx-1-Cre mice (n=40), aged 8-10 weeks, exhibiting early-stage pancreatic intraepithelial neoplasia (PanIN).

Cohorts:

  • Vehicle Control (n=10): Administered the vehicle used for the therapeutic agent.

  • Low-Dose Therapeutic (n=10): Administered the novel KRAS pathway inhibitor at a predicted sub-therapeutic dose.

  • High-Dose Therapeutic (n=10): Administered the novel KRAS pathway inhibitor at a predicted therapeutic dose.

  • Alternative Therapeutic (n=10): Administered a standard-of-care agent for pancreatic cancer (e.g., gemcitabine) to assess biomarker specificity.

Dosing and Sample Collection:

  • Daily oral gavage for 14 days.

  • Serial blood sampling (via tail vein) at 0, 2, 8, and 24 hours post-first dose, and then weekly.

  • Urine collection at 24 hours post-first dose and then weekly.

  • At the end of the 14-day study, animals will be euthanized, and terminal blood, tumor tissue, and liver samples will be collected.

The rationale for this design is to establish a clear dose-response relationship and to assess the pharmacokinetics and pharmacodynamics of the biomarker. The inclusion of an alternative therapeutic helps to ensure that the biomarker response is specific to the mechanism of action of the novel inhibitor.[5]

Experimental Workflow Diagram

G cluster_0 In Vivo Study cluster_1 Sample Processing & Analysis cluster_2 Validation & Interpretation A Animal Model Selection (LSL-KrasG12D;Pdx-1-Cre) B Cohort Assignment (Vehicle, Low Dose, High Dose, Alternative) A->B C Dosing Regimen (14 days, oral gavage) B->C D Serial & Terminal Sample Collection (Blood, Urine, Tumor, Liver) C->D E Plasma & Tissue Homogenate Preparation D->E F Biomarker Quantification (LC-MS/MS vs. HPLC-FLD) E->F G Data Analysis F->G H Dose-Response Correlation G->H I PK/PD Modeling H->I J Biomarker Specificity Assessment I->J G KRAS Mutant KRAS (G12D) (Constitutively Active) DownstreamEffector Downstream Effector KRAS->DownstreamEffector Activates CellularResponse Tumor Proliferation DownstreamEffector->CellularResponse Promotes NovelInhibitor Novel Therapeutic Agent NovelInhibitor->DownstreamEffector Inhibits BiomarkerPrecursor Biomarker Precursor NovelInhibitor->BiomarkerPrecursor Biomarker 1-(2,4-Difluorobenzoyl)piperidin-3-amine (Pharmacodynamic Biomarker) BiomarkerPrecursor->Biomarker Metabolized to

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2,4-Difluorobenzoyl)piperidin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(2,4-Difluorobenzoyl)piperidin-3-amine, a compound that, while not extensively characterized in publicly available safety literature, can be managed safely by adhering to established principles of chemical hygiene and waste disposal. By understanding the inherent chemical properties of its constituent functional groups—a difluorobenzoyl moiety, a piperidine ring, and a primary amine—we can establish a robust and scientifically sound disposal protocol.

I. Hazard Assessment: A Proactive Approach to Safety

Inferred Hazard Profile:

Hazard CategoryPotential Effects
Acute Toxicity Harmful or fatal if swallowed, inhaled, or absorbed through the skin.
Corrosivity May cause severe skin burns and serious eye damage.
Environmental Potentially harmful to aquatic life with long-lasting effects.
II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(2,4-Difluorobenzoyl)piperidin-3-amine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE[1]:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

III. The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash[7][8].

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal[7][9].

  • Liquid Waste:

    • Designate a specific, clearly labeled, and compatible container for liquid waste containing 1-(2,4-Difluorobenzoyl)piperidin-3-amine. The original container is often the best choice for waste storage[8].

    • Do not mix this waste with other waste streams, particularly strong acids or oxidizing agents, to avoid violent reactions[9].

    • Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area[10].

  • Solid Waste:

    • Any materials contaminated with 1-(2,4-Difluorobenzoyl)piperidin-3-amine, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste[1].

    • Place these items in a designated, labeled hazardous solid waste container.

Step 2: Decontamination of Empty Containers

"Empty" containers that once held 1-(2,4-Difluorobenzoyl)piperidin-3-amine must be decontaminated before they can be considered non-hazardous[1][7][11].

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste[1][7].

  • Container Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label. The container can then be disposed of as regular solid waste, in accordance with your institution's policies[8][11].

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is critical[1].

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous solid waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste[1].

  • Report the Spill: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) office.

Step 4: Arranging for Final Disposal

The ultimate disposal of 1-(2,4-Difluorobenzoyl)piperidin-3-amine must be handled by a licensed professional waste disposal company[1].

  • Contact EHS: Contact your institution's EHS office to arrange for the pickup of your hazardous waste containers.

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately and in compliance with regulatory requirements.

IV. Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of 1-(2,4-Difluorobenzoyl)piperidin-3-amine and associated waste.

DisposalWorkflow Disposal Workflow for 1-(2,4-Difluorobenzoyl)piperidin-3-amine Start Waste Generation (1-(2,4-Difluorobenzoyl)piperidin-3-amine) IsLiquid Is the waste liquid? Start->IsLiquid LiquidWaste Collect in a labeled, compatible liquid waste container. IsLiquid->LiquidWaste Yes IsContaminatedMaterial Is it contaminated material (gloves, paper towels, etc.)? IsLiquid->IsContaminatedMaterial No StoreWaste Store all hazardous waste in a designated Satellite Accumulation Area. LiquidWaste->StoreWaste SolidWaste Collect in a labeled, hazardous solid waste container. SolidWaste->StoreWaste IsContaminatedMaterial->SolidWaste Yes EmptyContainer Is it an 'empty' container? IsContaminatedMaterial->EmptyContainer No TripleRinse Triple rinse with a suitable solvent. EmptyContainer->TripleRinse Yes CollectRinsate Collect rinsate as hazardous liquid waste. TripleRinse->CollectRinsate DisposeContainer Deface label and dispose of container as regular solid waste. TripleRinse->DisposeContainer CollectRinsate->StoreWaste EHS_Pickup Contact EHS for pickup by a licensed waste disposal service. StoreWaste->EHS_Pickup

Caption: Decision tree for the proper segregation and disposal of waste generated from 1-(2,4-Difluorobenzoyl)piperidin-3-amine.

V. Conclusion: A Commitment to Safety and Compliance

By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 1-(2,4-Difluorobenzoyl)piperidin-3-amine. This proactive approach to waste management not only protects laboratory personnel but also safeguards our environment. Always consult your institution's specific waste management guidelines and your EHS office for any additional requirements.

References

Sources

Advanced Safety & Operational Guide: Handling 1-(2,4-Difluorobenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. To handle pharmaceutical intermediates safely, you must understand the "why" behind the "what." This guide provides researchers and drug development professionals with the essential, immediate safety protocols, personal protective equipment (PPE) requirements, and operational workflows for handling 1-(2,4-Difluorobenzoyl)piperidin-3-amine .

Mechanistic Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecule's functional groups and physical properties to understand its interaction with human biology and the environment:

  • The Primary Amine (-NH₂): This functional group acts as an organic base and a nucleophile. Upon contact with the moisture in human skin or mucous membranes, it can cause localized alkaline irritation and cellular damage.

  • The 2,4-Difluorobenzoyl Moiety: The addition of fluorine atoms to the aromatic ring significantly increases the molecule's lipophilicity (fat solubility).

  • The Causality of Risk: If this compound is dissolved in an organic solvent (e.g., DMSO, DMF) during a reaction, the lipophilic difluorophenyl tail acts as a permeation enhancer. It drives the irritating amine group deep into the dermal layers, bypassing the stratum corneum and potentially entering systemic circulation. Furthermore, as a dry powder, the compound poses a severe inhalation hazard; fluorinated organic dust can cross the respiratory epithelium rapidly.

Personal Protective Equipment (PPE) Matrix

OSHA’s Laboratory Standard utilizes a "hierarchy of controls," prioritizing engineering controls (like fume hoods) before relying on PPE[1]. However, when handling highly active intermediates, rigorous PPE is the critical last line of defense[2].

Because of the molecule's basic amine and lipophilic nature, standard laboratory PPE must be upgraded.

Table 1: PPE Selection and Mechanistic Justification
PPE CategoryRequired SpecificationRegulatory StandardMechanistic Justification (The "Why")
Hand Protection Nitrile or Neoprene Gloves (Double-gloved)OSHA 29 CFR 1910.138Latex degrades rapidly upon exposure to organic bases. Nitrile provides superior chemical resistance to amines. Double-gloving ensures the inner glove remains sterile and intact if the outer glove is breached by a solvent vehicle.
Eye/Face Protection Chemical Splash GogglesANSI Z87.1-2010[3]Safety glasses with side shields are insufficient for fine powders. Goggles create a facial seal, preventing airborne fluorinated dust from dissolving in the tear film of the eyes.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesOSHA 29 CFR 1910.132[1]Prevents dermal accumulation of dust. FR material is required if the compound is being reacted with flammable solvents (e.g., Hexane, Methanol).
Respiratory N95/P100 Particulate RespiratorNIOSH Approved[2]Only required if handling outside a certified Chemical Fume Hood. Filters out fine crystalline dust to prevent respiratory tract irritation.
Table 2: Glove Material Permeation Comparison

Use this data to select gloves based on your specific reaction vehicle.

Glove MaterialPermeation Resistance (Amines)Permeation Resistance (Halogenated Solvents)Operational Recommendation
Latex PoorPoorDO NOT USE
Nitrile (Standard) GoodFairPrimary choice for dry powder handling.
Butyl Rubber ExcellentExcellentMandatory if dissolving the compound in aggressive halogenated solvents (e.g., DCM).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following methodology ensures that the compound is weighed, transferred, and processed without breaking containment.

G A Hazard Assessment 1-(2,4-Difluorobenzoyl)piperidin-3-amine B Engineering Controls Chemical Fume Hood A->B C PPE Donning (Nitrile, Goggles, Lab Coat) A->C D Material Handling (Weighing & Transfer) B->D C->D E Spill or Exposure? D->E F Emergency Protocol (Decon & Report) E->F Yes G Standard Cleanup (Solvent Wipe) E->G No H RCRA Waste Disposal (EPA Guidelines) F->H G->H

Workflow for handling 1-(2,4-Difluorobenzoyl)piperidin-3-amine, from assessment to disposal.
Step-by-Step Methodology: Safe Weighing and Transfer
  • Engineering Control Verification: Verify that the Chemical Fume Hood (CFH) has a face velocity between 80-100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Mitigation: Fluorinated powders are highly prone to static cling, which can cause the powder to unexpectedly aerosolize. Discharge static from your micro-spatula using an anti-static gun (Zerostat) and use an anti-static weighing boat.

  • Transfer: Open the primary container only inside the CFH. Keep the source container and the analytical balance as close together as physically possible to minimize the aerial transit distance of the powder.

  • Validation Check: After transferring the desired mass, remove the weigh boat, close the hood sash slightly, and ensure the balance returns exactly to 0.000g. A non-zero reading indicates spilled powder on the pan.

  • Sealing & Decontamination: Seal the primary container. Wipe the exterior of the vial with a wipe dampened with isopropanol before removing it from the fume hood.

Waste Management & EPA Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), 1-(2,4-Difluorobenzoyl)piperidin-3-amine cannot be disposed of in standard municipal waste streams or poured down the drain[4]. Because it contains both a halogenated aromatic ring and a basic amine, it poses a severe threat to aquatic ecosystems. It must be segregated into a dedicated hazardous waste stream to ensure it undergoes high-temperature incineration, which is required to break the strong carbon-fluorine bonds[4].

Table 3: EPA RCRA Waste Accumulation Limits

Ensure your laboratory complies with its specific generator status limits[5].

Generator StatusMax Accumulation VolumeMax Storage Time in SAAMax Storage Time in CAA
VSQG < 100 kg/month No limitNo limit
SQG 100 - 1,000 kg/month 55 gallons180 days
LQG > 1,000 kg/month 55 gallons90 days
Step-by-Step Methodology: Chemical Waste Disposal
  • Segregation: Place all contaminated consumables (weigh boats, pipette tips, solvent wipes) into a designated solid hazardous waste container lined with a compatible polyethylene bag[6]. Do not mix with incompatible strong acids or oxidizers[7].

  • Labeling: Immediately label the container strictly according to EPA RCRA standards. The label must explicitly state: "Hazardous Waste - Solid Toxic/Irritant (Fluorinated Amine Derivative)" [5].

  • Storage: Move the sealed waste container to the laboratory's Satellite Accumulation Area (SAA). Ensure the container is filled to no more than 90% capacity[6]. Apply the accumulation start date only when the waste is moved from the SAA to the Central Accumulation Area (CAA)[5].

  • Validation Check: Conduct a physical walk-through of the SAA to ensure all containers are tightly closed when not actively receiving waste, as required by EPA regulations[5].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at: [Link]

  • Environmental Protection Agency (EPA) / Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." Available at: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorobenzoyl)piperidin-3-amine
Reactant of Route 2
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1-(2,4-Difluorobenzoyl)piperidin-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。